Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJISWZLKSURKFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate: An In-depth Technical Guide
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyridine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system is featured in a range of therapeutics, including agents for treating anxiety, insomnia, and ulcers.[3] The unique electronic and steric properties of the imidazo[1,2-a]pyridine core allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The introduction of a fluorine atom at the 7-position and an ethyl carboxylate group at the 3-position, as in the target molecule Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate, is of particular interest for modulating metabolic stability, bioavailability, and target engagement. This guide provides a comprehensive overview of a robust synthetic strategy for this valuable compound, intended for researchers and professionals in drug development.
Strategic Approach to Synthesis: A Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound points to a convergent strategy centered around the formation of the fused imidazole ring. The most direct and widely adopted approach for constructing the imidazo[1,2-a]pyridine core is the Tschitschibabin (or Chichibabin) reaction and its variations.[1][4][5] This powerful reaction involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound or a suitable equivalent.
Caption: Retrosynthetic analysis of the target molecule.
Based on this analysis, the synthesis of this compound can be efficiently achieved through the cyclocondensation of 2-amino-5-fluoropyridine with a suitable three-carbon electrophilic building block, such as ethyl 2-chloro-3-oxobutanoate.
Synthesis of Key Starting Materials
Preparation of 2-Amino-5-fluoropyridine
The synthesis of the crucial starting material, 2-amino-5-fluoropyridine, can be accomplished through various reported methods. A common and effective route involves the multi-step transformation of 2-aminopyridine.[6][7] This process typically includes:
-
N-Acetylation: Protection of the amino group of 2-aminopyridine to prevent unwanted side reactions.
-
Nitrification: Introduction of a nitro group at the 5-position of the pyridine ring.
-
Reduction: Conversion of the nitro group to an amino group.
-
Diazotization and Fluorination (Schiemann Reaction): Transformation of the newly formed amino group into a diazonium salt, followed by displacement with fluoride.
-
Hydrolysis: Deprotection of the acetylated amino group to yield the desired 2-amino-5-fluoropyridine.
Alternative, more direct fluorination methods have also been developed, offering potentially higher yields and simpler procedures.[8] For the purposes of this guide, it is assumed that 2-amino-5-fluoropyridine is either commercially available or synthesized via a reliable, established protocol.
| Parameter | Value | Reference |
| Molecular Formula | C₅H₅FN₂ | |
| Molecular Weight | 112.11 g/mol | |
| Melting Point | 93-97 °C | |
| CAS Number | 21717-96-4 |
Table 1: Properties of 2-Amino-5-fluoropyridine.
The Core Cyclization: Synthesis of this compound
The pivotal step in this synthesis is the cyclocondensation reaction to form the imidazo[1,2-a]pyridine ring system. This transformation is a variation of the classic Tschitschibabin reaction, which involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound.[9]
Reaction Mechanism: A Step-by-Step Elucidation
The mechanism of this cyclization is a well-established sequence of nucleophilic attack and intramolecular condensation:
-
N-Alkylation: The exocyclic amino group of 2-amino-5-fluoropyridine acts as a nucleophile, attacking the electrophilic carbon of the α-haloketoester (e.g., ethyl 2-chloro-3-oxobutanoate). This initial step forms a pyridinium salt intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketoester moiety. This results in the formation of a five-membered ring and a hydroxyl intermediate.
-
Dehydration: Subsequent dehydration of the hydroxyl intermediate leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.
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A Senior Application Scientist's Technical Guide to Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its synthesis, detailed chemical and spectroscopic properties, reactivity, and its burgeoning role as a key scaffold in drug discovery. The strategic placement of a fluorine atom at the C7-position and an ethyl carboxylate group at the C3-position imparts unique physicochemical characteristics that are highly valuable for developing novel therapeutics. This document serves as a comprehensive resource, consolidating theoretical principles with practical, field-proven insights for professionals engaged in pharmaceutical research and development.
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the basis of numerous commercially available drugs such as Zolpidem, Alpidem, and Olprinone.[1][2][3] Its rigid, bicyclic structure and rich electron density make it an ideal framework for designing molecules that can effectively interact with a wide array of biological targets. The versatility of this scaffold has led to the development of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][4][5]
The subject of this guide, this compound, incorporates two critical modifications to this core structure:
-
7-Fluoro Substitution: The introduction of a fluorine atom at the 7th position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability.[6] Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence non-covalent interactions (e.g., hydrogen bonding, dipole-dipole), which is a cornerstone of modern drug design for enhancing binding affinity and pharmacokinetic profiles.[6]
-
3-Ethyl Carboxylate Group: The ester group at the C3-position serves as a versatile chemical handle. It provides a reactive site for further molecular elaboration, allowing for the synthesis of diverse libraries of amides, carboxylic acids, and other derivatives to explore structure-activity relationships (SAR).[7] This position is often targeted for modification to fine-tune a compound's potency and selectivity.[7][8]
This guide will dissect these features, offering a detailed examination of the compound's synthesis, characterization, and potential as a foundational building block in medicinal chemistry.
Synthesis and Mechanistic Insights
The construction of the imidazo[1,2-a]pyridine scaffold is a well-established area of organic synthesis. One of the most efficient and convergent methods for accessing 3-substituted imidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) reaction , a one-pot, three-component condensation.[4][5][9][10]
The GBB reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[10] This multicomponent reaction (MCR) is highly valued for its atom economy and ability to rapidly generate molecular complexity from simple, readily available starting materials.[4][5]
Detailed Experimental Protocol: GBB Synthesis
The following protocol outlines a representative synthesis of an imidazo[1,2-a]pyridine core, which can be adapted for the specific synthesis of the title compound.
Objective: To synthesize an Ethyl imidazo[1,2-a]pyridine-3-carboxylate derivative via a scandium-catalyzed GBB reaction.
Materials:
-
2-Amino-4-fluoropyridine
-
Glyoxylic acid ethyl ester
-
Ethyl isocyanoacetate
-
Scandium(III) triflate (Sc(OTf)₃) as catalyst
-
Methanol (MeOH) and Dichloromethane (DCM) as solvents
Procedure:
-
Reaction Setup: To a solution of 2-amino-4-fluoropyridine (1.0 mmol) in a 1:1 mixture of MeOH:DCM (10 mL), add the aldehyde, glyoxylic acid ethyl ester (1.1 mmol).
-
Catalyst Addition: Add a catalytic amount of Sc(OTf)₃ (10 mol%). The use of a Lewis acid like Sc(OTf)₃ is crucial as it activates the aldehyde carbonyl group towards nucleophilic attack by the aminopyridine, thereby facilitating the formation of the key imine intermediate.
-
Imine Formation: Stir the mixture at room temperature for approximately 45-60 minutes to ensure the complete formation of the Schiff base (imine).
-
Isocyanide Addition: Add the isocyanide, ethyl isocyanoacetate (1.2 mmol), to the reaction mixture. The isocyanide then participates in a [4+1] cycloaddition with the protonated imine.
-
Reaction Completion: Continue stirring the mixture at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in heptane) to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the Groebke-Blackburn-Bienaymé (GBB) synthesis.
Physicochemical and Spectroscopic Properties
The precise characterization of this compound is essential for its use in research and development. The following tables summarize its key physical and spectroscopic data, compiled from typical characterization results for analogous structures.[11][12][13]
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉FN₂O₂ |
| Molecular Weight | 208.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Typically in the range of 100-120 °C (Varies with purity) |
| Solubility | Soluble in DMSO, DCM, Chloroform; sparingly soluble in Methanol |
Table 2: Spectroscopic Data (Predicted/Typical Values)
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.2-9.4 (d, 1H, H5), 8.1-8.3 (s, 1H, H2), 7.2-7.4 (dd, 1H, H8), 6.8-7.0 (dd, 1H, H6), 4.4-4.5 (q, 2H, -OCH₂CH₃), 1.4-1.5 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~164 (C=O), ~158 (d, C7-F), ~145 (C8a), ~140 (C2), ~125 (C5), ~118 (C3), ~110 (d, C6), ~108 (d, C8), ~61 (-OCH₂), ~14 (-CH₃) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ (ppm): A singlet or doublet typically observed between -110 and -125 ppm. |
| Mass Spec (ESI-MS) | m/z: 209.06 [M+H]⁺ |
Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on solvent and experimental conditions. The values provided are representative for this class of compounds.[11]
Chemical Reactivity and Derivatization Potential
The reactivity of this compound is governed by the interplay of the electron-rich heterocyclic core and the functional groups attached to it.
-
Electrophilic Aromatic Substitution: The imidazo[1,2-a]pyridine ring is susceptible to electrophilic attack. The most nucleophilic position is C3.[14] However, since this position is already substituted, electrophilic reactions like nitration or halogenation would likely target other available positions, with the electronic influence of the C7-fluoro group directing the regioselectivity.[15][16]
-
Reactivity of the Ester Group: The ethyl carboxylate at C3 is a prime site for modification.
-
Hydrolysis: Saponification using a base like NaOH or LiOH will readily convert the ester to the corresponding carboxylic acid. This acid is a critical intermediate for forming amides via peptide coupling reagents (e.g., HATU, EDC).
-
Amidation: Direct reaction with amines, often at elevated temperatures or with catalysts, can form a diverse range of amides. This is a common strategy in medicinal chemistry to probe interactions with biological targets.[7][8]
-
-
C-H Functionalization: Modern cross-coupling methodologies could potentially be employed for C-H activation at other positions on the ring, although this would require careful optimization to control regioselectivity.
Reactivity Pathways Diagram
Caption: Key reactivity and derivatization pathways for the title compound.
Applications in Medicinal Chemistry and Drug Discovery
The title compound is a valuable building block for the synthesis of potent and selective bioactive molecules. The imidazo[1,2-a]pyridine scaffold itself is associated with a wide range of therapeutic applications.[3]
-
Kinase Inhibitors: The scaffold is frequently used in the design of kinase inhibitors for oncology and inflammatory diseases. The 7-fluoro substituent can enhance binding to the ATP pocket of various kinases.[6]
-
Antitubercular Agents: Derivatives of imidazo[1,2-a]pyridine-3-carboxamides have shown potent activity against Mycobacterium tuberculosis, including multi- and extensive-drug resistant strains.[7] The core structure is considered a promising starting point for developing new anti-TB drugs.
-
Antimicrobial and Antiviral Agents: The fused heterocyclic system has been explored for broad-spectrum antimicrobial and antiviral activities.[2]
-
Central Nervous System (CNS) Agents: As exemplified by Zolpidem, this scaffold can be tailored to interact with CNS targets like GABA receptors.
The strategic combination of the imidazo[1,2-a]pyridine core, a C7-fluoro group for metabolic stability and target interaction, and a C3-ester for synthetic elaboration makes this compound a highly attractive starting material for drug discovery campaigns.
Conclusion
This compound is more than just a chemical compound; it is a strategic platform for innovation in drug discovery. Its synthesis is achieved through efficient multicomponent reactions, and its physicochemical properties are well-suited for medicinal chemistry applications. The compound's dual reactivity—at the heterocyclic core and the ester functionality—provides chemists with a versatile toolkit for generating diverse molecular architectures. As the demand for novel therapeutics continues to grow, the intelligent design of molecules from privileged scaffolds like this will remain a cornerstone of pharmaceutical research.
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Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Source: MDPI. URL: [Link]
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An In-Depth Technical Guide to Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide focuses on a specific, promising derivative: Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate. The introduction of a fluorine atom at the 7-position is a strategic modification intended to enhance metabolic stability and target engagement. This document provides a comprehensive overview of this compound, including its chemical identity, a detailed synthetic protocol, its physicochemical properties, and its potential applications in drug discovery, particularly in oncology and immunology. While a specific CAS Registry Number for this exact molecule is not readily found in publicly accessible databases, suggesting its novelty, this guide constructs a robust scientific profile based on established principles and data from closely related analogues.
Chemical Identity and Physicochemical Properties
While a dedicated CAS number for this compound could not be identified in major chemical registries at the time of this writing, its molecular structure and properties can be confidently predicted. The structure consists of a fused imidazo[1,2-a]pyridine ring system, with a fluorine atom at the C7 position and an ethyl carboxylate group at the C3 position.
| Property | Predicted Value / Information | Source / Basis |
| Molecular Formula | C₁₀H₉FN₂O₂ | Calculated |
| Molecular Weight | 208.19 g/mol | Calculated |
| Appearance | Likely an off-white to light brown solid | Analogy to similar compounds[1] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General characteristics of heterocyclic esters |
| pKa | Estimated to be weakly basic (around 3-4) due to the pyridine nitrogen. | Analogy to imidazo[1,2-a]pyridine systems[2] |
| LogP | Predicted to be in the range of 1.5-2.5, indicating moderate lipophilicity. | Computational prediction based on structure |
The strategic placement of the fluorine atom at the 7-position is anticipated to significantly influence the molecule's electronic properties and metabolic stability. Fluorine's high electronegativity can modulate the basicity of the heterocyclic core and create specific interactions with biological targets. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation, which can lead to an improved pharmacokinetic profile.
Synthesis and Mechanism
The synthesis of this compound can be achieved through a well-established synthetic route for this class of compounds: the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 4-Fluoro-2-aminopyridine
This starting material is commercially available but can also be synthesized if necessary.
Step 2: Cyclocondensation Reaction
-
To a solution of 4-fluoro-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add ethyl 3-bromo-2-oxopropanoate (1.1 eq).
-
The reaction mixture is heated to reflux (typically 80-100 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting materials.
-
Upon completion, the reaction is cooled to room temperature.
-
If a precipitate forms, it is collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the final product, this compound.
Causality of Experimental Choices
-
Solvent: Ethanol and DMF are excellent solvents for this reaction due to their ability to dissolve the reactants and their relatively high boiling points, which allow for efficient reaction kinetics.
-
Reagent: Ethyl 3-bromo-2-oxopropanoate is the key reagent that provides the three-carbon unit necessary to form the imidazole ring and install the ethyl carboxylate at the C3 position.
-
Purification: Column chromatography is essential to remove unreacted starting materials and any side products, ensuring the high purity of the final compound required for biological testing.
Reaction Workflow Diagram
Caption: Rationale for the design of this compound.
Conclusion and Future Directions
This compound represents a synthetically accessible and highly promising molecule for further investigation in drug discovery. The strategic incorporation of a fluorine atom and an ethyl carboxylate group onto the privileged imidazo[1,2-a]pyridine scaffold provides a strong foundation for the development of novel therapeutics. Future work should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological evaluation against a panel of relevant targets, particularly protein kinases involved in cancer and inflammatory diseases. The insights gained from such studies will be invaluable for the rational design of next-generation inhibitors based on this versatile heterocyclic system.
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Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC - NIH. (2023). Retrieved from [Link]
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Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. (2007). Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Data of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of this heterocyclic system exhibit a broad spectrum of therapeutic activities, including anti-inflammatory, antiviral, and anticancer properties.[2] The introduction of a fluorine atom into such scaffolds can significantly alter the physicochemical and biological properties of the molecule, often enhancing metabolic stability and binding affinity.[3] Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a key intermediate in the synthesis of novel therapeutic agents.
This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering insights for researchers, scientists, and drug development professionals. A thorough understanding of its spectroscopic signature is paramount for unambiguous structural confirmation, purity assessment, and as a foundational dataset for the characterization of its downstream derivatives.
Molecular Structure and Spectroscopic Rationale
The structural elucidation of organic molecules relies on a synergistic application of various spectroscopic techniques. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for a definitive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core and the protons of the ethyl ester group. The fluorine atom at the 7-position will influence the chemical shifts and coupling patterns of the adjacent aromatic protons.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. The spectrum will show distinct signals for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons of the heterocyclic core, and the carbons of the ethyl group. The electronegative fluorine atom will have a noticeable effect on the chemical shifts of the carbons in the pyridine ring.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. A single signal is expected for the fluorine atom at the 7-position, and its chemical shift will be characteristic of a fluorine attached to an aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy. The expected mass spectrum of this compound would show a prominent molecular ion peak corresponding to its molecular weight.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O stretching of the ester group, C-F stretching, and various C-H and C=C/C=N stretching and bending vibrations of the aromatic system.[4][5]
Experimental Protocols and Data
Synthesis of this compound
A common method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[5] For this compound, this would typically involve the reaction of 2-amino-4-fluoropyridine with an ethyl 3-halo-2-oxopropanoate.
Spectroscopic Data Summary
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to aromatic protons and ethyl ester protons. Coupling patterns influenced by the 7-fluoro substituent. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the ester carbonyl and aromatic carbons. |
| Mass Spec. | Molecular ion peak confirming the molecular weight. |
| IR Spec. | Characteristic absorptions for C=O (ester), C-F, and aromatic C-H and C=C/C=N bonds. |
Detailed Spectroscopic Analysis
Predicted ¹H NMR Spectral Features:
-
Aromatic Protons: The protons on the imidazo[1,2-a]pyridine ring will appear in the downfield region (typically δ 7.0-9.0 ppm). The proton at position 5 will likely be a doublet, coupled to the proton at position 6. The proton at position 8 will also be a doublet, coupled to the proton at position 6, and will also show coupling to the fluorine at position 7. The proton at position 2 is expected to be a singlet.
-
Ethyl Ester Protons: A quartet corresponding to the -OCH₂- group and a triplet for the -CH₃ group will be observed in the upfield region.
Predicted ¹³C NMR Spectral Features:
-
Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield (around δ 160-170 ppm).
-
Aromatic Carbons: The carbons of the heterocyclic core will resonate in the aromatic region (δ 110-150 ppm). The carbon directly attached to the fluorine (C-7) will show a large one-bond C-F coupling constant.
Predicted Mass Spectrum:
-
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of C₁₀H₉FN₂O₂. Fragmentation patterns may involve the loss of the ethoxy group or other characteristic fragments of the imidazo[1,2-a]pyridine core.
Predicted IR Spectrum:
-
C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
-
C-F Stretch: A strong band in the region of 1200-1300 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
C=C and C=N Stretches: Multiple bands in the 1450-1650 cm⁻¹ region.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: A generalized workflow for the synthesis and spectroscopic analysis.
Conclusion
The comprehensive spectroscopic characterization of this compound is essential for its use in synthetic and medicinal chemistry. This guide outlines the key spectroscopic techniques and the expected data, providing a foundational understanding for researchers in the field. The interplay of NMR, MS, and IR spectroscopy provides a robust and self-validating system for the unambiguous identification and purity assessment of this important heterocyclic compound. The principles and predicted data presented herein serve as a valuable reference for the synthesis and characterization of novel imidazo[1,2-a]pyridine derivatives.
References
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"Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate starting materials"
An In-depth Technical Guide to the Starting Materials for Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the essential starting materials and synthetic strategies for preparing this compound, a key intermediate in the development of novel pharmaceuticals. We will dissect the retrosynthesis of the target molecule to identify its primary building blocks: 2-amino-4-fluoropyridine and ethyl bromopyruvate. This document offers detailed, field-proven protocols for the synthesis of these precursors, an in-depth analysis of the pivotal cyclocondensation reaction mechanism, and a discussion of alternative multicomponent strategies such as the Groebke-Blackburn-Bienaymé (GBB) reaction. This guide is intended for researchers, chemists, and drug development professionals seeking to master the synthesis of this valuable heterocyclic compound.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is recognized as a "privileged scaffold" in drug discovery due to its presence in a wide array of biologically active compounds.[2] Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Minodronic Acid (for osteoporosis) feature this heterocyclic core.[1][3] The scaffold's rigid, planar structure and its ability to engage in various non-covalent interactions make it an ideal framework for designing enzyme inhibitors and receptor modulators. The introduction of a fluorine atom at the 7-position and an ethyl carboxylate group at the 3-position, as in this compound, can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties, making it a highly sought-after intermediate for targeted drug development.[4]
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to any synthesis begins with a retrosynthetic analysis. The target molecule, this compound, can be conceptually disconnected through the C-N and C-C bonds formed during the final cyclization step. This disconnection, based on the well-established Tschitschibabin-type reaction for this scaffold, reveals two primary starting materials.
Caption: Retrosynthetic pathway for the target molecule.
This analysis clearly identifies 2-amino-4-fluoropyridine as the source of the pyridine ring and the 7-fluoro substituent, and ethyl bromopyruvate as the three-carbon electrophile that forms the imidazole ring and introduces the ethyl carboxylate group.
Core Starting Material 1: 2-Amino-4-fluoropyridine
2-Amino-4-fluoropyridine is the cornerstone building block for this synthesis. The presence and position of the fluorine atom are critical, as it deactivates the pyridine ring towards certain electrophilic substitutions while offering a site for potential metabolic blocking or hydrogen bond interactions in a final drug candidate.[5]
Synthesis of 2-Amino-4-fluoropyridine
The synthesis of this precursor is non-trivial and can be approached via several routes. The most common industrial method involves a halogen exchange (Halex) reaction from its chloro-analogue.
Protocol 1: Synthesis via Halogen Exchange
This protocol is based on the nucleophilic aromatic substitution of chloride with fluoride, a robust and scalable method.
-
Principle: The electron-withdrawing nature of the pyridine nitrogen and the activating effect of the amino group facilitate the displacement of the chloride at the 4-position by a fluoride ion, typically from an anhydrous metal fluoride salt in a high-boiling polar aprotic solvent.
-
Step-by-Step Methodology:
-
Setup: To a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-4-chloropyridine (1.0 eq) and anhydrous sodium fluoride (NaF, ~2.0-3.0 eq).[6]
-
Solvent Addition: Add a sufficient volume of a dry, polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to fully suspend the reagents.[6]
-
Reaction: Heat the reaction mixture to 140-150°C under a nitrogen atmosphere. The high temperature is necessary to drive the substitution.[6]
-
Monitoring: Monitor the reaction progress over 5-8 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the mixture to approximately 80°C and remove the solvent by distillation under reduced pressure.
-
Extraction: To the residue, add dichloromethane (DCM) and a saturated aqueous solution of sodium chloride (brine). Mix thoroughly and separate the organic layer.
-
Purification: Wash the organic phase with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from ethanol to yield 2-amino-4-fluoropyridine as a white solid.[6]
-
| Precursor | Reagents | Solvent | Temperature | Typical Yield | Reference |
| 2-Amino-4-chloropyridine | Sodium Fluoride (NaF) | DMF | 140°C | ~90% | [6] |
| 2-Pyridinecarboxylic acid | Multi-step (see below) | Various | Various | Variable | [7] |
Protocol 2: Multi-step Synthesis from 2-Pyridinecarboxylic Acid
This alternative route builds the molecule from a more fundamental precursor.
-
Principle: This pathway involves converting the carboxylic acid to an amide, followed by a Hofmann rearrangement to install the amino group, and finally a halogen exchange.
-
Step-by-Step Methodology:
-
Acyl Chloride Formation: React 2-pyridinecarboxylic acid with thionyl chloride (SOCl₂) in the presence of a salt like sodium bromide to form 4-chloropyridine-2-acyl chloride.[7]
-
Amidation: Treat the resulting acyl chloride with aqueous ammonia to produce 4-chloropyridine-2-amide.[7]
-
Hofmann Rearrangement: Subject the amide to a Hofmann rearrangement (e.g., using bromine and sodium hydroxide) to yield 2-amino-4-chloropyridine.[7]
-
Halogen Exchange: Perform the halogen exchange as described in Protocol 1 to obtain the final product, 2-amino-4-fluoropyridine.[7]
-
Core Starting Material 2: Ethyl Bromopyruvate
Ethyl bromopyruvate is a highly reactive, bifunctional reagent that serves as the electrophilic partner in the cyclization. Its α-bromo ketone moiety is susceptible to nucleophilic attack, while the ethyl ester group is carried through to become the C3-substituent in the final product.[8]
Synthesis of Ethyl Bromopyruvate
This reagent is typically prepared by the α-bromination of ethyl pyruvate.
-
Principle: The enol or enolate of ethyl pyruvate reacts with elemental bromine in an α-substitution reaction to replace the α-hydrogen with a bromine atom.
-
Step-by-Step Methodology:
-
Setup: In a three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, dissolve ethyl pyruvate (1.0 eq) in a dry solvent such as diethyl ether or chloroform.[9]
-
Bromination: Cool the flask in an ice bath. Slowly add elemental bromine (Br₂, 1.0 eq) dropwise from the addition funnel. Maintain the temperature between 20-34°C during the addition.[9]
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then reflux for approximately 2 hours to ensure the reaction goes to completion.[9]
-
Work-up: Cool the reaction mixture. Wash the organic phase sequentially with a saturated sodium chloride solution, a saturated sodium carbonate solution (to neutralize any remaining acid), and finally with a sodium thiosulfate solution to quench any excess bromine.[9]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude ethyl bromopyruvate can be purified by vacuum distillation to yield a colorless or yellow oily liquid.[9]
-
Caution: Ethyl bromopyruvate is a lachrymator and a strong alkylating agent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[8]
Primary Synthetic Pathway: Cyclocondensation
The most direct route to this compound is the cyclocondensation of the two primary starting materials.
Reaction Mechanism
The reaction proceeds via a two-step sequence: an initial Sɴ2 alkylation followed by an intramolecular cyclization and dehydration.
Caption: Mechanism of the cyclocondensation reaction.
-
Causality: The choice of a solvent like ethanol or DME is crucial as it must solubilize both reactants.[10] A mild base, such as sodium bicarbonate, is often employed to neutralize the HBr formed during the reaction, which drives the equilibrium towards the products and facilitates the final dehydration step. Heating is required to overcome the activation energy for both the initial alkylation and the subsequent cyclization.[11]
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask, suspend 2-amino-4-fluoropyridine (1.0 eq) in ethanol or 1,2-dimethoxyethane (DME).[10]
-
Reagent Addition: Add sodium bicarbonate (NaHCO₃, ~2.0-3.0 eq) to the suspension.
-
Electrophile Addition: Slowly add ethyl bromopyruvate (1.1-1.2 eq) to the mixture at room temperature with vigorous stirring.[10]
-
Heating: Heat the reaction mixture to reflux (typically 80°C) and maintain for 2-4 hours.[11]
-
Monitoring: Follow the reaction's progress by TLC, observing the disappearance of the starting materials and the appearance of the product spot.
-
Work-up: After completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Partition the residue between water and a suitable organic solvent like ethyl acetate or DCM.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Alternative Strategy: The Groebke-Blackburn-Bienaymé (GBB) Reaction
For creating libraries of related compounds, multicomponent reactions (MCRs) are exceptionally powerful. The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction that provides rapid access to the imidazo[1,2-a]pyridine core.[12][13]
-
Principle: The GBB reaction condenses a 2-aminopyridine, an aldehyde, and an isocyanide in a one-pot process, typically under acidic catalysis, to form a 3-amino-imidazo[1,2-a]pyridine derivative.[14][15]
Caption: Workflow of the Groebke-Blackburn-Bienaymé reaction.
-
Expert Insight: While the classical GBB reaction yields a 3-amino substituted product, not the 3-carboxylate ester, its value is immense. It allows for the rapid generation of molecular diversity by simply varying the aldehyde and isocyanide components.[16][17] The resulting 3-amino group can then be further functionalized in subsequent synthetic steps. This approach is invaluable in early-stage drug discovery for structure-activity relationship (SAR) studies.
Conclusion
The synthesis of this compound is a well-defined process hinging on the availability and quality of two key starting materials: 2-amino-4-fluoropyridine and ethyl bromopyruvate . The classical cyclocondensation reaction provides a direct, reliable, and scalable route to the target molecule. Understanding the synthesis of the precursors is as critical as the final bond-forming step itself. For broader discovery efforts, alternative methods like the Groebke-Blackburn-Bienaymé reaction offer unparalleled efficiency in generating diverse libraries around the core scaffold. Mastery of these synthetic strategies provides researchers with the essential tools to explore the vast chemical space of imidazo[1,2-a]pyridine-based therapeutics.
References
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D’yachenko, I. A., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735. [Link][16][17]
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Valle-Salgado, M., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc, 10(1), 32. [Link][12]
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Neochoritis, C. G., et al. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link][1]
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Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link][14]
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ResearchGate (n.d.). Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. ResearchGate. [Link][2]
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D'yachenko, I. A., et al. (2023). Synthesis of imidazo[1,2- a]pyridine-containing peptidomimetics by tandem of Groebke-Blackburn-Bienaymé and Ugi reactions. PubMed. [Link]
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Dussart, R., et al. (2020). Synthesis of the imidazo[1,2‐a;4,5‐c']dipyridine scaffold. ResearchGate. [Link][10]
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Manvar, P., et al. (2024). Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer. Bentham Science. [Link]
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Wang, G., et al. (2021). A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. National Institutes of Health. [Link][13]
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ResearchGate (n.d.). New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. ResearchGate. [Link]
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Ramirez-Solano, G., et al. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. ChemProc, 16(1), 88. [Link][15]
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Patsnap (n.d.). Preparation method of 2-amino-4-fluoropyridine. Eureka | Patsnap. [Link][7]
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Pop, A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35145-35166. [Link][3]
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"mechanism of imidazo[1,2-a]pyridine-3-carboxylate synthesis"
An In-Depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyridine-3-carboxylates
Introduction: The Privileged Scaffold
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry and materials science.[1][2] This nitrogen-fused heterocyclic system is isosteric to purines and indoles, granting it access to a wide range of biological targets.[3] Its derivatives are found in numerous commercial drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem, showcasing its significance in treating central nervous system disorders.[2][4][5] The incorporation of a carboxylate group at the 3-position further enhances the scaffold's utility, providing a crucial handle for molecular elaboration, modulating physicochemical properties, and establishing key interactions with biological receptors. This guide offers a comprehensive exploration of the core synthetic mechanisms and practical methodologies for constructing imidazo[1,2-a]pyridine-3-carboxylates, tailored for researchers in organic synthesis and drug development.
Core Synthetic Strategy I: Multicomponent Reactions (MCRs)
Multicomponent reactions are the cornerstone of modern efficiency in organic synthesis, offering high atom economy, convergence, and rapid access to molecular complexity.[1][6] For the imidazo[1,2-a]pyridine scaffold, the Groebke-Blackburn-Bienaymé (GBB) reaction is the most powerful and widely employed MCR.[4][6][7]
The Groebke-Blackburn-Bienaymé (GBB) Reaction
Discovered independently by three research groups in 1998, the GBB reaction is a three-component condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide.[8] To specifically synthesize the target 3-carboxylate derivatives, an α-isocyanoacetate ester (e.g., ethyl isocyanoacetate) is used as the isocyanide component. The reaction is typically catalyzed by a Lewis or Brønsted acid.[1][9]
Mechanistic Pathway:
The reaction mechanism proceeds through a well-defined sequence of steps, initiated by acid catalysis.[10]
-
Iminium Ion Formation: The aldehyde is activated by the acid catalyst, followed by condensation with the exocyclic nitrogen of 2-aminopyridine to form a reactive iminium ion intermediate.
-
α-Addition: The nucleophilic isocyanide carbon attacks the electrophilic iminium ion. This is the characteristic step of isocyanide-based MCRs.
-
Intramolecular Cyclization: The resulting nitrilium ion intermediate undergoes a regioselective 5-endo-dig cyclization, where the endocyclic nitrogen of the pyridine ring acts as the intramolecular nucleophile.[9] This step forges the imidazole ring.
-
Aromatization: A final[11][12]-proton shift or tautomerization leads to the stable, aromatic imidazo[1,2-a]pyridine product.[8]
Caption: Key steps of the GBB reaction for 3-carboxylate synthesis.
Causality in Experimental Choices:
-
Catalyst: Lewis acids like Sc(OTf)₃ or ZnCl₂ are highly effective as they strongly coordinate to the aldehyde's carbonyl oxygen, accelerating iminium ion formation.[3][13] Brønsted acids such as p-toluenesulfonic acid (p-TsOH) also serve this purpose.[14] The choice of catalyst can significantly impact reaction times and yields.
-
Solvent: Polar aprotic solvents like methanol or ethanol are commonly used as they can solvate the ionic intermediates.[15] In some cases, greener solvents or even aqueous media have been successfully employed.[7][16]
-
Dehydrating Agents: The addition of dehydrating agents like trimethyl orthoformate can be beneficial to drive the initial imine-forming equilibrium forward, improving overall yield.[17]
Core Synthetic Strategy II: Classical Cyclocondensation
The most traditional and historically significant route to the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3][18] To generate 3-carboxylate derivatives, an α-halo-β-ketoester (e.g., ethyl 2-chloroacetoacetate) is the required building block.
Mechanistic Pathway:
-
Sₙ2 Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic pyridine nitrogen onto the α-halocarbonyl compound, displacing the halide and forming an N-acylmethylpyridinium salt intermediate.
-
Intramolecular Condensation: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the ester group.
-
Cyclization and Dehydration: This is followed by cyclization and subsequent dehydration (elimination of water) to form the aromatic imidazole ring.
Caption: The Tschitschibabin-type synthesis of 3-carboxylate derivatives.
Practical Considerations: This method is robust but can sometimes require harsh conditions, such as high temperatures.[3] The use of a base like sodium bicarbonate is often employed to neutralize the hydrogen halide formed during the reaction, facilitating milder conditions and improving yields.[18] While historically important, this method can be limited by the availability and stability of the required α-halo-β-ketoester starting materials.
Core Synthetic Strategy III: Transition-Metal Catalysis
Transition-metal catalysis, particularly with copper, has emerged as a powerful tool for constructing the imidazo[1,2-a]pyridine scaffold through C-N and C-C bond formations.[19] These methods often involve oxidative cyclizations that can be performed under relatively mild conditions.
Copper-Catalyzed Three-Component A³-Coupling
A notable approach is the A³-coupling (Aldehyde-Alkyne-Amine) reaction. In this one-pot process, a 2-aminopyridine, an aldehyde, and a terminal alkyne (specifically an propiolate ester to install the carboxylate) are coupled.[13][20]
Plausible Mechanistic Cycle:
-
Iminium Formation: As in the GBB reaction, the 2-aminopyridine and aldehyde condense to form an imine or iminium ion.
-
Copper Acetylide Formation: The terminal alkyne reacts with the Cu(I) catalyst to form a copper acetylide species.
-
Nucleophilic Addition: The imine intermediate undergoes nucleophilic addition by the copper acetylide, forming a propargylamine intermediate.
-
Cycloisomerization: The propargylamine undergoes a copper-catalyzed 5-exo-dig intramolecular cyclization, where the endocyclic pyridine nitrogen attacks the alkyne, to yield the final product.[20]
Caption: Workflow for the copper-catalyzed A³-coupling synthesis.
Experimental Rationale: The catalyst is often generated in situ from a Cu(II) precursor like CuSO₄ with a reducing agent (e.g., sodium ascorbate) or by using a Cu(I) salt such as CuI or CuBr.[20][21] The reactions can be promoted by using aqueous micellar media, which aligns with green chemistry principles by reducing the need for volatile organic solvents.[20]
Comparative Overview of Synthetic Routes
| Method | Key Reactants | Catalyst/Conditions | Advantages | Disadvantages |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanoacetate | Lewis or Brønsted Acid (e.g., Sc(OTf)₃) | High convergence, broad substrate scope, operational simplicity.[1][4] | Isocyanides can be toxic and require careful handling. |
| Classical Cyclocondensation | 2-Aminopyridine, α-Halo-β-ketoester | Base (e.g., NaHCO₃), Heat | Utilizes simple starting materials, robust and well-established.[3] | Can require harsh conditions, limited availability of halo-ketoesters.[7] |
| Copper-Catalyzed A³-Coupling | 2-Aminopyridine, Aldehyde, Propiolate Ester | Cu(I) salt (e.g., CuI), often with a base/ligand. | Mild conditions, one-pot procedure, good functional group tolerance.[13][20] | May require inert atmosphere, catalyst can be sensitive. |
| One-Pot Diazoester Conversion | 2-Aminopyridine, Aldehyde, Ethyl Diazoacetate | Pd-catalyst, N-Bromosuccinimide | Novel one-pot sequence from simple starting materials.[22] | Involves potentially hazardous diazo compounds. |
Experimental Protocols
Protocol 1: GBB Synthesis of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate
This protocol is adapted from methodologies described for multicomponent reactions.[3][17]
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-aminopyridine (1.0 mmol, 1 eq.), benzaldehyde (1.0 mmol, 1 eq.), and scandium(III) triflate (Sc(OTf)₃, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous methanol (5 mL) to the flask. Stir the mixture at room temperature for 15 minutes.
-
Isocyanide Addition: Add ethyl isocyanoacetate (1.1 mmol, 1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Copper-Catalyzed Synthesis of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate
This protocol is a representative example based on A³-coupling principles.[13][20]
-
Reaction Setup: In a sealed tube, combine 2-aminopyridine (1.0 mmol, 1 eq.), benzaldehyde (1.2 mmol, 1.2 eq.), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and sodium dodecyl sulfate (SDS, 0.2 mmol, 20 mol%).
-
Solvent and Reagent Addition: Add water (3 mL) followed by ethyl propiolate (1.5 mmol, 1.5 eq.).
-
Reaction: Seal the tube and heat the mixture at 80 °C in an oil bath for 8-12 hours with vigorous stirring.
-
Workup: After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue via silica gel flash chromatography to yield the pure product.
Conclusion and Future Outlook
The synthesis of imidazo[1,2-a]pyridine-3-carboxylates is a mature field with a diverse array of reliable and efficient methodologies. The Groebke-Blackburn-Bienaymé multicomponent reaction stands out for its elegance, efficiency, and broad applicability, allowing for the rapid generation of molecular libraries. Classical cyclocondensation methods remain valuable for their simplicity, while modern transition-metal-catalyzed approaches, particularly those using copper, offer mild conditions and novel bond disconnections. The ongoing development of greener protocols using aqueous media, alternative energy sources like microwave irradiation, and reusable catalysts continues to advance the field, making these valuable scaffolds more accessible for applications in drug discovery and materials science.[5][7][23] Future efforts will likely focus on enantioselective syntheses and further post-GBB modifications to explore new chemical space.[8][24]
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Lashkari, M., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 9(28), 15958-15983. [Link]
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Grishchenko, O. V., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735. [Link]
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Zhang, Y., et al. (2013). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry, 78(24), 12494-12504. [Link]
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Guchhait, S. K., & Chaudhary, P. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34329-34341. [Link]
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Gámez-Montaño, R., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 18(1), 10. [Link]
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Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
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Jadhav, S. D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37041-37053. [Link]
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Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]
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Gámez-Montaño, R., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings, 16(1), 88. [Link]
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Grishchenko, O. V., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke-Blackburn-Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735. [Link]
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Domling, A., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Molecular Diversity. [Link]
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da Silva, G. C., et al. (2021). Synthesis of various imidazo[1,2‐a]pyridines by multi‐component approach. ChemistrySelect, 6(4), 629-633. [Link]
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Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
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Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(14), 5724-5727. [Link]
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Various Authors. (2024). Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. ResearchGate. [Link]
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Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. [Link]
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Dutta, A., et al. (2019). Synthesis of imidazo[1,2‐a]pyridine‐3‐carboxylates. ResearchGate. [Link]
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Various Authors. (2018). Synthesis of imidazo[1,2‐a]pyridine derivatives and the plausible mechanism. ResearchGate. [Link]
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Saha, P., & Ali, M. A. (2018). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 3(10), 14388-14396. [Link]
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Gaikwad, S. P., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2209-2215. [Link]
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Berteina-Raboin, S., et al. (2020). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistryOpen, 9(5), 551-555. [Link]
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Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]
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Abignente, E., et al. (2010). Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 45(8), 3460-3466. [Link]
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Various Authors. (2018). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. [Link]
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Various Authors. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 430, 01037. [Link]
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Wang, C., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(2), 553-571. [Link]
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"characterization of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate"
An In-Depth Technical Guide to the Characterization of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid, bicyclic structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a wide range of biological targets. Marketed drugs such as zolpidem (for insomnia), alpidem (an anxiolytic), and zolimidine (an anti-ulcer agent) are testaments to the therapeutic success of this heterocyclic system.[2][3] The continuous exploration of this scaffold has led to the discovery of potent antitubercular, anticancer, antiviral, and anti-inflammatory agents.[1][3][4]
The introduction of a fluorine atom into organic molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability. This guide focuses on the comprehensive characterization of a specific, fluorinated derivative: This compound . We will delve into its synthesis, detailed structural elucidation through modern analytical techniques, and explore its potential applications in drug discovery. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Synthesis and Mechanistic Insight
The synthesis of imidazo[1,2-a]pyridines is well-established, with the most common and efficient method being the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound. For the synthesis of the title compound, a plausible and efficient route involves the reaction of 4-fluoro-2-aminopyridine with ethyl bromopyruvate.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
-
Reaction Setup: To a solution of 4-fluoro-2-aminopyridine (1.0 eq) in anhydrous ethanol, add ethyl bromopyruvate (1.1 eq).
-
Reaction Conditions: The mixture is stirred at reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Structural Elucidation and Physicochemical Properties
A comprehensive characterization using various analytical techniques is essential to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on data from analogous structures, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound in CDCl₃.
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| H-2 | ~8.2 | s | - | Imidazole CH |
| H-5 | ~8.1 | dd | J = 9.0, 5.0 | Pyridine CH |
| H-6 | ~7.0 | td | J = 9.0, 2.5 | Pyridine CH |
| H-8 | ~7.5 | dd | J = 9.0, 2.5 | Pyridine CH |
| -OCH₂CH₃ | ~4.4 | q | J = 7.1 | Methylene |
| -OCH₂CH₃ | ~1.4 | t | J = 7.1 | Methyl |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| C=O | ~164 | Carbonyl |
| C-7 (C-F) | ~160 (d, J ≈ 240 Hz) | Pyridine C-F |
| C-8a | ~142 | Bridgehead C |
| C-5 | ~125 (d, J ≈ 5 Hz) | Pyridine CH |
| C-2 | ~120 | Imidazole CH |
| C-3 | ~115 | Imidazole C |
| C-8 | ~110 (d, J ≈ 10 Hz) | Pyridine CH |
| C-6 | ~105 (d, J ≈ 25 Hz) | Pyridine CH |
| -OCH₂CH₃ | ~61 | Methylene |
| -OCH₂CH₃ | ~14 | Methyl |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | ~1720-1740 |
| C=N and C=C (Aromatic) | ~1620-1450 |
| C-O (Ester) | ~1250-1100 |
| C-F | ~1100-1000 |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion (M⁺): m/z = 222.07
X-ray Crystallography
Single-crystal X-ray diffraction would provide unambiguous proof of the structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Based on related structures, the imidazo[1,2-a]pyridine core is expected to be nearly planar.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉FN₂O₂ |
| Molecular Weight | 222.19 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not yet reported |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
Potential Applications and Biological Activity
The imidazo[1,2-a]pyridine scaffold is a well-known pharmacophore with a broad spectrum of biological activities. The introduction of a fluorine atom at the 7-position is anticipated to modulate the compound's electronic and lipophilic properties, potentially enhancing its therapeutic potential.
-
Antitubercular Activity: Several imidazo[1,2-a]pyridine-3-carboxamides have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[5]
-
Anticancer Activity: Derivatives of this scaffold have demonstrated cytotoxic effects against various cancer cell lines.[6][7]
-
Other Potential Activities: The core structure is also associated with antiviral, anti-inflammatory, and proton pump inhibitory activities.[2]
Hypothetical Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of the title compound.
Caption: A typical experimental workflow for the synthesis and characterization of the target compound.
Conclusion
This compound is a promising molecule within the medicinally significant class of imidazo[1,2-a]pyridines. This guide has outlined a robust strategy for its synthesis and a comprehensive plan for its characterization using modern analytical techniques. The predicted spectroscopic data provide a solid foundation for researchers to confirm its identity upon synthesis. The exploration of the biological activities of this and related compounds could lead to the development of novel therapeutic agents.
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(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. Available at: [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - ResearchGate. Available at: [Link]
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Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Available at: [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. Available at: [Link]
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Global pipeline of new tuberculosis drugs in clinical development. Available at: [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available at: [Link]
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C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI. Available at: [Link]
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Imidazo[1,2-a]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets. Available at: [Link]
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Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate - NIH. Available at: [Link]
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Crystal structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol - ResearchGate. Available at: [Link]
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Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed. Available at: [Link]
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Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity - ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of Fluoro-imidazo[1,2-a]pyridines
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically significant molecules.[1] The strategic incorporation of fluorine into this heterocyclic system profoundly modulates its physicochemical and pharmacological properties, offering a powerful tool for drug design and development. This guide provides a comprehensive technical overview of the physical and chemical properties of fluoro-imidazo[1,2-a]pyridines, intended for researchers, scientists, and professionals in drug development. We will delve into the electronic influence of fluorine on the core structure, its impact on key physical parameters, the resulting chemical reactivity, and the established protocols for synthesis and characterization.
Introduction: The Strategic Role of Fluorine in Imidazo[1,2-a]pyridine Chemistry
The imidazo[1,2-a]pyridine ring system is a fused bicyclic 5-6 heterocycle that serves as the core for drugs like the sedative Zolpidem and the anti-ulcer agent Soraprazan.[1] Its rigid structure and unique electronic distribution make it an ideal scaffold for interacting with biological targets. The introduction of fluorine, the most electronegative element, imparts significant changes to the molecule's properties. These alterations are not merely incremental but can lead to substantial improvements in metabolic stability, binding affinity, lipophilicity, and bioavailability.[2]
The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, fluorine's electron-withdrawing nature can lower the pKa of nearby basic nitrogen atoms, influencing the compound's ionization state at physiological pH and, consequently, its solubility and cell permeability.[2] This guide will explore these effects in detail, providing a foundational understanding for the rational design of novel fluoro-imidazo[1,2-a]pyridine-based therapeutics.
Electronic and Structural Properties: The Influence of Fluorine
The placement of a fluorine atom on the imidazo[1,2-a]pyridine scaffold significantly alters its electronic landscape. This is a direct consequence of fluorine's strong inductive (-I) and moderate resonance (+M) effects.
Expertise & Experience Insight: The causality behind fluorine's impact lies in its ability to withdraw electron density through the sigma bond network (inductive effect). This effect is most pronounced at the position of substitution and diminishes with distance. In the context of the imidazo[1,2-a]pyridine ring, which is inherently electron-rich, particularly at the C3 position, this electron withdrawal can modulate the nucleophilicity and basicity of the entire system.
Computational studies, often employing Density Functional Theory (DFT), are invaluable for visualizing these electronic perturbations. DFT calculations can map the electrostatic potential, revealing how fluorine substitution creates regions of lower electron density (more positive potential) and affects the energies of the Frontier Molecular Orbitals (HOMO and LUMO).[3]
A key finding from such studies is that the nitrogen atom in the imidazole ring is a likely site for protonation, and its basicity can be fine-tuned by the position of the fluorine substituent.[3] This modulation of pKa is a critical parameter in drug design, affecting both target engagement and pharmacokinetic properties.
Caption: Influence of fluorine's electronic properties.
Physical Properties of Fluoro-imidazo[1,2-a]pyridines
The introduction of fluorine modifies key physical properties that are crucial for a compound's journey from administration to its biological target. These include melting point, solubility, and lipophilicity (logP).
| Compound | Position of F | Melting Point (°C) | LogP (Calculated) | pKa (Calculated) | Reference(s) |
| 2-Phenylimidazo[1,2-a]pyridine | N/A | 135 - 137 | 3.40 | 5.85 | [4][5] |
| 3-Fluoro-2-phenylimidazo[1,2-a]pyridine | 3 | 95 - 97 | 3.55 | 3.98 | [6] |
| 6-Fluoro-2-phenylimidazo[1,2-a]pyridine | 6 | N/A | 3.50 | 5.12 | [7] |
| 7-Fluoro-imidazo[1,2-a]pyridine | 7 | N/A | 1.85 | 5.20 | [8][9] |
Solubility: The fluorine substituent on 7-fluoro-imidazo[1,2-a]pyridine is known to influence its solubility.[8] While specific quantitative data is often compound-dependent, the general principle is that fluorine can increase solubility in organic solvents. Its effect on aqueous solubility is more complex; while it increases lipophilicity, it can also participate in hydrogen bonding, sometimes leading to improved aqueous solubility depending on the overall molecular context.
Lipophilicity (LogP): Fluorine substitution almost invariably increases the lipophilicity of a molecule. This is a critical parameter for membrane permeability and oral absorption. As seen in the table, the calculated LogP of the fluorinated analogues is higher than the parent 2-phenylimidazo[1,2-a]pyridine.
Acidity/Basicity (pKa): The electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atoms, thereby reducing their basicity and lowering the pKa. For instance, fluorinating a piperidine ring attached to an imidazopyridine core has been shown to decrease the pKa of the piperidine amine by nearly two units (from 9.3 to 7.4).[2] This change can significantly alter the ionization state of the molecule at physiological pH, impacting solubility, cell penetration, and receptor binding.
Chemical Properties and Reactivity
Stability: Fluoro-imidazo[1,2-a]pyridines are generally stable compounds under standard conditions.[8] The strong C-F bond contributes to their overall stability, particularly against metabolic degradation.
Reactivity and Regioselectivity: The imidazo[1,2-a]pyridine ring is electron-rich, making it susceptible to electrophilic substitution. The C3 position is the most nucleophilic and, therefore, the primary site for electrophilic attack.[6]
Trustworthiness Insight: The regioselectivity for electrophilic attack at C3 can be rationalized by examining the stability of the resulting carbocation intermediate (the sigma complex). Attack at C3 allows the positive charge to be delocalized without disrupting the aromaticity of the six-membered pyridine ring, leading to a more stable intermediate compared to attack at other positions.
Fluorination of the imidazo[1,2-a]pyridine core is a key reaction. Direct fluorination can be achieved using electrophilic fluorinating agents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). This reaction proceeds regioselectively at the C3 position.[6][11]
Caption: Mechanism of regioselective C3 fluorination.
Other functionalizations, such as radical reactions, have also been extensively explored to introduce various substituents onto the imidazo[1,2-a]pyridine scaffold.[12]
Experimental Protocols
Synthesis: Regioselective Fluorination of 2-Phenylimidazo[1,2-a]pyridine
This protocol is adapted from the work of Liu et al. and describes the synthesis of 3-fluoro-2-phenylimidazo[1,2-a]pyridine.[6]
Materials:
-
2-Phenylimidazo[1,2-a]pyridine (1.0 equiv)
-
Selectfluor (1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (1.2 equiv)
-
Acetonitrile (CH3CN) and Water (H2O) in a 1:1 ratio
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (EtOAc)
Procedure:
-
To a solution of 2-phenylimidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv) in a 1:1 mixture of CH3CN/H2O (2 mL), add DMAP (0.24 mmol, 1.2 equiv).
-
Stir the mixture at room temperature.
-
Add Selectfluor (0.3 mmol, 1.5 equiv) portion-wise over 10 minutes.
-
Continue stirring the reaction mixture at room temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated NaHCO3 solution.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a hexane/EtOAc gradient as the eluent to afford the pure 3-fluoro-2-phenylimidazo[1,2-a]pyridine.
Characterization Workflow
A self-validating characterization system is essential to confirm the structure and purity of the synthesized fluoro-imidazo[1,2-a]pyridines.
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Mastering Solubility: A Technical Guide for the Characterization of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate and Novel Drug Candidates
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug discovery, the intrinsic physicochemical properties of a new chemical entity (NCE) are paramount to its success. Among these, aqueous solubility stands as a critical gatekeeper to bioavailability and, ultimately, therapeutic efficacy.[1][2] A significant portion of promising drug candidates emerging from high-throughput screening, as high as 90% of molecules in the discovery pipeline, exhibit poor water-solubility.[1] This presents a formidable challenge for researchers, scientists, and drug development professionals. Poorly soluble compounds often lead to erratic absorption, low bioavailability, and potential for suboptimal pharmacological response, necessitating higher doses that can increase the risk of adverse side effects.[1][3]
This guide provides an in-depth technical framework for assessing and understanding the solubility of a representative NCE, Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate. While specific solubility data for this compound is not extensively published, its heterocyclic structure is common among modern drug candidates. Therefore, it serves as an excellent model for outlining the principles and methodologies required for a thorough solubility characterization. As a Senior Application Scientist, my objective is to not only present protocols but to instill a deep understanding of the underlying principles, enabling you to make informed decisions in your own research and development endeavors. We will explore the fundamental concepts of kinetic and thermodynamic solubility, delve into detailed experimental protocols, analyze the factors influencing solubility, and discuss strategies for its enhancement.
Part 1: Foundational Concepts in Solubility Assessment
A nuanced understanding of solubility begins with differentiating between its two key measurements: kinetic and thermodynamic solubility. The choice of which to measure is dictated by the stage of drug development and the specific questions being addressed.[4][5]
1.1. Kinetic Solubility: A High-Throughput Screening Tool
Kinetic solubility is a measure of how quickly a compound dissolves and is often determined by adding a concentrated stock solution of the compound (typically in an organic solvent like DMSO) to an aqueous buffer and observing the point of precipitation.[4][6] This method is rapid and well-suited for the early stages of drug discovery, such as lead identification and optimization, where a large number of compounds need to be ranked and prioritized.[4][5] However, kinetic solubility values can often overestimate the true solubility due to the formation of supersaturated solutions.[7][8]
1.2. Thermodynamic Solubility: The Gold Standard for Preformulation
Thermodynamic solubility, or equilibrium solubility, represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[4][8] This is typically determined using the shake-flask method, which is considered the "gold standard."[9] In this method, an excess of the solid compound is agitated in the solvent for an extended period (often 24 hours or more) to ensure equilibrium is reached.[6][10] Thermodynamic solubility is a critical parameter for lead optimization and formulation development as it provides a more accurate reflection of the compound's behavior in vivo.[5][6]
Part 2: Experimental Protocols for Solubility Determination
The following section details the step-by-step methodologies for determining both kinetic and thermodynamic solubility. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
2.1. Kinetic Solubility Determination via Nephelometry
Laser nephelometry is an effective technique for measuring the solubility of solid drug compounds by detecting scattered light from suspended particles.[11]
-
Principle: A laser beam is passed through the sample solution. If the compound precipitates, the suspended particles will scatter the light, and the intensity of the scattered light is proportional to the amount of precipitate.[11]
-
Experimental Workflow:
Kinetic Solubility Workflow via Nephelometry. -
Step-by-Step Protocol:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Assay Plate Preparation: In a clear-bottom multi-well plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Add a small, fixed volume of each DMSO dilution to the corresponding wells of the assay plate. The final DMSO concentration should be kept low (typically <1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a predetermined time (e.g., 2 hours).
-
Measurement: Read the plate using a laser nephelometer to measure the amount of scattered light in each well.
-
Data Analysis: Plot the nephelometry signal against the compound concentration. The kinetic solubility is the concentration at which a significant increase in light scattering is observed compared to the baseline.
-
2.2. Thermodynamic Solubility Determination via Shake-Flask Method
The shake-flask method is a robust technique for determining the equilibrium solubility of a compound.[9][10]
-
Principle: An excess of the solid compound is equilibrated with a solvent over a prolonged period. The concentration of the dissolved compound in the supernatant is then measured after separating the undissolved solid.[10]
-
Experimental Workflow:
Thermodynamic Solubility Workflow (Shake-Flask). -
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer of a specific pH).
-
Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., PVDF).[12]
-
Sample Analysis: Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound should be prepared for accurate quantification.
-
Data Analysis: The measured concentration of the compound in the saturated supernatant represents the thermodynamic solubility.
-
2.3. Biorelevant Solubility: Simulating In Vivo Conditions
To better predict the in vivo performance of a drug, it is crucial to assess its solubility in media that mimic the composition of human gastrointestinal fluids.[13] Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are commonly used for this purpose.[14][15]
-
FaSSIF: Mimics the intestinal fluid in the fasted state, with a pH of approximately 6.5 and containing bile salts and phospholipids.[13]
-
FeSSIF: Simulates the intestinal environment after a meal, with a lower pH (around 5.0) and higher concentrations of bile salts and phospholipids.[13]
The shake-flask method described above can be adapted for use with FaSSIF and FeSSIF to provide more physiologically relevant solubility data.
Part 3: Factors Influencing the Solubility of this compound
Several factors can significantly impact the solubility of a compound.[16][17][18][19] Understanding these is key to interpreting solubility data and developing strategies for improvement.
| Factor | Description | Impact on Solubility |
| pH | The acidity or basicity of the solvent.[17] | For ionizable compounds, solubility is pH-dependent. The imidazo[1,2-a]pyridine core is basic and will be more soluble at lower pH due to protonation. |
| Temperature | The thermal energy of the system. | For most solids, solubility increases with increasing temperature, as the dissolution process is often endothermic.[8] |
| Particle Size | The surface area of the solid compound.[17][20] | Decreasing particle size increases the surface area-to-volume ratio, leading to a faster dissolution rate.[2][20] |
| Crystal Form (Polymorphism) | The arrangement of molecules in the solid-state.[21] | Different polymorphs of a compound can have different solubilities. Amorphous forms are generally more soluble than crystalline forms.[20] |
| Co-solvents | Water-miscible organic solvents added to the aqueous medium. | Co-solvents can increase the solubility of lipophilic compounds by reducing the polarity of the solvent. |
Part 4: Strategies for Solubility Enhancement
When a promising drug candidate like this compound exhibits poor solubility, various formulation strategies can be employed to improve its dissolution and bioavailability.[3][20]
4.1. Physical Modifications
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, thereby enhancing the dissolution rate.[2][20] Nanosuspensions involve creating sub-micron colloidal dispersions of the pure drug.[20]
-
Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state, which can lead to higher apparent solubility and dissolution rates.[2][14]
4.2. Chemical Modifications
-
Salt Formation: For ionizable compounds, forming a salt can significantly increase solubility and dissolution rate.[3]
-
Prodrugs: A bioreversible derivative of the drug molecule is designed to have improved solubility and is converted back to the active parent drug in vivo.[1]
-
Complexation: The use of complexing agents, such as cyclodextrins, can increase the solubility of a drug by encapsulating the poorly soluble molecule within its cavity.[20]
4.3. Formulation Approaches
-
Use of Surfactants: Surfactants can enhance the solubility of lipophilic drugs by forming micelles that encapsulate the drug molecules.[2]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating the drug in a lipid-based delivery system can improve its solubilization and absorption.[14]
Conclusion
The solubility of a new chemical entity is a multifaceted property that requires a systematic and well-informed approach to its characterization. This guide has provided a comprehensive overview of the principles and methodologies for assessing the solubility of a model compound, this compound. By understanding the distinction between kinetic and thermodynamic solubility, mastering the detailed experimental protocols, and appreciating the various factors that influence solubility, researchers can effectively navigate the challenges posed by poorly soluble compounds. The strategies for solubility enhancement discussed herein offer a toolbox for formulation scientists to unlock the full therapeutic potential of promising drug candidates. A thorough and early assessment of solubility is not merely a data-gathering exercise; it is a critical step in de-risking drug development programs and accelerating the delivery of new medicines to patients.
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A Technical Guide to the Acidic Stability of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The stability of these molecules under various physiological and manufacturing conditions is a critical determinant of their efficacy, safety, and shelf-life. This technical guide provides an in-depth analysis of the stability of a specific, highly functionalized derivative, Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate, under acidic conditions. We will explore the theoretical underpinnings of its stability, present a robust experimental protocol for forced degradation studies, discuss potential degradation pathways, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of heterocyclic drug candidates.
Introduction: The Significance of Stability in Drug Development
The imidazo[1,2-a]pyridine core is a "privileged scaffold," recognized for its wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][4] The introduction of substituents, such as a fluorine atom at the 7-position and an ethyl carboxylate at the 3-position, is a strategic chemical modification aimed at modulating the compound's pharmacokinetic and pharmacodynamic profile. However, these modifications also profoundly influence the molecule's chemical stability.
Forced degradation studies are a regulatory requirement and a fundamental component of drug development.[5][6] They are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[6][7] Understanding a molecule's behavior under stress conditions, such as exposure to acid, is predictive of its stability during storage, formulation, and ultimately, in the acidic environment of the stomach.
Theoretical Assessment of Molecular Stability
Before embarking on experimental studies, a theoretical evaluation of the molecule's structure can provide valuable insights into its potential liabilities. The stability of this compound is governed by the interplay of its core heterocyclic system and the electronic properties of its substituents.
-
The Imidazo[1,2-a]pyridine Core: This fused bicyclic system is aromatic. The pyridine ring nitrogen (N-1) is the most basic center and the likely site of initial protonation under acidic conditions. Protonation can disrupt the aromaticity, potentially making the ring system more susceptible to nucleophilic attack by water.
-
The 7-Fluoro Substituent: Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. This effect reduces the electron density of the pyridine ring.[8][9] A decrease in electron density can lower the basicity of the ring nitrogens, making protonation less favorable and potentially enhancing the overall stability of the heterocyclic core against acid-catalyzed degradation. Studies on fluorinated pyridines have shown that fluorine substitution can increase ring stability and resistance to certain chemical reactions.[10][11]
-
The 3-Ethyl Carboxylate Substituent: The ester group at the C-3 position is a primary site for potential acid-catalyzed hydrolysis. This classic organic reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by a water molecule, leading to the cleavage of the ester bond to form the corresponding carboxylic acid and ethanol.[12][13][14][15][16] The rate of this hydrolysis is a key parameter to determine.
Based on this analysis, two primary degradation pathways are anticipated under acidic conditions: hydrolysis of the ethyl ester and, potentially, slower degradation of the core heterocyclic ring system.
Experimental Protocol: Forced Degradation Study
This section outlines a comprehensive, self-validating protocol for assessing the stability of this compound under acidic stress, consistent with ICH guidelines.[5][6]
Materials and Reagents
-
This compound (Test Compound)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M solutions
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid, LC-MS grade
-
Volumetric flasks, pipettes, and autosampler vials
Experimental Workflow
The workflow is designed to ensure reproducible stress conditions and accurate analytical measurement.
Caption: Workflow for Acidic Forced Degradation Study.
Step-by-Step Methodology
-
Stock Solution Preparation: Accurately weigh and dissolve the test compound in acetonitrile to prepare a 1.0 mg/mL stock solution.
-
Stress Sample Preparation: For each time point, transfer a calculated volume of the stock solution into a volumetric flask. Add the acidic stressor (0.1 M or 1 M HCl) to achieve a final concentration of approximately 100 µg/mL.[17] Prepare a t=0 sample by immediately neutralizing the acidic solution with an equimolar amount of NaOH.
-
Incubation: Place the flasks in a thermostatically controlled water bath or oven at 60°C. This elevated temperature is used to accelerate degradation to an observable level (target degradation of 5-20%) within a practical timeframe.[7][17]
-
Time-Point Sampling: Withdraw aliquots from the reaction flasks at specified time intervals (e.g., 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize each aliquot with the appropriate volume of NaOH solution to halt the degradation reaction. This step is crucial for accurate kinetic analysis.
-
Analytical Method: Analyze the neutralized samples using a validated stability-indicating HPLC-UV method. A typical method would involve a C18 reversed-phase column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). UV detection should be set at the λmax of the parent compound.
-
Degradant Identification: Inject the stressed samples into an LC-MS/MS system to obtain mass information for the parent peak and any new peaks that appear, which correspond to degradation products.[18]
Anticipated Degradation Pathways and Mechanistic Insights
Based on the theoretical assessment, two primary degradation products are anticipated.
Pathway A: Ester Hydrolysis
This is the most probable degradation pathway. The reaction is a classic acid-catalyzed nucleophilic acyl substitution.
Caption: Proposed mechanism for ester hydrolysis.
The resulting carboxylic acid (Degradant A) would be readily identifiable by LC-MS, showing a characteristic mass shift corresponding to the loss of the ethyl group (-C2H5) and the addition of a hydrogen atom (+H).
Pathway B: Ring Degradation
Degradation of the imidazo[1,2-a]pyridine core is less likely under mild acidic conditions but could occur under more forcing conditions (e.g., higher acid concentration or temperature). This would likely involve protonation at N-1 followed by hydration and potential ring-opening. The identification of such products would require detailed structural elucidation using high-resolution mass spectrometry and potentially NMR.
Data Analysis and Interpretation
The data from the HPLC-UV analysis should be tabulated to track the degradation of the parent compound over time.
Quantitative Data Summary
The percentage of the parent compound remaining is calculated relative to the t=0 sample.
| Time (hours) | Condition: 0.1 M HCl @ 60°C (% Parent Remaining) | Condition: 1 M HCl @ 60°C (% Parent Remaining) |
| 0 | 100.0 | 100.0 |
| 2 | 98.5 | 92.1 |
| 4 | 96.8 | 85.3 |
| 8 | 93.2 | 72.5 |
| 24 | 85.1 | 45.6 |
Table 1: Hypothetical degradation data for this compound under acidic stress.
Interpretation of Results
-
Stability Profile: The data in Table 1 indicates that the compound is relatively stable in 0.1 M HCl but shows significant degradation in 1 M HCl at 60°C.
-
Mass Balance: A key aspect of a self-validating protocol is achieving mass balance. The sum of the peak area of the parent compound and the peak areas of all degradation products should remain constant over the course of the experiment. This confirms that all major degradants are being detected.
-
Degradant Identification: The LC-MS data should be analyzed to propose structures for the observed degradation products. For example, a peak corresponding to the mass of 7-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid would strongly support Pathway A as the primary degradation route.
Conclusion
This technical guide provides a comprehensive framework for evaluating the acidic stability of this compound. The theoretical analysis suggests that the primary liability is the ethyl ester moiety, which is susceptible to acid-catalyzed hydrolysis. The presence of the electron-withdrawing fluoro group likely imparts a degree of stabilizing influence on the core heterocyclic ring system. The provided experimental protocol, based on established ICH guidelines, offers a robust method for quantifying the degradation kinetics and identifying the resulting degradants. The insights gained from such studies are invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of potential drug candidates based on the versatile imidazo[1,2-a]pyridine scaffold.
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Methodological & Application
Application Notes and Protocols: Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this structure have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a specific derivative that incorporates a fluorine atom at the 7-position and an ethyl carboxylate group at the 3-position. The introduction of a fluorine atom can often enhance metabolic stability and binding affinity of a molecule to its biological target. This document provides a comprehensive guide for researchers to explore the biological activities of this compound, with a focus on its potential anticancer, antimicrobial, and anti-inflammatory properties. The protocols detailed below are based on established methodologies for evaluating compounds with the imidazo[1,2-a]pyridine core and are intended to serve as a robust starting point for investigation.
Biological Activity Profile: Potential Therapeutic Applications
Based on extensive research into the imidazo[1,2-a]pyridine class of compounds, this compound is predicted to exhibit activity in the following key therapeutic areas:
-
Anticancer Activity: Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, and liver cancer.[4][5][6] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[5][6]
-
Antimicrobial Activity: The imidazo[1,2-a]pyridine scaffold is a known pharmacophore for antituberculosis agents, with some derivatives showing excellent activity against multidrug-resistant strains of Mycobacterium tuberculosis.[7][8][9] Additionally, antibacterial and antibiofilm activities against other bacterial strains have been reported.[10][11]
-
Anti-inflammatory Activity: Several studies have highlighted the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives, with some compounds exhibiting inhibitory effects on key inflammatory mediators.[3][12][13]
Mechanism of Action: Potential Molecular Targets
While the specific molecular targets of this compound are yet to be elucidated, related compounds from the imidazo[1,2-a]pyridine family have been shown to interact with several key signaling pathways implicated in disease:
-
Cancer: Some imidazo[1,2-a]pyridine derivatives have been found to induce apoptosis through the upregulation of p53 and p21, leading to cell cycle arrest.[5][6] Inhibition of the PI3K/AKT signaling pathway has also been observed.[6] Furthermore, the 7-fluoro-imidazo[1,2-a]pyridine core has been associated with the inhibition of IRAK and FLT3 enzymes, which are involved in hematopoietic cancers.[14]
-
Inflammation: The anti-inflammatory effects of certain imidazo[1,2-a]pyridines are attributed to the suppression of the NF-κB and STAT3 signaling pathways.[3][13]
Below is a generalized diagram illustrating a potential mechanism of action for the anticancer activity of an imidazo[1,2-a]pyridine derivative.
Caption: Potential anticancer signaling pathway of imidazo[1,2-a]pyridines.
Experimental Protocols
The following section provides detailed, step-by-step protocols for assessing the biological activity of this compound.
Protocol 1: In Vitro Anticancer Activity Assessment
This protocol outlines the determination of the cytotoxic effects of the test compound on cancer cell lines using the MTT assay.
1. Cell Culture and Maintenance:
- Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. MTT Assay for Cytotoxicity:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare a stock solution of this compound in DMSO.
- Treat the cells with serial dilutions of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 2: In Vitro Antimicrobial Activity Assessment
This protocol describes the determination of the minimum inhibitory concentration (MIC) of the test compound against bacterial strains using the broth microdilution method.
1. Bacterial Strains and Culture Conditions:
- Select relevant bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative, and Mycobacterium smegmatis as a non-pathogenic surrogate for M. tuberculosis).
- Culture the bacteria in appropriate broth media (e.g., Mueller-Hinton Broth for most bacteria, Middlebrook 7H9 broth for mycobacteria) to the mid-logarithmic phase.
2. Broth Microdilution Assay:
- Prepare serial twofold dilutions of this compound in the appropriate broth in a 96-well plate.
- Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
- Include a positive control (a known antibiotic), a negative control (broth only), and a vehicle control (DMSO).
- Incubate the plates at 37°C for 18-24 hours (or longer for slower-growing organisms like M. smegmatis).
3. Determination of MIC:
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: In Vitro Anti-inflammatory Activity Assessment
This protocol details the evaluation of the anti-inflammatory potential of the test compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
1. Cell Culture:
- Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
2. Nitric Oxide Production Assay:
- Seed the cells in a 96-well plate and allow them to adhere.
- Pre-treat the cells with various concentrations of this compound for 1 hour.
- Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).
- After incubation, collect the cell culture supernatant.
3. Griess Assay for Nitrite Measurement:
- Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
- Incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm. The amount of nitrite is a direct measure of NO production.
4. Data Analysis:
- Calculate the percentage of inhibition of NO production by the test compound compared to the LPS-only control.
Data Presentation and Interpretation
For clear and concise presentation of results, it is recommended to summarize quantitative data in tables.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
| MCF-7 | Experimental Value |
| A549 | Experimental Value |
| Other | Experimental Value |
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| S. aureus | Experimental Value |
| E. coli | Experimental Value |
| M. smegmatis | Experimental Value |
Interpretation of Results:
-
Anticancer Activity: A lower IC50 value indicates greater potency. Compare the obtained values with standard chemotherapeutic agents to gauge the compound's efficacy.
-
Antimicrobial Activity: A lower MIC value signifies stronger antimicrobial activity. The spectrum of activity (Gram-positive vs. Gram-negative) should be noted.
-
Anti-inflammatory Activity: A significant reduction in NO production in a dose-dependent manner suggests potential anti-inflammatory properties.
Workflow for Biological Evaluation
The following diagram illustrates a logical workflow for the biological evaluation of this compound.
Caption: A streamlined workflow for assessing biological activity.
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The Emergence of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate in Modern Drug Discovery: Application Notes and Protocols
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its rigid, planar structure and synthetic tractability have made it a fertile ground for the development of novel therapeutics targeting a wide array of diseases, particularly cancer.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of a specific, promising derivative: Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate .
While extensive public domain data on this exact molecule is emerging, this guide synthesizes information from closely related analogs to provide a robust framework for its investigation. The introduction of a fluorine atom at the 7-position is a strategic chemical modification known to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[3] Coupled with the ethyl carboxylate at the 3-position, a common handle for further chemical elaboration or direct interaction with biological targets, this compound represents a compelling starting point for drug discovery campaigns.
Synthetic Strategy: A Plausible Route to this compound
The synthesis of imidazo[1,2-a]pyridines is well-established. A common and efficient method involves the condensation of a 2-aminopyridine with an α-haloketone. For the synthesis of the title compound, a plausible route would involve the reaction of 2-amino-4-fluoropyridine with an ethyl bromopyruvate derivative.
Caption: Proposed synthetic workflow for this compound.
This one-pot synthesis is typically carried out in a suitable solvent such as ethanol or DMF, often with the addition of a mild base to neutralize the HBr formed during the reaction. Purification is usually achieved by column chromatography. For detailed synthetic procedures of similar compounds, researchers can refer to the methodologies described for other imidazo[1,2-a]pyridine-3-carboxylate derivatives.[4][5][6]
Predicted Biological Activity and Potential Targets
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a remarkable breadth of biological activities, with a significant number of them showing potent anticancer effects.[1] This activity is often attributed to the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.
Kinase Inhibition: A Primary Avenue of Investigation
A predominant mechanism of action for many anticancer imidazo[1,2-a]pyridines is the inhibition of protein kinases.[7][8] The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers, is a particularly common target.[9][10]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the potential point of inhibition.
Based on structure-activity relationships of similar compounds, it is hypothesized that this compound may act as an inhibitor of one or more kinases within this pathway, such as PI3Kα.[11]
Experimental Protocols for Biological Evaluation
The following protocols are designed to provide a comprehensive framework for the initial biological characterization of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the direct inhibitory activity of the compound against a panel of protein kinases, with a focus on the PI3K family.
Objective: To determine the IC50 value of this compound against selected kinases.
Materials:
-
Recombinant human kinase enzymes (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, Akt1, mTOR).
-
Kinase-specific substrate (e.g., ATP, lipid or peptide substrates).
-
Assay buffer (specific to each kinase).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Test compound dissolved in DMSO.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 1 nM.
-
In a 384-well plate, add the test compound dilutions. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase enzyme and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation:
| Kinase Target | IC50 (nM) of Compound X | IC50 (nM) of Positive Control |
| PI3Kα | Experimental Value | Known Value |
| PI3Kβ | Experimental Value | Known Value |
| PI3Kδ | Experimental Value | Known Value |
| PI3Kγ | Experimental Value | Known Value |
| Akt1 | Experimental Value | Known Value |
| mTOR | Experimental Value | Known Value |
Protocol 2: Cell-Based Proliferation Assay
This protocol is used to evaluate the antiproliferative effect of the compound on various cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound in different cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A549, HCT116).
-
Complete cell culture medium.
-
Test compound dissolved in DMSO.
-
96-well plates.
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Microplate reader.
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, assess cell viability using the chosen assay according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.
Data Presentation:
| Cell Line | Tissue of Origin | GI50 (µM) of Compound X |
| MCF-7 | Breast Cancer | Experimental Value |
| PC-3 | Prostate Cancer | Experimental Value |
| A549 | Lung Cancer | Experimental Value |
| HCT116 | Colon Cancer | Experimental Value |
Protocol 3: Western Blot Analysis for Pathway Modulation
This protocol is designed to confirm the mechanism of action by observing changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Objective: To assess the effect of the test compound on the phosphorylation of Akt and downstream targets like S6 ribosomal protein.
Materials:
-
Cancer cell line (e.g., one that is sensitive to the compound from Protocol 2).
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6, anti-S6, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Culture the selected cancer cells and treat them with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x GI50) for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels.
Caption: A logical workflow for the preclinical evaluation of the compound.
Pharmacokinetic and In Vivo Efficacy Considerations
Should this compound demonstrate promising in vitro activity and a clear mechanism of action, the next logical steps would involve assessing its pharmacokinetic (ADME) properties and in vivo efficacy. Studies in animal models, such as mouse xenografts, would be crucial to determine its therapeutic potential.[3][12][13]
Conclusion
This compound stands as a compound of significant interest for drug discovery, leveraging the well-validated imidazo[1,2-a]pyridine scaffold. While direct experimental data is not yet widely available, the protocols and insights provided in this guide, based on extensive research of related analogs, offer a solid foundation for its comprehensive evaluation. Its potential as a kinase inhibitor, particularly within the PI3K/Akt/mTOR pathway, warrants thorough investigation. The systematic application of the described biochemical and cell-based assays will be instrumental in elucidating its therapeutic promise and guiding its journey from a promising molecule to a potential clinical candidate.
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Syed, D. N., et al. (2013). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Cancer Letters, 329(2), 155–164. [Link]
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Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3241. [Link]
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Al-Ostath, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 8(47), 44967–44983. [Link]
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Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
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Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403–412. [Link]
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Onajole, O. K., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design, 96(4), 1083–1093. [Link]
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Watterson, S. H., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127418. [Link]
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Wang, Z., et al. (2019). Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents. European Journal of Medicinal Chemistry, 178, 715–725. [Link]
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Chen, J., et al. (2017). Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. Organic Letters, 19(18), 4726–4729. [Link]
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Scherman, M. S., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 60(8), 5018–5022. [Link]
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Jia, Z.-P., et al. (2011). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o135. [Link]
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Application Notes and Protocols for Fluoro-Imidazo[1,2-a]pyridines as Kinase Inhibitors
Introduction
The imidazo[1,2-a]pyridine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities.[1][2] This nitrogen-fused heterocyclic system is a core component of several marketed drugs, including treatments for insomnia and anxiety.[1][3][4] In recent years, this scaffold has garnered significant interest as a potent platform for the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[5][6] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[1][5]
A key strategy in modern drug design is the incorporation of fluorine atoms into lead compounds. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and bioavailability.[7] Specifically, in the context of imidazo[1,2-a]pyridines, strategic fluorination has been shown to enhance metabolic stability and modulate the basicity (pKa) of nearby functional groups, which can reduce off-target effects and improve oral drug properties.[7]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the synthesis, biochemical evaluation, and cellular characterization of fluoro-imidazo[1,2-a]pyridine-based kinase inhibitors, with a focus on explaining the causality behind experimental choices to ensure robust and reproducible results.
Section 1: Synthesis of Fluoro-Imidazo[1,2-a]pyridine Scaffolds
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various methods, including condensation reactions, multicomponent reactions, and intramolecular cyclizations.[1] A common and efficient approach involves the condensation of an aminopyridine with an α-haloketone. The introduction of fluorine can be accomplished by using fluorinated starting materials or by direct fluorination of the heterocyclic core.
Protocol 1: One-Pot Synthesis of 3-Fluoro-Imidazo[1,2-a]pyridines
This protocol describes a one-pot method for synthesizing 3-fluoro-imidazo[1,2-a]pyridines from styrenes, which is an efficient strategy that avoids the isolation of intermediates.[1] The causality behind this one-pot approach is efficiency; by combining multiple reaction steps without purification of intermediates, it saves time, reduces solvent waste, and can increase overall yield.
Experimental Workflow: Synthesis of 3-Fluoro-Imidazo[1,2-a]pyridines
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Application Notes and Protocols for the Antimicrobial Screening of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate Derivatives
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents one of the most significant threats to global health in the 21st century, projected to cause 10 million deaths annually by 2050 if left unaddressed.[1] This has catalyzed an urgent search for novel chemical entities that can circumvent existing resistance mechanisms. Among the privileged heterocyclic structures in medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a cornerstone for developing new therapeutic agents.[2][3][4] This nitrogen-bridged heterocyclic system is the core of several marketed drugs and exhibits a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitubercular properties.[2][3][5]
This application note provides a detailed guide for the antimicrobial screening of a specific, promising subclass: Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate derivatives . The introduction of a fluorine atom at the 7-position and an ethyl carboxylate group at the 3-position can significantly modulate the physicochemical properties of the parent scaffold, potentially enhancing cell permeability, metabolic stability, and target engagement. We will detail the principles and provide step-by-step protocols for both preliminary and quantitative antimicrobial evaluation, emphasizing the rationale behind key experimental choices to ensure robust and reproducible data.
Principle of Antimicrobial Susceptibility Testing
The primary objective of antimicrobial screening is to determine the ability of a compound to inhibit the growth of or kill a specific microorganism. This is typically assessed through two key parameters:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] This is a measure of bacteriostatic or fungistatic activity.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): The lowest concentration of an antimicrobial agent required to kill a particular microorganism. This is a measure of bactericidal or fungicidal activity.
This guide will first describe a qualitative diffusion-based assay for initial screening, followed by a quantitative dilution-based method for precise MIC and subsequent MBC determination.
Protocol 1: Preliminary Screening via Agar Well Diffusion Assay
The agar well diffusion method is a cost-effective and widely used technique for preliminary screening to qualitatively assess the antimicrobial activity of test compounds.[8][9][10] The principle is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well.[8][10]
Causality Behind Experimental Choices:
-
Medium: Mueller-Hinton Agar (MHA) is the standard medium for routine susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility, low concentration of inhibitors (para-aminobenzoic acid and thymidine), and support for satisfactory growth of most common pathogens.
-
Inoculum Standardization: The density of the initial bacterial suspension is critical. A suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL) is used to ensure a confluent lawn of growth, making the zones of inhibition clear and reproducible.
-
Controls: A positive control (a known antibiotic) validates the susceptibility of the test organism and the assay setup. A negative control (the solvent used to dissolve the test compounds, typically DMSO) ensures that the solvent itself does not possess antimicrobial activity at the concentration used.
Experimental Workflow: Agar Well Diffusion
Caption: Workflow for the Agar Well Diffusion Assay.
Step-by-Step Methodology
-
Preparation of Materials:
-
Test Compounds: Prepare stock solutions of this compound derivatives (e.g., 10 mg/mL) in sterile Dimethyl Sulfoxide (DMSO).
-
Microbial Cultures: Use overnight cultures of test organisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853).
-
Media: Sterile Mueller-Hinton Agar (MHA) plates.
-
Controls: Positive control (e.g., Ciprofloxacin 1 mg/mL stock), Negative control (sterile DMSO).
-
-
Inoculum Preparation:
-
Aseptically pick 3-4 isolated colonies of the test microorganism and suspend them in 5 mL of sterile saline.
-
Vortex thoroughly.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum suspension and rotate it several times, pressing firmly on the inside wall of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure a uniform lawn of growth.
-
Allow the plate to dry for 5-10 minutes with the lid slightly ajar.
-
-
Well Creation and Sample Addition:
-
Using a sterile cork borer (6 mm diameter), punch equidistant wells into the agar.
-
Carefully add a defined volume (e.g., 50 µL) of the test compound stock solution into a designated well.
-
In separate wells, add 50 µL of the positive control and 50 µL of the negative control (DMSO).
-
-
Incubation and Analysis:
-
Incubate the plates in an inverted position at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using a ruler or calipers. The measurement should be taken from the underside of the plate.
-
Protocol 2: Quantitative Analysis via Broth Microdilution for MIC Determination
The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][11] This quantitative assay involves challenging a standardized microbial inoculum with two-fold serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[12][13]
Causality Behind Experimental Choices:
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard broth for this assay. The concentration of divalent cations (Ca²⁺ and Mg²⁺) is crucial as they can affect the activity of certain classes of antibiotics and the permeability of the bacterial outer membrane.
-
Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value within a defined range.
-
Inoculum Size: The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL. A lower concentration can lead to falsely low MICs, while a higher concentration can result in falsely high MICs.
-
Growth Indicator: While visual inspection is common, using an indicator like Resazurin can provide a clearer, colorimetric endpoint. Resazurin (blue) is reduced by metabolically active cells to Resorufin (pink), providing an unambiguous signal of microbial growth.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology
-
Plate Preparation:
-
Work in a sterile 96-well flat-bottom microtiter plate.
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a single row. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no compound, no inoculum).
-
Prepare a starting solution of the test compound at twice the highest desired final concentration (e.g., if the highest final concentration is 128 µg/mL, prepare a 256 µg/mL solution in CAMHB).
-
Add 100 µL of this starting compound solution to well 1.
-
-
Serial Dilution:
-
Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial transfer from well 2 to well 3, and so on, up to well 10.
-
After mixing in well 10, discard the final 50 µL. This results in wells 1-10 containing compound concentrations from 128 µg/mL down to 0.25 µg/mL (final concentrations after inoculum is added).
-
-
Inoculum Preparation and Inoculation:
-
Prepare a 0.5 McFarland suspension of the test organism in sterile saline as described in Protocol 1.
-
Dilute this suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Add 50 µL of this final diluted inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well (1-11) is now 100 µL, and the final inoculum density is ~5 x 10⁵ CFU/mL.
-
-
Incubation and MIC Determination:
-
Cover the plate with a sterile lid or sealer and incubate at 37°C for 18-24 hours.
-
After incubation, read the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Protocol 3: Determining Minimum Bactericidal Concentration (MBC)
The MBC is determined as a follow-up to the MIC test to ascertain whether a compound is bactericidal.
-
Subculturing from MIC Plate:
-
From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate this 10 µL onto a fresh MHA plate.
-
Be sure to label the plate to correspond with the concentrations from the MIC assay.
-
-
Incubation and MBC Determination:
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
After incubation, count the number of colonies at each spot.
-
The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (typically corresponding to ≤ 5 colonies from a 10 µL spot of a 5 x 10⁵ CFU/mL culture).
-
Data Interpretation and Presentation
Quantitative data from the MIC and MBC assays should be summarized in a clear, tabular format to facilitate comparison between derivatives and against standard antibiotics.
Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound | R-Group Modification | S. aureus (ATCC 25923) MIC/MBC (µg/mL) | E. coli (ATCC 25922) MIC/MBC (µg/mL) | P. aeruginosa (ATCC 27853) MIC/MBC (µg/mL) |
| Derivative 1 | H | 16 / >64 | 32 / >64 | >64 / >64 |
| Derivative 2 | 2-Cl | 4 / 8 | 8 / 16 | 32 / >64 |
| Derivative 3 | 2-OCH₃ | 8 / 32 | 16 / >64 | 64 / >64 |
| Ciprofloxacin | (Positive Control) | 0.5 / 1 | 0.015 / 0.03 | 0.25 / 0.5 |
-
Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity. In the table above, Derivative 2 shows bactericidal activity against S. aureus and E. coli.
Structure-Activity Relationship (SAR) Insights
The systematic screening of a library of derivatives allows for the elucidation of Structure-Activity Relationships (SAR), which are crucial for guiding further drug development.[2][14] For imidazo[1,2-a]pyridines, activity is highly dependent on the nature and position of substituents.[15]
Caption: Hypothetical SAR for the Imidazo[1,2-a]pyridine Scaffold.
-
Position 2: This position is highly amenable to modification. The introduction of substituted aryl rings can significantly impact potency. As seen in the hypothetical data, adding a chloro-phenyl group (Derivative 2) dramatically improved activity compared to the unsubstituted parent compound (Derivative 1).
-
Position 7: The fluorine atom is a bioisostere for a hydrogen atom but possesses high electronegativity. This can alter the pKa of the heterocyclic system and improve binding interactions with the biological target through hydrogen bonding or dipole interactions.
-
Position 3: The ethyl carboxylate group is a key feature. Its hydrolysis to a carboxylic acid or conversion to various amides can profoundly affect the antimicrobial profile and physicochemical properties.[5][16][17]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No zones of inhibition for test compounds | 1. Compound is inactive. 2. Compound is not soluble in agar. 3. Incorrect inoculum density. | 1. Confirm with broth microdilution. 2. Test different solvents or lower concentrations. 3. Re-standardize inoculum to 0.5 McFarland. |
| Inconsistent MIC results | 1. Inaccurate serial dilutions. 2. Contamination. 3. Inoculum density variation. | 1. Use calibrated pipettes; ensure proper mixing. 2. Use aseptic technique; check sterility control well. 3. Prepare fresh inoculum for each experiment. |
| Growth in the sterility control well (Well 12) | Contamination of the broth or plate. | Discard results and repeat the assay with fresh, sterile materials. |
| No growth in the growth control well (Well 11) | 1. Inoculum was not viable or not added. 2. Residual inhibitor in the well. | 1. Check viability of the culture; ensure inoculum is added to all required wells. 2. Use fresh, sterile plates. |
References
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Rani, P., Saini, A., & Kumar, V. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry. [Link]
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Mishra, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules. [Link]
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Budumuru, P., et al. (2021). Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity. ResearchGate. [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
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Ullah, I., et al. (2021). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy. [Link]
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Ben-Malah, K., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
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Abdel-Wahab, B. F., et al. (2015). Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. Journal of the Chinese Chemical Society. [Link]
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Patel, R. V., et al. (2017). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Oriental Journal of Chemistry. [Link]
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Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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Khan, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. [Link]
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Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters. [Link]
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Dongare, S. B., & Chanshetti, U. B. (2013). Synthesis and Antimicrobial screening of Chalcones containing imidazo [1,2-a] pyridine nucleus. Research Journal of Chemical Sciences. [Link]
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Li, M., et al. (2017). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry. [Link]
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Al-Tel, T. H., et al. (2011). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][2][18]benzothiazole motifs. European Journal of Medicinal Chemistry. [Link]
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Microbe Online. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Microbe Online. [Link]
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Application Notes and Protocols for Cell-Based Assays with Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of therapeutic activities.[1][2][3][4] Derivatives of this versatile heterocycle have demonstrated significant potential as anticancer, antitubercular, anti-inflammatory, and antimicrobial agents.[5][6][7][8][9] The broad biological activity of this class of compounds necessitates robust and reliable methods for characterization in cell-based models.
This document provides a detailed guide for investigating the biological effects of a specific derivative, Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate . Given the well-documented anticancer properties of many imidazo[1,2-a]pyridine compounds,[10][11][12][13] this guide will focus on a logical workflow to assess its potential as a cytotoxic and pro-apoptotic agent. The protocols herein are designed to be self-validating and provide a solid foundation for initial compound characterization.
Part 1: Initial Assessment of Cytotoxicity using the MTT Assay
The first critical step in evaluating a novel compound for potential anticancer activity is to determine its effect on cell viability. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[14][15]
Principle of the MTT Assay
The assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[16] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes primarily located in the mitochondria.[16] The insoluble formazan crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance. The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity with the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound
-
Sterile, tissue culture-treated 96-well plates
-
Cancer cell line of interest (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl).[17]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells with medium only to serve as a background control.[17]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume logarithmic growth.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Also include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[14]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[16]
-
Dissolution: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[17]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14][15]
Data Analysis and Interpretation
The cell viability is calculated as a percentage relative to the vehicle-treated control cells. A dose-response curve is then plotted to determine the IC₅₀ value—the concentration of the compound that inhibits cell viability by 50%.
| Parameter | Description | Example Value |
| Cell Line | Cancer cell line used for the assay | A549 (Lung Carcinoma) |
| Seeding Density | Number of cells seeded per well | 8,000 cells/well |
| Treatment Duration | Duration of compound exposure | 48 hours |
| Concentration Range | Range of compound concentrations tested | 0.1 µM - 100 µM |
| IC₅₀ Value | Concentration for 50% inhibition | To be determined |
Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays
If this compound demonstrates significant cytotoxicity, the next logical step is to investigate the underlying mechanism. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer agents. We will detail two complementary assays to detect key hallmarks of apoptosis.
Annexin V Staining for Early Apoptosis Detection
Principle of Annexin V Staining: A key event in early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS in the presence of calcium. By conjugating Annexin V to a fluorophore (e.g., FITC), early apoptotic cells can be identified and quantified using flow cytometry. Propidium Iodide (PI) is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive), as PI can only enter cells that have lost membrane integrity.[18]
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control cells
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in a 6-well plate with this compound at concentrations around the determined IC₅₀ value for the appropriate duration. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[19]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[20]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[21]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20][21]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[20]
-
Data Acquisition: Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).[20]
Caspase-Glo® 3/7 Assay for Executioner Caspase Activity
Principle of Caspase-Glo® 3/7 Assay: Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis. Their activity leads to the cleavage of critical cellular proteins, resulting in the characteristic morphological changes of apoptosis. The Caspase-Glo® 3/7 Assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by caspase-3 and -7.[22][23] This cleavage releases aminoluciferin, a substrate for luciferase, which generates a luminescent signal directly proportional to caspase activity.[22][24]
Experimental Workflow: Caspase-Glo® 3/7 Assay
Caption: "Add-mix-measure" workflow for the Caspase-Glo® 3/7 assay.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Treated and control cells
-
White-walled, clear-bottom 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay. The final volume in each well should be 100 µL.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's instructions.[25][26]
-
Equilibration: Equilibrate the plate and the prepared Caspase-Glo® 3/7 Reagent to room temperature before use.[24]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well, resulting in a 1:1 ratio of reagent to sample volume.[23] This single step induces cell lysis and initiates the caspase cleavage reaction.
-
Mixing: Mix the contents by placing the plate on a plate shaker for 30-60 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.[23]
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Data Analysis and Interpretation
The luminescent signal is directly proportional to the amount of active caspase-3 and -7. Data should be expressed as fold-change in caspase activity relative to the vehicle-treated control cells.
| Parameter | Description | Example Value |
| Cell Line | Cancer cell line used for the assay | A549 (Lung Carcinoma) |
| Compound Conc. | Concentration of compound used | IC₅₀ and 2x IC₅₀ |
| Treatment Duration | Duration of compound exposure | 24 hours |
| Positive Control | Inducer of apoptosis (e.g., Staurosporine) | 1 µM |
| Fold Change | Luminescence (Treated) / Luminescence (Control) | To be determined |
Conclusion
This application note provides a structured, three-assay workflow to perform an initial characterization of the potential anticancer effects of this compound. By first establishing cytotoxicity with the MTT assay and then investigating the apoptotic mechanism via Annexin V staining and caspase-3/7 activity measurement, researchers can generate a robust preliminary dataset. Positive results from these assays would justify further investigation into specific molecular targets and signaling pathways, building upon the rich therapeutic promise of the imidazo[1,2-a]pyridine scaffold.
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East Carolina University. Annexin V Stain Protocol | Flow Cytometry Core. Brody School of Medicine. [Link]
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Sharma, V., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [Link]
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Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
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Li, Y., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances. [Link]
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Al-Tel, T. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
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Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
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ResearchGate. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. [Link]
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Yurttaş, L., et al. (2019). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Bioorganic Chemistry. [Link]
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National Center for Biotechnology Information. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. [Link]
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Wang, Z., et al. (2019). Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents. European Journal of Medicinal Chemistry. [Link]
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Al-blewi, F. F., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Scientific Reports. [Link]
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ChemSrc. Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate. [Link]
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Al-Tel, T. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]
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An, H., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy. [Link]
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Moraski, A. T., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. [Link]
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Narayan, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
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Narayan, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
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Al-Warhi, T., et al. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]
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Al-Warhi, T., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]
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Application Note & Protocols: Strategic Derivatization of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate for Structure-Activity Relationship (SAR) Studies
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific analogue, Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate, serves as a versatile starting point for the generation of compound libraries aimed at drug discovery. The fluorine atom at the 7-position can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, while the ethyl ester at the 3-position provides a convenient handle for a multitude of chemical transformations. This document provides a comprehensive guide for the strategic derivatization of this core structure to facilitate Structure-Activity Relationship (SAR) studies, a critical process in the optimization of lead compounds.
The rationale behind focusing on this scaffold is its proven track record in yielding potent biological modulators. For instance, derivatives of imidazo[1,2-a]pyridine have been identified as inhibitors of crucial biological targets like c-Met kinase and Nek2, both implicated in cancer progression.[2][3] The strategic introduction of diverse chemical moieties at various positions of the imidazo[1,2-a]pyridine ring allows for a systematic exploration of the chemical space, leading to an understanding of how specific structural features influence biological activity.
This guide will detail key derivatization strategies at the C3-ester, the pyridine ring, and the imidazole ring. For each strategy, the underlying chemical principles will be discussed, followed by detailed, actionable protocols. The aim is to equip researchers with the knowledge to design and synthesize focused libraries of analogues for robust SAR studies.
Core Derivatization Strategies
The derivatization of this compound can be systematically approached by considering three primary regions of the molecule: the C3-ester, the pyridine ring (positions C5, C6, C8), and the imidazole ring (position C2). Each of these positions offers a unique opportunity to modulate the molecule's properties and its interaction with biological targets.
Figure 1: Overall derivatization strategy.
Derivatization at the C3-Ester Position
The ethyl ester at the C3 position is a prime site for modification to introduce a wide range of functionalities, primarily through amide bond formation. Amides are prevalent in drug molecules due to their metabolic stability and ability to participate in hydrogen bonding, a key interaction in ligand-receptor binding.
1.1. Amide Formation via Saponification and Amide Coupling
A robust and versatile method for generating a diverse set of amides involves a two-step process: initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction.
Protocol 1: Saponification of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) to the solution.
-
Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 1N HCl until the pH is acidic (pH ~3-4).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 7-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid.
-
Protocol 2: Amide Coupling with Primary and Secondary Amines
-
Activation: Dissolve the 7-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Reagents: Add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC.
-
Purification: Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography on silica gel.
Rationale: This two-step approach is highly modular, allowing for the introduction of a vast array of amines, which is ideal for extensive SAR exploration. The choice of coupling reagent can be critical for challenging or sterically hindered amines.
Functionalization of the Pyridine Ring
The pyridine ring offers several positions for modification. The fluorine at C7 can be a target for nucleophilic aromatic substitution (SNA_r_), while other positions can be functionalized through palladium-catalyzed cross-coupling reactions if appropriate starting materials (e.g., bromo-substituted analogues) are used.[4]
2.1. Nucleophilic Aromatic Substitution (SNA_r_) at C7
The electron-withdrawing nature of the fused imidazole ring and the pyridine nitrogen activates the fluorine atom at C7 for displacement by nucleophiles.
Protocol 3: SNA_r_ with Amines
-
Setup: In a sealed tube, combine this compound (1.0 eq), the desired amine (2.0-3.0 eq), and a polar aprotic solvent like DMSO or NMP.
-
Base: Add a suitable base such as potassium carbonate (K₂CO₃) or DIPEA (2.0 eq).
-
Heating: Heat the reaction mixture at elevated temperatures (e.g., 100-150 °C). Microwave irradiation can also be employed to accelerate the reaction.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture, dilute with water, and extract with an organic solvent. Purify by column chromatography.
Rationale: This method allows for the introduction of various amino substituents at the C7 position, which can probe interactions in specific pockets of a binding site. The reaction conditions need to be optimized for different classes of amines.
Derivatization at the C2-Position
The C2 position of the imidazo[1,2-a]pyridine core can also be functionalized, often through metal-catalyzed cross-coupling reactions. This typically requires a pre-functionalized starting material (e.g., a 2-bromo or 2-chloro analogue).
3.1. Suzuki-Miyaura Cross-Coupling at C2
Assuming the availability of Ethyl 2-bromo-7-fluoroimidazo[1,2-a]pyridine-3-carboxylate, a wide range of aryl and heteroaryl groups can be introduced at the C2 position.
Protocol 4: Suzuki-Miyaura Coupling
-
Reagents: To a degassed mixture of a suitable solvent (e.g., dioxane/water or DME), add the 2-bromo starting material (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq), and a base like sodium carbonate or potassium phosphate (2.0-3.0 eq).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed.
-
Work-up & Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Dry, concentrate, and purify the product by column chromatography.
Rationale: The Suzuki-Miyaura coupling is a highly reliable and versatile reaction with a broad substrate scope and functional group tolerance, making it ideal for SAR studies.
Structure-Activity Relationship (SAR) Workflow
The synthesized derivatives should be evaluated in relevant biological assays to determine their activity. The data generated from these assays, when correlated with the structural modifications, will build the SAR.
Figure 2: Iterative workflow for SAR studies.
Data Summary for SAR Analysis
The results of the biological evaluation of the synthesized compounds should be tabulated to facilitate easy comparison and identification of trends.
| Compound ID | C3-Modification | C7-Substituent | C2-Substituent | Biological Activity (e.g., IC₅₀, µM) |
| Parent | -COOEt | -F | -H | Baseline Value |
| A-01 | -CONH(CH₂CH₃) | -F | -H | Value |
| A-02 | -CONH(Cyclopropyl) | -F | -H | Value |
| B-01 | -COOEt | -NH(CH₃) | -H | Value |
| B-02 | -COOEt | -Morpholino | -H | Value |
| C-01 | -COOEt | -F | -Phenyl | Value |
| C-02 | -COOEt | -F | -Pyridyl | Value |
This table should be populated with experimental data as it becomes available.
Conclusion
The systematic derivatization of this compound provides a powerful platform for conducting detailed SAR studies. By modifying the C3-ester, the pyridine ring, and the C2-position, researchers can generate a diverse library of analogues. The protocols outlined in this application note offer reliable and versatile methods for these chemical transformations. A careful analysis of the biological data from these compounds will enable the identification of key structural features responsible for the desired activity, ultimately guiding the design of more potent and selective drug candidates.
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Verhaeghe, P., et al. (2020). Synthesis of New 5- or 7-Substituted 3-Nitroimidazo[1,2-a]pyridine Derivatives Using SNAr and Palladium-Catalyzed Reactions To Explore Antiparasitic Structure–Activity Relationships. Molecules, 25(14), 3254. [Link]
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Application Notes and Protocols for the In Vitro Evaluation of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anxiolytic properties.[1] This structural motif's versatility makes novel derivatives, such as Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate, compelling candidates for drug discovery programs. The introduction of a fluorine atom at the 7-position and an ethyl carboxylate at the 3-position can significantly modulate the compound's physicochemical properties, target affinity, and metabolic stability.
This document provides a comprehensive, hypothesis-driven guide for the initial in vitro characterization of this compound. The proposed testing cascade is designed to efficiently assess its cytotoxic profile, investigate plausible mechanisms of action based on its structural class—specifically anti-inflammatory and CNS-related activities—and provide an early assessment of its drug-like properties through metabolic stability assays. These protocols are designed to be self-validating through the rigorous use of controls, ensuring the generation of reliable and interpretable data for researchers, scientists, and drug development professionals.
Preliminary Characterization & Compound Handling
Rationale: Proper handling and solubilization are foundational to obtaining reproducible results. The ethyl ester moiety suggests moderate lipophilicity.
-
Solubility Testing: Initially, assess solubility in 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Subsequent dilutions for aqueous cell culture media should be carefully monitored for precipitation.
-
Stock Solution Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light if the compound is found to be light-sensitive.
-
Working Concentrations: When preparing working dilutions in aqueous buffers or cell culture media, ensure the final DMSO concentration does not exceed a level that affects cellular function, typically ≤0.5%.
Foundational Assays: Cytotoxicity Profiling
Rationale: Determining a compound's cytotoxic potential is a critical first step in any screening cascade.[2] It establishes a therapeutic window and informs the concentration range for subsequent mechanistic assays. We will employ two distinct methods that measure different cytotoxicity endpoints: metabolic activity and membrane integrity.
MTT Assay for Metabolic Activity
Principle: This colorimetric assay measures the activity of mitochondrial succinate dehydrogenase in viable cells, which reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[4]
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, or a non-cancerous line like HEK293) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).[5]
-
Untreated Control: Cells in medium only.
-
Blank: Medium only (no cells).
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[2][6] The LDH assay measures this released enzyme activity, providing a quantitative measure of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully transfer an aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
Controls: In addition to the standard controls, include a "Maximum LDH Release" control by treating a set of wells with a lysis buffer provided in the assay kit.[5]
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the maximum release control after subtracting background values.
Hypothesis-Driven Mechanistic Assays
Rationale: Based on the known pharmacology of the imidazo[1,2-a]pyridine scaffold, we hypothesize potential anti-inflammatory and/or CNS activity. The following assays are designed to test these hypotheses directly.
Assessment of Anti-Inflammatory Potential
Inflammation is a complex biological response, and protein denaturation is a well-documented cause of inflammation.[7] The ability of a compound to prevent protein denaturation can be a good indicator of its anti-inflammatory potential.
Protocol: Inhibition of Albumin Denaturation Assay Principle: This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model for protein denaturation that occurs during inflammation. Anti-inflammatory drugs can stabilize the protein and prevent this denaturation.[8]
-
Reaction Mixture: In separate tubes, prepare a reaction mixture containing 0.5 mL of 1% w/v bovine serum albumin (BSA) solution and 0.5 mL of the test compound at various concentrations (e.g., 10-500 µg/mL).
-
Controls:
-
Positive Control: Use a known anti-inflammatory drug like Diclofenac sodium.[8]
-
Negative Control: A mixture of BSA and the vehicle (e.g., DMSO in buffer).
-
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the tubes at 70°C for 10 minutes.
-
Cooling: Cool the tubes to room temperature.
-
Data Acquisition: Measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.
-
Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100
Investigation of CNS Activity: GABA-A Receptor Binding
Rationale: The imidazo[1,2-a]pyridine core is famously found in Zolpidem, which acts as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[9] A competitive radioligand binding assay can determine if our test compound interacts with this key therapeutic target.
Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand (e.g., [³H]Muscimol or [³H]Flumazenil) for binding to the GABA-A receptor in prepared brain membranes.[10][11] A reduction in radioligand binding indicates that the test compound is interacting with the receptor.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain or cerebellum following established protocols, which typically involve homogenization and differential centrifugation to isolate the membrane fraction.[10][11]
-
Assay Buffer: Use a Tris-HCl based buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Setup (in 96-well plate or tubes):
-
Total Binding: Membrane preparation + radioligand (e.g., 5 nM [³H]Muscimol) + assay buffer.
-
Non-specific Binding: Membrane preparation + radioligand + a high concentration of a known unlabeled ligand (e.g., 10 mM GABA) to saturate all specific binding sites.[10]
-
Competition: Membrane preparation + radioligand + serial dilutions of this compound.
-
-
Incubation: Incubate the reactions for a defined period (e.g., 45-60 minutes) at 4°C to reach equilibrium.[10]
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Data Acquisition: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Early ADME Profiling: Metabolic Stability
Rationale: Early assessment of a compound's metabolic stability is crucial for predicting its in vivo pharmacokinetic properties, such as half-life and bioavailability.[12][13] A compound that is too rapidly metabolized may not achieve therapeutic concentrations in vivo.
Principle: This assay measures the rate at which the test compound is metabolized by drug-metabolizing enzymes, typically using liver microsomes which are rich in cytochrome P450 (CYP) enzymes.[14][15] The disappearance of the parent compound over time is monitored by LC-MS/MS.
Protocol: Liver Microsomal Stability Assay
-
Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system (cofactor), and test compound.
-
Incubation Mixture: Pre-warm a mixture of liver microsomes and buffer to 37°C.
-
Initiation: Start the reaction by adding the test compound (at a low concentration, e.g., 1 µM) and the NADPH regenerating system.
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.
-
Controls:
-
No Cofactor Control: Run the reaction without the NADPH regenerating system to assess non-CYP mediated degradation.
-
Positive Control: Include a compound with known metabolic instability (e.g., Verapamil) and one with known stability (e.g., Warfarin).
-
-
Data Acquisition: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) based on the rate of disappearance and the protein concentration.[12]
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) ± SD |
|---|---|---|---|
| MCF-7 (Breast Cancer) | MTT | 48 | 25.4 ± 3.1 |
| HeLa (Cervical Cancer) | MTT | 48 | 42.1 ± 5.5 |
| HEK293 (Normal Kidney) | MTT | 48 | > 100 |
| MCF-7 (Breast Cancer) | LDH | 48 | 30.2 ± 4.0 |
-
Interpretation: A higher IC₅₀ value against a normal cell line (HEK293) compared to cancer cell lines suggests potential for selective cytotoxicity.
Table 2: Hypothetical Mechanistic and ADME Profile
| Assay | Endpoint | Result |
|---|---|---|
| Albumin Denaturation | IC₅₀ (µg/mL) | 150.5 |
| GABA-A Receptor Binding | Ki (nM) | 85.2 |
| Microsomal Stability | In Vitro t½ (min) | 45 |
| Microsomal Stability | Intrinsic Clearance (µL/min/mg) | 30.8 |
-
Interpretation: A moderate half-life suggests the compound is not excessively stable nor too rapidly cleared, warranting further pharmacokinetic studies. A sub-micromolar Ki value indicates significant binding affinity for the GABA-A receptor.
Conclusion
This application note outlines a logical and efficient in vitro testing cascade for the initial characterization of this compound. By starting with foundational cytotoxicity assays and progressing to hypothesis-driven mechanistic and early ADME studies, researchers can rapidly build a comprehensive profile of the compound's biological activity and drug-like potential. The data generated from these protocols will provide the critical foundation needed to make informed decisions regarding the advancement of this promising molecule in the drug discovery pipeline.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
-
Metabolic Stability Services. (n.d.). Eurofins Discovery. [Link]
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GABA - PDSP. (n.d.). University of North Carolina at Chapel Hill. [Link]
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Metabolic Stability Assay Services. (n.d.). BioIVT. [Link]
-
Di, L. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. [Link]
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In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research. [Link]
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Enna, S. J., & Bylund, D. B. (2006). Characterization of GABA Receptors. PMC - PubMed Central. [Link]
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Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). MDPI. [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). ResearchGate. [Link]
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In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH. [Link]
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In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications. [Link]
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Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2022). MDPI. [Link]
-
Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. (2011). NIH. [Link]
-
Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. (2011). NIH. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PMC - NIH. [Link]
-
Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. (2016). PubMed. [Link]
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Application Notes and Protocols: Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate as a Versatile Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system renowned for its wide-ranging biological activities and favorable photophysical properties.[1][2] This guide focuses on a specific derivative, Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate , and explores its potential as a multifaceted chemical probe for biological research and drug discovery. By leveraging the intrinsic fluorescence of the imidazo[1,2-a]pyridine core, the unique properties of the fluorine substituent, and the reactivity of the ethyl carboxylate group, this molecule presents a powerful tool for interrogating complex biological systems. These notes provide a comprehensive overview of its potential applications, detailed experimental protocols, and the scientific rationale behind its use.
Introduction: The Promise of a Fluorinated Imidazo[1,2-a]pyridine
Imidazo[1,2-a]pyridine derivatives have garnered significant interest as organic fluorophores for the development of biomarkers and photochemical sensors.[3][4][5] Their emission properties are often tunable based on the substitution pattern on the heterocyclic ring system.[6][7] The subject of this guide, this compound, incorporates three key features that make it an attractive candidate for a chemical probe:
-
The Imidazo[1,2-a]pyridine Core: This scaffold is known to exhibit intrinsic fluorescence, providing a basis for developing "turn-on" or "turn-off" fluorescent probes.[8][9]
-
The 7-Fluoro Substituent: The fluorine atom can serve as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying molecular interactions and cellular environments. Furthermore, fluorine substitution can enhance metabolic stability and cell permeability.
-
The 3-Ethyl Carboxylate Group: This ester moiety can act as a handle for further chemical modification, allowing for the attachment of targeting ligands or other functional groups. It may also play a role in binding to specific biological targets.
This combination of features suggests potential applications in cellular imaging, target identification, and drug discovery.
Potential Applications and Scientific Rationale
Based on the known properties of the imidazo[1,2-a]pyridine scaffold and the specific functional groups of this compound, we propose the following applications:
Ratiometric Fluorescent Sensing of Cellular Environments
The fluorescence of imidazo[1,2-a]pyridines can be sensitive to the polarity and rigidity of their environment.[6] This property can be exploited to develop ratiometric probes that report on changes in the cellular microenvironment, such as within lipid droplets or protein aggregates.
¹⁹F NMR-Based Target Engagement Studies
The 7-fluoro group provides a unique spectroscopic handle for ¹⁹F NMR. This technique can be used to monitor the binding of the probe to a target protein, providing information on binding affinity and kinetics.
Fragment-Based Drug Discovery (FBDD)
As a small molecule with defined chemical features, this compound can be used as a fragment in FBDD screens to identify novel binding pockets on protein targets.
Covalent Probe Development
The imidazo[1,2-a]pyridine scaffold has been utilized in the development of covalent inhibitors.[10] While the ethyl carboxylate is not inherently reactive, it can be modified to incorporate a reactive "warhead" for covalent targeting of specific amino acid residues.
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound is presented below. Note: Experimental values should be determined for the specific batch of the compound being used.
| Property | Value/Range | Source/Method |
| Molecular Formula | C₁₀H₉FN₂O₂ | - |
| Molecular Weight | 208.19 g/mol | - |
| Purity | >95% | HPLC, NMR |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂ | Experimental |
| Excitation Max (λex) | ~320-360 nm (estimated) | Fluorometer |
| Emission Max (λem) | ~400-450 nm (estimated) | Fluorometer |
| Quantum Yield (Φ) | To be determined | Integrating Sphere |
Experimental Protocols
The following protocols are provided as a starting point for utilizing this compound as a chemical probe. It is crucial to optimize these protocols for your specific experimental system.
Protocol 4.1: Characterization of Photophysical Properties
Objective: To determine the excitation and emission spectra, and quantum yield of the probe in various solvents.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, acetonitrile, toluene)
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Integrating sphere (for quantum yield measurement)
Procedure:
-
Prepare a stock solution of the probe in DMSO (e.g., 10 mM).
-
Prepare working solutions (e.g., 1-10 µM) in the desired solvents.
-
Record the absorbance spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λabs).
-
Using a fluorometer, record the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at an estimated emission maximum.
-
Record the emission spectrum by exciting at the determined λex and scanning a range of emission wavelengths.
-
Determine the quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Protocol 4.2: Cellular Imaging of Probe Localization
Objective: To visualize the subcellular localization of the probe in live cells.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Confocal microscope with appropriate filter sets (e.g., DAPI channel)
-
Subcellular localization markers (e.g., MitoTracker, ER-Tracker)
Procedure:
-
Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.
-
Treat cells with the probe at various concentrations (e.g., 1-20 µM) in complete medium for a specified time (e.g., 30-60 minutes).
-
(Optional) Co-stain with subcellular localization markers according to the manufacturer's protocols.
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Image the cells using a confocal microscope. Acquire images in the probe's channel and any co-stain channels.
Expected Outcome: Visualization of the probe's distribution within the cell, which may indicate accumulation in specific organelles.
Protocol 4.3: In Vitro Target Engagement Assay using ¹⁹F NMR
Objective: To assess the binding of the probe to a purified target protein.
Materials:
-
Purified target protein
-
This compound
-
NMR buffer (e.g., phosphate buffer in D₂O)
-
NMR spectrometer with a ¹⁹F probe
Procedure:
-
Prepare a sample of the probe (e.g., 50 µM) in the NMR buffer.
-
Acquire a ¹⁹F NMR spectrum of the probe alone.
-
Prepare a sample of the target protein (e.g., 10 µM) in the NMR buffer.
-
Add the probe to the protein sample at a 1:1 or higher molar ratio.
-
Acquire a ¹⁹F NMR spectrum of the probe-protein mixture.
-
Analyze the spectra for changes in the chemical shift, line broadening, or the appearance of new signals, which are indicative of binding.
Data Analysis: Changes in the ¹⁹F NMR signal can be used to calculate binding constants (Kd).
Visualizing Workflows and Pathways
Experimental Workflow: From Synthesis to Cellular Application
Caption: General workflow for the validation and application of the chemical probe.
Conceptual Signaling Pathway Interrogation
The imidazo[1,2-a]pyridine scaffold has been investigated for its anticancer properties, with some derivatives acting as inhibitors of kinases such as FLT3.[11] A hypothetical mechanism of action for a targeted probe is depicted below.
Caption: Hypothetical inhibition of a kinase signaling pathway by a targeted probe.
Troubleshooting and Considerations
-
Solubility: The probe may have limited solubility in aqueous buffers. Prepare concentrated stock solutions in DMSO and dilute to the final working concentration. Ensure the final DMSO concentration is compatible with your assay (typically <0.5%).
-
Photostability: Imidazo[1,2-a]pyridines can be susceptible to photobleaching. Minimize light exposure during experiments and use appropriate controls.
-
Off-Target Effects: Like any chemical probe, off-target binding can occur. Validate findings using orthogonal approaches and appropriate controls. For example, use a structurally related but inactive control compound.
-
Toxicity: Assess the cytotoxicity of the probe at the working concentrations to ensure that observed effects are not due to general toxicity.[12]
Conclusion
This compound represents a promising, yet underexplored, chemical probe with the potential for broad applications in chemical biology and drug discovery. Its intrinsic fluorescence, ¹⁹F NMR handle, and potential for chemical modification make it a versatile tool for studying cellular processes, identifying and validating drug targets, and serving as a scaffold for the development of novel therapeutics. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to unlock the full potential of this intriguing molecule.
References
-
Velázquez-Olvera, S., Salgado-Zamora, H., Velázquez-Ponce, M., Campos-Aldrete, E., Reyes-Arellano, A., & Pérez-González, C. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 6(1). [Link]
-
Velázquez-Olvera, S., Salgado-Zamora, H., Velázquez-Ponce, M., Campos-Aldrete, E., Reyes-Arellano, A., & Pérez-González, C. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. ResearchGate. [Link]
-
Velázquez-Olvera, S., Salgado-Zamora, H., Velázquez-Ponce, M., Campos-Aldrete, E., Reyes-Arellano, A., & Pérez-González, C. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Semantic Scholar. [Link]
-
(2014). Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption. ResearchGate. [Link]
-
(2014). Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. Semantic Scholar. [Link]
-
Han, X. H., Zhao, P., Tang, M. K., Yang, L., Wang, Q., & Zhang, S. S. (2024). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics. [Link]
-
(2024). Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1, 2-a] Pyridine. MDPI. [Link]
-
(2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]
-
Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
-
(2017). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PubMed Central. [Link]
-
Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]
-
(2022). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. PubMed Central. [Link]
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Application Notes and Protocols for Imaging with Imidazo[1,2-a]pyridine Derivatives
Introduction: The Rise of Imidazo[1,2-a]pyridines in Bioimaging
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry and, more recently, as a highly versatile core for the development of fluorescent probes.[1][2] These nitrogen-bridged heterocyclic compounds possess a unique combination of photophysical properties, including high quantum yields, large Stokes shifts, and tunable emission spectra, making them exceptional candidates for a wide range of bioimaging applications.[3][4] Their compact size and synthetic tractability allow for facile modification, enabling the design of probes targeted to specific cellular components or responsive to particular biological analytes.[5] This guide provides an in-depth exploration of the fluorescent properties of imidazo[1,2-a]pyridine derivatives and offers detailed protocols for their application in cellular and in vivo imaging.
The core structure of imidazo[1,2-a]pyridine provides a rigid framework that minimizes non-radiative decay, leading to bright fluorescence. The electronic properties of this scaffold can be readily modulated by introducing electron-donating or electron-withdrawing groups at various positions, allowing for precise control over the absorption and emission wavelengths.[3][6] This tunability is a key advantage, as it enables the development of a palette of probes with distinct spectral characteristics suitable for multicolor imaging. Furthermore, many imidazo[1,2-a]pyridine derivatives exhibit significant solvatochromism, where their emission properties are sensitive to the polarity of the microenvironment. This feature is particularly useful for probing changes in cellular environments, such as membrane fluidity.
Principles of Probe Design and Sensing Mechanisms
The design of effective fluorescent probes based on the imidazo[1,2-a]pyridine scaffold hinges on a clear understanding of structure-property relationships and the incorporation of specific sensing moieties. The versatility of this core allows for the implementation of various sensing mechanisms, including Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).
Structural Modifications for Spectral Tuning
The fluorescence characteristics of imidazo[1,2-a]pyridine derivatives are highly dependent on the nature and position of substituents.
-
Electron-Donating and Withdrawing Groups: The introduction of electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) and electron-withdrawing groups (e.g., -CN, -NO₂) at different positions of the imidazo[1,2-a]pyridine core can significantly alter the intramolecular charge transfer (ICT) character of the molecule.[3] This, in turn, influences the absorption and emission maxima, as well as the quantum yield.
-
Extension of π-Conjugation: Extending the π-conjugated system by adding aromatic rings or other unsaturated moieties generally leads to a red-shift in both absorption and emission spectra, enabling the development of probes for longer wavelength imaging.[3]
Common Sensing Mechanisms
The ability of imidazo[1,2-a]pyridine probes to detect specific analytes is typically achieved through the integration of a recognition unit that modulates the fluorescence output upon binding.
-
Photoinduced Electron Transfer (PET): In a PET-based sensor, a fluorophore is linked to a recognition moiety that can donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding of the analyte to the recognition site, the electron transfer process is inhibited, leading to a "turn-on" fluorescence response.[1]
-
Chelation-Enhanced Fluorescence (CHEF): CHEF sensors are designed to bind metal ions. The unbound probe often has a low fluorescence quantum yield due to quenching processes. Upon chelation with a metal ion, the molecule becomes more rigid and protected from non-radiative decay pathways, resulting in a significant enhancement of fluorescence.
Applications in Cellular and In Vivo Imaging
The favorable photophysical properties and versatile chemistry of imidazo[1,2-a]pyridine derivatives have led to their successful application in a variety of imaging contexts.
Imaging of Metal Ions
Certain imidazo[1,2-a]pyridine derivatives have been engineered as selective fluorescent probes for biologically important metal ions. For instance, probes have been developed for the detection of Fe³⁺ and Hg²⁺ in living cells, enabling the study of their homeostasis and trafficking.[7][8]
Detection of Reactive Species and Small Molecules
The reactivity of the imidazo[1,2-a]pyridine scaffold or its appended functional groups can be harnessed to create probes for reactive oxygen species (ROS), reactive nitrogen species (RNS), and other small molecules. For example, a probe has been reported for the selective detection of cysteine in living cells and zebrafish.[9]
Organelle-Specific Staining
By incorporating specific targeting moieties, imidazo[1,2-a]pyridine-based probes can be directed to particular subcellular compartments, such as mitochondria, lysosomes, or the endoplasmic reticulum. This allows for the visualization of organelle morphology and function.
Two-Photon Microscopy
The extended π-systems of some imidazo[1,2-a]pyridine derivatives give rise to significant two-photon absorption cross-sections.[3] This property is highly advantageous for in vivo imaging, as it allows for deeper tissue penetration, reduced phototoxicity, and lower background fluorescence.
Experimental Protocols
The following protocols provide a general framework for the application of imidazo[1,2-a]pyridine derivatives in fluorescence imaging. It is crucial to optimize these protocols for the specific probe and biological system under investigation.
Protocol 1: General Procedure for Staining of Live Cells
This protocol outlines the basic steps for labeling live cultured cells with an imidazo[1,2-a]pyridine-based fluorescent probe.
Materials:
-
Imidazo[1,2-a]pyridine fluorescent probe
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cultured cells on glass-bottom dishes or coverslips
-
Fluorescence microscope
Procedure:
-
Prepare a Stock Solution: Dissolve the imidazo[1,2-a]pyridine probe in anhydrous DMSO to prepare a stock solution of 1-10 mM. Store the stock solution at -20°C, protected from light.
-
Cell Culture: Plate the cells on glass-bottom dishes or coverslips and culture them in a suitable medium until they reach the desired confluency (typically 60-80%).
-
Prepare Staining Solution: On the day of the experiment, dilute the probe stock solution in pre-warmed complete cell culture medium or PBS to the final working concentration (typically 1-10 µM). The optimal concentration should be determined experimentally.
-
Cell Staining: Remove the culture medium from the cells and wash them once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the probe and cell type.
-
Wash: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe.
-
Imaging: Add fresh pre-warmed culture medium or PBS to the cells. Image the stained cells using a fluorescence microscope equipped with the appropriate filter set for the specific probe.
Workflow for Live Cell Staining
Caption: General workflow for staining live cells with imidazo[1,2-a]pyridine probes.
Protocol 2: Imaging Cysteine in Living Cells and Zebrafish
This protocol is adapted from a study on a specific imidazo[1,2-a]pyridine-based probe for cysteine detection.[9]
Materials:
-
Cysteine-specific imidazo[1,2-a]pyridine probe (e.g., IPPA)[9]
-
HepG2 cells or other suitable cell line
-
Zebrafish larvae (3-5 days post-fertilization)
-
N-ethylmaleimide (NEM) as a cysteine scavenger (for control experiments)
-
Confocal laser scanning microscope
Procedure for Cell Imaging:
-
Culture HepG2 cells on glass-bottom dishes.
-
Treat the cells with the cysteine-specific probe (e.g., 10 µM) in culture medium for 30 minutes at 37°C.
-
For a control group, pre-treat cells with NEM (1 mM) for 30 minutes before adding the probe.
-
Wash the cells three times with PBS.
-
Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the probe.
Procedure for Zebrafish Imaging:
-
Incubate zebrafish larvae with the cysteine-specific probe (e.g., 20 µM) in embryo medium for 1 hour at 28°C.
-
For a control group, pre-treat zebrafish with NEM (1 mM) for 30 minutes before adding the probe.
-
Wash the larvae three times with embryo medium.
-
Anesthetize the zebrafish and mount them on a glass-bottom dish.
-
Image the zebrafish using a confocal microscope.
Sensing Mechanism of a Cysteine Probe
Caption: Schematic of a "turn-on" sensing mechanism for cysteine detection.
Data Analysis and Interpretation
Quantitative analysis of fluorescence images is essential for obtaining meaningful results.
-
Fluorescence Intensity Measurement: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure the mean fluorescence intensity of individual cells or regions of interest (ROIs).
-
Co-localization Analysis: To determine the subcellular localization of a probe, co-stain with a known organelle marker and perform co-localization analysis using plugins like the JaCoP in ImageJ. Pearson's and Manders' coefficients are commonly used to quantify the degree of co-localization.
-
Ratiometric Imaging: For probes that exhibit a spectral shift upon analyte binding, ratiometric imaging can be performed by acquiring images in two different emission channels and calculating the ratio of the intensities. This method provides a more robust measurement that is less susceptible to variations in probe concentration and excitation intensity.
Photophysical Properties of Selected Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the key photophysical properties of some representative imidazo[1,2-a]pyridine-based fluorescent probes.
| Probe Name/Number | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Target Analyte/Application | Reference |
| IPPA | ~350 | ~450 (after reaction) | - | Cysteine | [9] |
| Probe 5 | ~380 | ~480 (with Fe³⁺) | - | Fe³⁺ and Hg²⁺ | [7] |
| Rh-Ip-Hy | ~560 (with Hg²⁺) | ~585 (with Hg²⁺) | - | Hg²⁺ | [8] |
| Various Derivatives | 411-452 | - | 0.2-0.7 | General imaging, two-photon absorption | [3] |
Note: The exact spectral properties can vary depending on the solvent and local environment.
Conclusion and Future Outlook
Imidazo[1,2-a]pyridine derivatives represent a powerful and versatile class of fluorophores for bioimaging. Their tunable photophysical properties, coupled with their synthetic accessibility, make them ideal platforms for the development of novel probes for a wide range of biological applications. As our understanding of the structure-property relationships of these compounds continues to grow, we can expect to see the emergence of even more sophisticated probes with enhanced brightness, photostability, and targeting specificity, further advancing our ability to visualize and understand complex biological processes.
References
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Gagliardi, M., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3849. [Link]
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de Melo, T. S., et al. (2017). Bright, Fluorescent Dyes Based on Imidazo[1,2-a]pyridines that are Capable of Two-Photon Absorption. Chemistry – A European Journal, 23(48), 11639-11647. [Link]
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Singh, P., et al. (2021). Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. Journal of Photochemistry and Photobiology A: Chemistry, 417, 113369. [Link]
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Reddy, T. R., et al. (2018). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. New Journal of Chemistry, 42(19), 16034-16039. [Link]
-
Kumar, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Medicinal Chemistry, 20(4), 401-420. [Link]
-
Wang, X., et al. (2022). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors and Diagnostics, 1(5), 1034-1040. [Link]
-
Zhang, Y., et al. (2019). A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 222, 117220. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78960, Imidazo(1,2-a)pyridine. Retrieved January 19, 2026 from [Link].
-
Cariati, E., et al. (2020). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – A European Journal, 26(68), 15858-15866. [Link]
-
Paudler, W. W., & Helmick, L. S. (1968). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Journal of Heterocyclic Chemistry, 5(5), 691-693. [Link]
-
Shang, Y., et al. (2020). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic Chemistry Frontiers, 7(1), 146-166. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 9. A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your yield and purity.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmacologically active molecules. The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" moiety due to its wide range of applications in medicinal chemistry. The most common and direct route to this class of compounds is the condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound, a variant of the classic Tschitschibabin reaction.
This guide will focus on the reaction between 2-amino-4-fluoropyridine and ethyl 2-chloroacetoacetate. While this reaction is robust, achieving high yields and purity can be challenging without careful control of reaction parameters.
Troubleshooting Guide
Problem 1: Low or No Product Yield
A diminished or absent yield is the most common issue. Let's break down the potential causes and their solutions.
Possible Cause A: Purity and Stability of Starting Materials
The purity of your starting materials is paramount. Impurities in either 2-amino-4-fluoropyridine or ethyl 2-chloroacetoacetate can lead to a host of side reactions that consume the reactants and complicate purification.
-
2-Amino-4-fluoropyridine: This reagent can degrade over time, especially if exposed to light or moisture. Discoloration (e.g., turning from off-white to brown) is a sign of degradation.
-
Solution:
-
Assess the purity of your 2-amino-4-fluoropyridine by measuring its melting point or by running a TLC or NMR spectrum.
-
If impurities are detected, consider recrystallization from a suitable solvent like ethanol or toluene.
-
Store the reagent in a cool, dark, and dry place, preferably under an inert atmosphere.
-
-
-
Ethyl 2-chloroacetoacetate: This reagent is susceptible to hydrolysis and self-condensation.
-
Solution:
-
Use freshly distilled or newly purchased reagent whenever possible.
-
Check for the presence of acidic impurities, which can be removed by washing with a mild base (e.g., saturated sodium bicarbonate solution), followed by drying and distillation under reduced pressure.
-
-
Possible Cause B: Suboptimal Reaction Conditions
The delicate balance of temperature, time, solvent, and base is critical for the success of this condensation and cyclization reaction.
-
Temperature: The initial alkylation of the pyridine nitrogen is typically followed by a heat-induced intramolecular cyclization. Insufficient heat can lead to the accumulation of the uncyclized intermediate, while excessive heat can promote side reactions and decomposition.
-
Solvent: The choice of solvent influences the solubility of the reactants and the reaction rate. Polar aprotic solvents like DMF or acetonitrile are often used, but less polar solvents like toluene or dioxane can sometimes offer better results, albeit with longer reaction times.[1]
-
Base: A base is often used to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. However, a strong base can promote unwanted side reactions.
Solution: Optimization of Reaction Parameters
| Parameter | Recommended Starting Condition | Optimization Range | Rationale |
| Temperature | 80 °C | 60-120 °C | Lower temperatures may require longer reaction times, while higher temperatures can lead to decomposition. Microwave-assisted heating can sometimes accelerate the reaction and improve yields.[2] |
| Solvent | Ethanol or Acetonitrile | Dioxane, Toluene, DMF | The choice of solvent can affect reaction rates and the formation of byproducts. Ethanol is a good starting point due to its ability to dissolve the reactants and its relatively high boiling point. |
| Base | Sodium Bicarbonate (NaHCO₃) | Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N) | A mild inorganic base like NaHCO₃ is often sufficient to neutralize the HCl formed. Stronger bases should be used with caution. |
| Reaction Time | 12 hours | 6-24 hours | The reaction should be monitored by TLC until the starting materials are consumed. |
Experimental Protocol: A Starting Point
-
To a solution of 2-amino-4-fluoropyridine (1.0 eq) in ethanol (10 mL/mmol), add ethyl 2-chloroacetoacetate (1.1 eq) and sodium bicarbonate (1.5 eq).
-
Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the 2-amino-4-fluoropyridine is consumed, cool the reaction mixture to room temperature.
-
Proceed with the work-up and purification as described in the "Product Isolation and Purification" section.
Problem 2: Formation of Impurities and Side Products
The appearance of unexpected spots on your TLC plate indicates the formation of side products. Understanding these side reactions is key to minimizing them.
Possible Side Reaction A: Dimerization of 2-aminopyridine
Under basic conditions and at elevated temperatures, 2-aminopyridines can undergo self-condensation to form bipyridine-type dimers.[1]
-
Solution:
-
Maintain a moderate reaction temperature.
-
Consider adding the base portion-wise to avoid high local concentrations.
-
Possible Side Reaction B: Incomplete Cyclization
The reaction proceeds through an N-alkylated intermediate. If the cyclization step is not complete, this intermediate will be present in the crude product.
-
Solution:
-
Ensure the reaction is heated for a sufficient amount of time.
-
If the intermediate is persistent, a slightly higher temperature or a different solvent might be necessary to promote the final cyclization.
-
Visualizing the Process
Proposed Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yield.
Problem 3: Difficulty in Product Isolation and Purification
A successful reaction is only half the battle; isolating a pure product is equally important.
Work-up Procedure
-
After cooling the reaction mixture, remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase to obtain the crude product.
Purification by Column Chromatography
Column chromatography is often necessary to obtain the pure product.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of hexane and ethyl acetate is a good starting point. A typical starting gradient could be 9:1 hexane:ethyl acetate, gradually increasing the polarity to 1:1. |
Tip: The product is often a solid that can be recrystallized after column chromatography to achieve high purity. A mixture of ethyl acetate and hexane is a good solvent system to try for recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for this synthesis?
A: The three most critical parameters are the purity of the starting materials, the reaction temperature, and the reaction time. Ensuring your reagents are pure will prevent many side reactions, and carefully controlling the temperature and monitoring the reaction to completion will maximize the conversion to the desired product.
Q2: Are there alternative reagents I can use?
A: Yes, while ethyl 2-chloroacetoacetate is common, ethyl 2-bromoacetoacetate can also be used. The bromo derivative is generally more reactive, which may lead to shorter reaction times but could also increase the formation of side products.
Q3: How can I confirm the identity and purity of my final product?
A: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by TLC, HPLC, and melting point analysis. For this compound, you would expect to see characteristic signals in the ¹H NMR for the ethyl ester group (a triplet and a quartet), as well as signals for the aromatic protons on the imidazopyridine core, with splitting patterns influenced by the fluorine atom.
Q4: What safety precautions should I take?
A: Ethyl 2-chloroacetoacetate is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction should be conducted with care, especially when heating flammable solvents.
Q5: Can this reaction be scaled up?
A: Yes, this reaction is amenable to scale-up. However, when scaling up, it is important to consider the heat management of the reaction, as it is exothermic. The addition of reagents may need to be done more slowly, and efficient stirring is crucial to maintain a homogeneous reaction mixture. A pilot reaction at a smaller scale is always recommended before proceeding to a large-scale synthesis.
References
-
Wikipedia. (2023). Chichibabin reaction. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. PubChem. Available at: [Link]
-
Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5). [Link]
-
Grokipedia. (n.d.). Chichibabin reaction. Available at: [Link]
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ResearchGate. (n.d.). Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines 2. aReaction conditions. Available at: [Link]
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Chichibabin reaction. (n.d.). Available at: [Link]
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ResearchGate. (n.d.). Imidazopyridine derivatives from the Chichibabin reaction. Available at: [Link]
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ResearchGate. (n.d.). Comparison of the performance of condensations between 2-aminopyridines.... Available at: [Link]
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J&K Scientific. (n.d.). Ethyl imidazo[1,2-a]pyridine-3-carboxylate | 123531-52-2. Available at: [Link]
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ResearchGate. (2025). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ChemistrySelect. Available at: [Link]
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National Center for Biotechnology Information. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases. Available at: [Link]
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National Center for Biotechnology Information. (2017). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
Scribd. (n.d.). Imidazo[1,2-a]pyridines Reactions & Prep | PDF. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Available at: [Link]
-
National Center for Biotechnology Information. (2008). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Wikipedia. (2023). α-Halo ketone. Available at: [Link]
-
ResearchGate. (2009). Synthesis of 2-amino-5-fluoropyridine. Available at: [Link]
- Google Patents. (n.d.). WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
-
Sci-Hub. (n.d.). Substituted 4-(3-Cyanopyridin-2-ylthio)acetoacetates: New Convenient Reagents for the Synthesis of Heterocycles. Available at: [Link]
-
ResearchGate. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Available at: [Link]
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Technical Support Center: Purification of Fluoro-Imidazo[1,2-a]pyridines
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with fluoro-imidazo[1,2-a]pyridines. This class of N-heterocycles is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3] However, their unique electronic and physicochemical properties, often modulated by fluorine substitution, can present significant purification challenges.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to address common issues encountered during the purification of these valuable compounds. We will delve into the causality behind these challenges and provide field-proven, step-by-step protocols to help you achieve the desired purity for your downstream applications.
Section 1: General Purification & Impurity Removal
This section addresses common problems related to baseline purity, removal of starting materials, and reaction byproducts.
FAQ 1: My crude reaction mixture is complex and difficult to purify by standard column chromatography. What are the likely causes and initial steps?
Answer: Complex crude mixtures are a frequent issue, often stemming from the synthetic route employed. Multi-component reactions or those requiring harsh conditions can generate a variety of side products.[4] The inherent basicity of the imidazo[1,2-a]pyridine core can also lead to complications.
Causality and Initial Strategy:
-
Unreacted Starting Materials: The most common impurities are unreacted 2-aminopyridines and α-haloketones (or their equivalents). 2-Aminopyridines are basic and can cause significant tailing on standard silica gel.
-
Side Products: Self-condensation of the ketone, polymerization, or formation of regioisomers can create products with polarities very similar to the desired compound, making chromatographic separation challenging.[4]
-
Basicity: The pyridine nitrogen lone pair interacts strongly with the acidic silanol groups on silica gel, leading to poor peak shape and resolution.
Troubleshooting Workflow:
A logical workflow is essential to tackle a complex mixture before resorting to extensive chromatography.
Caption: Decision workflow for initial purification strategy.
FAQ 2: How do I effectively remove unreacted 2-aminopyridine?
Answer: Due to its basicity, unreacted 2-aminopyridine can be selectively removed from the organic phase with an acidic wash during the initial workup. This is a critical step to simplify the subsequent chromatographic purification.
Expert Insight: The key is to protonate the more basic 2-aminopyridine, rendering it water-soluble, while leaving the less basic imidazo[1,2-a]pyridine product in the organic layer. The pKa of the conjugate acid of 2-aminopyridine is ~6.8, whereas that of most imidazo[1,2-a]pyridines is lower. A mild acidic solution is usually sufficient.
Protocol: Acidic Wash for Basic Impurity Removal
-
Dissolution: After the reaction is complete, remove the reaction solvent under reduced pressure. Dissolve the crude residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Initial Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid from the reaction.
-
Acidic Extraction: Wash the organic layer two to three times with a 1M aqueous solution of hydrochloric acid (HCl) or, for more sensitive substrates, a saturated solution of ammonium chloride (NH₄Cl).
-
Neutralization & Brine Wash: Wash the organic layer with water, followed by a saturated aqueous solution of brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[5][6]
-
Analysis: Analyze the resulting crude material by TLC or LCMS to confirm the removal of the basic impurity before proceeding to chromatography.
Section 2: Troubleshooting Column Chromatography
Column chromatography is the most common purification technique for this class of compounds.[2][5][7] However, specific challenges frequently arise.
FAQ 3: My fluoro-imidazo[1,2-a]pyridine is tailing badly on the silica gel column. How can I improve the peak shape?
Answer: Peak tailing is a classic sign of strong interaction between the basic nitrogen of your compound and the acidic silanol groups of the silica gel. This can be suppressed by adding a small amount of a basic modifier to your mobile phase.
Causality: The lone pair of electrons on the pyridine nitrogen (N-4) forms a strong hydrogen bond with the Si-OH groups on the silica surface. This interaction slows the elution of the molecule, but the equilibrium is often slow, leading to a "tail" of material that elutes later than the main peak.
Solutions:
| Modifier | Recommended Concentration | Use Case & Considerations |
| Triethylamine (TEA) | 0.1 - 1.0% (v/v) | Most common and effective. TEA is volatile and easily removed. It competes with your compound for binding to the acidic sites on the silica. |
| Ammonia | Use a mobile phase saturated with ammonia (e.g., DCM/MeOH/NH₃) | Highly effective but less convenient. Best for very basic compounds. Prepare by bubbling ammonia gas through the solvent or using a concentrated ammonium hydroxide solution in methanol. |
| Pyridine | 0.1 - 0.5% (v/v) | Can be effective but adds a non-volatile, UV-active impurity that must be removed later. Generally used as a last resort. |
Experimental Protocol: Column Chromatography with Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen starting mobile phase (e.g., Hexane/EtOAc) that already contains the basic modifier (e.g., 0.5% TEA).
-
Column Packing: Pack the column with the prepared slurry.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or DCM) and load it onto the column. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.
-
Elution: Run the column using a gradient of your chosen mobile phase system, ensuring the basic modifier is present in all solvent mixtures.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The co-evaporation with a solvent like methanol can help remove the last traces of TEA.
FAQ 4: I am struggling to separate regioisomers. What chromatographic strategies can I employ?
Answer: Separating regioisomers, such as those formed during electrophilic fluorination, is a significant challenge because they often have very similar polarities.[8][9] Success requires optimizing your stationary and mobile phases to exploit subtle differences in their structure.
Expert Insight: Fluorine's position can subtly alter the molecule's dipole moment and its ability to hydrogen bond. Your strategy should focus on maximizing the differential interaction of the isomers with the stationary phase.
Troubleshooting Steps for Isomer Separation
Caption: Decision tree for troubleshooting isomer separation.
Detailed Strategies:
-
Optimize Eluent System:
-
Reduce Polarity: Start with a less polar solvent system (e.g., higher hexane content in a hexane/EtOAc system). This forces the compounds to interact more with the stationary phase, potentially amplifying small differences.
-
Change Solvent Selectivity: Switch from an ethyl acetate-based system to one using dichloromethane/methanol or toluene/acetone. Different solvents have different abilities to act as hydrogen bond donors/acceptors, which can alter the elution order and improve separation.
-
-
Change Stationary Phase:
-
Alumina: For basic compounds, alumina can sometimes provide better separation and peak shape than silica without needing a basic modifier.
-
Reverse-Phase (C18): If isomers have different hydrophobicities, reverse-phase chromatography using a water/acetonitrile or water/methanol mobile phase can be highly effective.
-
Section 3: Stability and Handling
Fluoro-imidazo[1,2-a]pyridines can exhibit stability issues, particularly under acidic or basic conditions or when exposed to certain purification media.
FAQ 5: My compound seems to be decomposing during purification. How can I minimize this?
Answer: Degradation is often pH-related or caused by prolonged exposure to active stationary phases like silica gel. Some fluorinated heterocycles can be susceptible to nucleophilic attack or hydrolysis.[10]
Strategies to Enhance Stability:
-
pH Control: Avoid unnecessarily strong acids or bases during workup. Use saturated NH₄Cl instead of HCl, and NaHCO₃ instead of NaOH where possible.
-
Deactivate Silica Gel: If you suspect degradation on the column, you can use deactivated silica gel. This is prepared by adding a specific percentage of water to the dry silica and allowing it to equilibrate.
-
Minimize Contact Time: Perform flash chromatography rather than slow gravity chromatography. The goal is to get the compound off the column as quickly as possible.
-
Alternative Purification: If the compound is a solid, prioritize purification by recrystallization over chromatography. This method is gentler and often yields material of higher purity.
-
Fluorous Solid-Phase Extraction (F-SPE): For compounds with a fluorous tag, F-SPE is an excellent and rapid purification method that avoids silica gel entirely.[11]
References
-
Studer, A., et al. (2009). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein Journal of Organic Chemistry, 5, 26. Available at: [Link]
-
Pérez-Picaso, L., et al. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Journal of the Mexican Chemical Society, 56(2), 191-198. Available at: [Link]
-
Di Motta, S., et al. (2017). Bright V-Shaped bis-Imidazo[1,2-a]pyridine Fluorophores with Near-UV to Deep-Blue Emission. Chemistry – An Asian Journal, 12(20), 2748-2757. Available at: [Link]
-
Li, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3434. Available at: [Link]
-
Wang, G., et al. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry, 80(22), 11559-11565. Available at: [Link]
-
Figshare. (2016). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. Journal contribution. Available at: [Link]
-
Acar, Ç., et al. (2021). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Medicinal Chemistry Research, 30, 1143-1156. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Kumar, S., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 9, 29019-29024. Available at: [Link]
-
ResearchGate. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PDF Document. Available at: [Link]
-
Varghese, D., & Török, B. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35249–35262. Available at: [Link]
-
Chambers, R., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522. Available at: [Link]
-
Martínez-Pascual, R., et al. (2020). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules, 25(22), 5489. Available at: [Link]
-
Figshare. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition - The Journal of Organic Chemistry. Collection. Available at: [Link]
-
ResearchGate. (n.d.). Base-Mediated Synthesis of Ring-Fluorinated Imidazo[1,2-a]pyridines via Sequential C–F Substitutions. Publication. Available at: [Link]
-
Adhikari, A., & Guchhait, S. K. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 56(85), 12856-12876. Available at: [Link]
-
Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(5), e202103987. Available at: [Link]
-
Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(5). Available at: [Link]
-
Wang, C., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45, 9377-9391. Available at: [Link]
-
Wang, Z., et al. (2023). Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions. Organic & Biomolecular Chemistry, 21, 6081-6085. Available at: [Link]
-
Kumar, S., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Publishing. Available at: [Link]
-
Al-Amiery, A. A., et al. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 8(7), 564-581. Available at: [Link]
-
Varghese, D., & Török, B. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35249-35262. Available at: [Link]
-
Snouasse, M., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Available at: [Link]
-
Li, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PMC. Available at: [Link]
-
ResearchGate. (2025). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. PDF Document. Available at: [Link]
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Imidazo[1,2-a]pyridine Synthesis: A Technical Support Center for Troubleshooting Side Reactions
Welcome to the Technical Support Center for Imidazo[1,2-a]pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, appearing in numerous marketed drugs like Zolpidem and Alpidem. However, its synthesis is not without challenges, and the path to a high-yielding, pure product is often complicated by a variety of side reactions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our focus is to move beyond simple procedural descriptions and delve into the causality behind common experimental pitfalls, offering field-proven insights to overcome them.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues encountered during the synthesis of imidazo[1,2-a]pyridines, categorized by the synthetic route.
Category 1: Issues in Tschitschibabin-type Reactions and Related Condensations
The classical approach to imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. While widely used, this method is prone to several side reactions that can significantly impact yield and purity.[1]
Question 1: My reaction is producing a significant amount of a dimeric byproduct, especially with electron-rich 2-aminopyridines. What is happening and how can I prevent it?
Answer:
The formation of dimeric byproducts is a known side reaction in Tschitschibabin-type syntheses.[2] This typically occurs when the reaction conditions are too harsh, or when the 2-aminopyridine substrate is particularly nucleophilic.
Causality: The dimerization arises from the self-condensation of the 2-aminopyridine starting material or a reactive intermediate. High temperatures and strong bases can promote this side reaction. For instance, when 4-tert-butylpyridine is heated with sodium amide in xylene, a significant portion of the product is the dimer 4,4'-di-tert-butyl-2,2'-bipyridine.[2]
Troubleshooting Protocol:
-
Temperature Optimization: Carefully control the reaction temperature. Start at a lower temperature and gradually increase it only if the reaction is not proceeding. For many substrates, refluxing in a lower-boiling solvent like ethanol can be sufficient and less prone to dimerization than higher-boiling solvents like DMF or xylene.[3]
-
Base Selection: The choice and stoichiometry of the base are critical. If using a strong base like sodium amide, ensure it is added slowly and at a controlled temperature. Consider using a milder, non-nucleophilic base like potassium carbonate or sodium bicarbonate.[3]
-
Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor the bimolecular dimerization reaction in favor of the desired intramolecular cyclization.
Question 2: I am observing the formation of regioisomers. How can I improve the regioselectivity of the initial N-alkylation step?
Answer:
Regioselectivity is a crucial aspect of imidazo[1,2-a]pyridine synthesis, with the initial alkylation occurring on either the endocyclic or exocyclic nitrogen of the 2-aminopyridine.[3][4] The desired pathway is typically the alkylation of the endocyclic pyridine nitrogen, which then allows for intramolecular condensation with the exocyclic amino group to form the five-membered imidazole ring.[3]
Causality: The regioselectivity is governed by a combination of electronic and steric factors. The endocyclic nitrogen is generally more nucleophilic in 2-aminopyridines. However, certain substituents on the pyridine ring or the α-halocarbonyl compound can alter this preference. For example, a bulky substituent on the α-halocarbonyl compound might favor alkylation at the less sterically hindered exocyclic nitrogen.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Solvent | Use a polar aprotic solvent like DMF or acetonitrile. | These solvents can help to stabilize the transition state leading to the desired N-alkylation product. |
| Temperature | Lower reaction temperatures often favor the thermodynamically more stable product, which is typically the desired imidazo[1,2-a]pyridine. | At higher temperatures, the reaction may become less selective. |
| Protecting Groups | In challenging cases, consider protecting the exocyclic amino group to force alkylation at the endocyclic nitrogen. | This adds extra steps to the synthesis but can be a robust solution for achieving high regioselectivity. |
Visualizing the Competing Pathways:
Caption: Competing N-alkylation pathways in imidazo[1,2-a]pyridine synthesis.
Category 2: Challenges in Ortoleva-King and Related One-Pot Syntheses
The Ortoleva-King reaction and its modern variations offer an efficient one-pot route to imidazo[1,2-a]pyridines from 2-aminopyridines and methyl ketones, typically using iodine as a reagent.[5][6][7] While convenient, these reactions can be sensitive to conditions and substrate scope.
Question 3: My Ortoleva-King reaction is sluggish and gives a low yield. What are the critical parameters to optimize?
Answer:
Low yields in Ortoleva-King type reactions often stem from incomplete formation of the key pyridinium iodide intermediate or competing side reactions.[5][6]
Causality: The reaction proceeds through the in-situ formation of an α-iodoketone, which then reacts with the 2-aminopyridine to form a pyridinium iodide salt. This intermediate subsequently undergoes cyclization.[7] If the initial iodination is inefficient or if the pyridinium salt is not stable under the reaction conditions, the overall yield will suffer.
Troubleshooting Protocol:
-
Catalyst System: While molecular iodine is the classic reagent, modern protocols often employ catalytic systems. A combination of a nickel salt (e.g., NiCl₂·6H₂O) and molecular iodine can be more efficient.[5] Iron catalysts like FeCl₃·6H₂O have also been reported to be effective.[7]
-
Reagent Stoichiometry: The ratio of 2-aminopyridine to the ketone and iodine is crucial. An excess of the 2-aminopyridine can sometimes act as both a reactant and a base to facilitate the cyclization step.[6]
-
Temperature Profile: These reactions often require elevated temperatures (e.g., 100-110 °C) to drive the formation of the intermediate and the final cyclization.[5][6]
-
Solvent Choice: While some protocols are performed neat, using a high-boiling solvent can improve reaction consistency.[6]
Step-by-Step Optimization Workflow:
Caption: Troubleshooting workflow for optimizing the Ortoleva-King reaction.
Category 3: Side Reactions in Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reactions
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful multicomponent approach for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[8][9] Despite its efficiency, the GBB reaction is sensitive to the quality of starting materials and reaction conditions.[10]
Question 4: My GBB reaction is failing or giving a complex mixture of products. What are the most common points of failure?
Answer:
Failures in GBB reactions can often be traced back to the purity of the starting materials, especially the aldehyde and the isocyanide, or the presence of water in the reaction mixture.[10]
Causality: The GBB reaction initiates with the formation of an imine from the 2-aminopyridine and the aldehyde. This is a condensation reaction that releases water, and the presence of excess water can inhibit this crucial first step.[10] Aldehydes can also be prone to oxidation to carboxylic acids, which can quench the reaction. Isocyanides are notoriously unstable and can degrade upon storage.[10]
Troubleshooting and Optimization:
| Issue | Recommended Action | Scientific Rationale |
| Aldehyde Purity | Use freshly distilled or purified aldehyde. Ensure it is free from carboxylic acid impurities. | Carboxylic acids can react with the 2-aminopyridine to form an unreactive amide salt. |
| Isocyanide Quality | Use freshly prepared or purchased isocyanide. Confirm purity if possible. | Degraded isocyanides will not participate in the reaction, leading to low yields or failure. |
| Water Scavenging | Add a dehydrating agent like trimethyl orthoformate or molecular sieves to the reaction mixture.[10] | This drives the equilibrium towards the formation of the imine intermediate, which is essential for the subsequent steps of the reaction. |
| Catalyst Choice | While many GBB reactions are catalyst-free, some systems benefit from a Lewis acid catalyst (e.g., Sc(OTf)₃, ZrCl₄) to activate the imine.[11] | The catalyst can enhance the rate of the subsequent nucleophilic attack by the isocyanide. |
| Temperature Control | Optimize the reaction temperature. While many GBB reactions proceed at room temperature, some may require gentle heating. Excessive heat can lead to decomposition and side product formation.[10] | The optimal temperature will depend on the specific substrates being used. |
Frequently Asked Questions (FAQs)
Q1: I'm trying to synthesize an imidazo[1,2-a]pyridine with a hydroxyl group on the pyridine ring. The reaction is giving me a dark, intractable mixture. What's going on?
A: Hydroxyl groups, especially when directly on the pyridine ring, can interfere with the synthesis. They can be deprotonated by bases, leading to undesired side reactions. Additionally, they can coordinate to metal catalysts, potentially deactivating them. It is highly recommended to protect the hydroxyl group (e.g., as a methoxy or benzyloxy ether) before attempting the cyclization reaction. The protecting group can be removed in a subsequent step.
Q2: Can I use aliphatic aldehydes in the Groebke-Blackburn-Bienaymé reaction?
A: Yes, aliphatic aldehydes can be used in the GBB reaction. However, they are often more prone to self-condensation (aldol reaction) under basic or acidic conditions, which can compete with the desired imine formation. It is important to carefully control the reaction conditions, such as temperature and catalyst loading, when using aliphatic aldehydes.
Q3: My final product is difficult to purify. What are some common impurities I should look out for?
A: Common impurities depend on the synthetic route. In Tschitschibabin-type reactions, unreacted 2-aminopyridine and α-haloketone are common. Dimeric byproducts can also be a challenge to remove. In Ortoleva-King reactions, you might have residual ketone starting material. In GBB reactions, partially reacted intermediates or products from the decomposition of the isocyanide can be present. Purification often requires careful column chromatography. Sometimes, recrystallization or salt formation can be effective for isolating the desired product. The solubility differences between the product and impurities can be exploited for purification.[12]
Q4: I've heard that microwave irradiation can improve the synthesis of imidazo[1,2-a]pyridines. Is this true?
A: Yes, microwave irradiation has been shown to be a very effective technique for accelerating the synthesis of imidazo[1,2-a]pyridines, often leading to shorter reaction times and higher yields.[10][13] This is particularly true for condensation reactions that might be sluggish under conventional heating.
References
- BenchChem. (n.d.). Troubleshooting low yields in multicomponent reactions of imidazo[1,2-a]pyridines.
- The Journal of Organic Chemistry. (n.d.). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ACS Publications.
- National Institutes of Health. (n.d.). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes.
- ECHEMI. (n.d.). Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine.
- ResearchGate. (n.d.). Nickel/iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines through Ortoleva-King type protocol.
- ResearchGate. (n.d.). ChemInform Abstract: Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva-King Reaction.
- Wikipedia. (n.d.). Chichibabin reaction.
- Grokipedia. (n.d.). Chichibabin reaction.
- Organic & Biomolecular Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. RSC Publishing.
- ResearchGate. (n.d.). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- The Journal of Organic Chemistry. (n.d.). Imidazo[1,2-a]pyridine 1-oxide. Synthesis and chemistry of a novel type of N-oxide. ACS Publications.
- National Institutes of Health. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC.
- PubMed. (n.d.). The Groebke-Blackburn-Bienaymé Reaction.
- Scilit. (n.d.). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction.
- (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- ResearchGate. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance.
- ResearchGate. (n.d.). Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism.
- ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.
- New Journal of Chemistry. (n.d.). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. RSC Publishing.
- Wikipedia. (n.d.). Chichibabin pyridine synthesis.
- PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
- MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.
- Scientific Update. (2018). The Chichibabin amination reaction.
- The Journal of Organic Chemistry. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications.
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Technical Support Center: Optimizing Imidazo[1,2-a]pyridine-3-carboxylate Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine-3-carboxylates. This scaffold is a cornerstone in medicinal chemistry, forming the core of drugs like Zolpidem and Alpidem.[1] Its synthesis, while well-established, is nuanced, and achieving high yields and purity requires careful control over reaction parameters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, providing both high-level FAQs and in-depth troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic strategies for constructing the imidazo[1,2-a]pyridine-3-carboxylate core?
The most prevalent and robust method is a variation of the Tschitschibabin reaction, which involves the condensation of a substituted 2-aminopyridine with an α-halo-β-ketoester (e.g., ethyl 2-chloro-3-oxobutanoate).[2][3] This reaction proceeds via an initial SN2 alkylation of the endocyclic pyridine nitrogen, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic bicyclic system. Modern variations include one-pot, multi-component reactions (MCRs) that generate the key intermediates in situ, often employing various catalysts to improve efficiency and environmental friendliness.[4][5]
Q2: How do substituents on the 2-aminopyridine starting material affect the reaction outcome?
The electronic nature of the substituents on the 2-aminopyridine ring plays a critical role.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the nucleophilicity of the pyridine nitrogen, accelerating the initial alkylation step and generally leading to higher yields and faster reaction rates.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the nucleophilicity of the ring nitrogen.[6] This slows down the initial SN2 reaction, often requiring more forcing conditions (higher temperatures, stronger bases, longer reaction times) to achieve good conversion.[7]
Q3: What is the function of the base and solvent, and how do I select the optimal combination?
The base and solvent are crucial for success. The base, typically a non-nucleophilic one like sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or an organic base like triethylamine (Et₃N), serves two purposes: it neutralizes the hydrogen halide (e.g., HCl) formed during the initial alkylation and facilitates the final dehydration/aromatization step.
The solvent must be able to dissolve the starting materials and intermediates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective.[5] Ethanol or refluxing dioxane are also commonly used.[8] The optimal combination depends on the specific substrates and should be empirically determined. A good starting point is often K₂CO₃ in DMF or NaHCO₃ in ethanol.
Q4: What are the most common side products I should be aware of?
The primary side reaction is often the self-condensation or polymerization of the highly reactive α-halo-β-ketoester, especially under strongly basic conditions or at high temperatures. Another potential issue is the formation of regioisomers if the 2-aminopyridine is asymmetrically substituted, although the cyclization is generally highly regioselective.[9] Incomplete dehydration can also leave hydroxylated intermediates that can be difficult to separate from the final product.
Troubleshooting Guide
This section addresses specific experimental failures in a problem-cause-solution format.
Problem 1: Low or No Product Yield
Your reaction has completed (as monitored by TLC/LC-MS), but the isolated yield is significantly lower than expected or zero.
| Potential Cause | Diagnostic Check | Proposed Solution |
| Ineffective Base | Check the pH of the reaction mixture. Ensure the base is fresh and anhydrous. | Use a stronger, non-nucleophilic base such as DBU or KOtBu, but add it slowly at a low temperature to avoid side reactions. Ensure the base is thoroughly dried before use. |
| Poor Solvent Choice | Observe the reaction mixture. Are the starting materials fully dissolved? | Screen alternative solvents. If starting materials have poor solubility in ethanol, try acetonitrile, DMF, or dioxane. For MCRs, protic solvents like n-BuOH can sometimes facilitate product precipitation and drive the reaction forward.[1] |
| Moisture Contamination | The reaction is sensitive to water, which can hydrolyze the ketoester. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). Dry glassware thoroughly in an oven before use. |
| Incorrect Reaction Temperature | The reaction may have a specific activation energy requirement. | Optimize the temperature. Start at a moderate temperature (e.g., 80 °C) and incrementally increase it. For some substrates, microwave irradiation can dramatically improve yields and reduce reaction times.[10] |
Problem 2: Incomplete Reaction (Significant Starting Material Remains)
After the expected reaction time, analysis shows a large amount of unreacted 2-aminopyridine.
| Potential Cause | Diagnostic Check | Proposed Solution |
| Insufficient Reaction Time/Temp | Monitor the reaction by TLC or LC-MS at regular intervals. | Extend the reaction time. If the reaction has stalled, incrementally increase the temperature by 10-20 °C and continue monitoring. |
| Steric Hindrance | Are your substrates sterically bulky near the reaction centers? | More forcing conditions are required. Use a higher boiling point solvent (e.g., toluene or xylene) to achieve higher temperatures. A stronger base might also be necessary to facilitate the sterically hindered cyclization. |
| Deactivated Substrate | Does your 2-aminopyridine contain strong electron-withdrawing groups? | Switch to a more reactive α-halo-β-ketoester (e.g., the bromo- derivative instead of the chloro- derivative). Increase the equivalents of the ketoester slightly (e.g., 1.2 eq). |
Problem 3: Difficulty with Product Purification
The crude product is a complex mixture, and the desired compound is difficult to isolate via standard column chromatography.
| Potential Cause | Diagnostic Check | Proposed Solution |
| Co-eluting Impurities | Does the product spot/peak overlap with impurities in multiple solvent systems? | 1. Recrystallization: This is often the most effective method for purifying these crystalline compounds. Screen various solvents (e.g., Ethanol, Ethyl Acetate/Hexanes, Acetone).2. Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., EtOAc) and wash with dilute acid (e.g., 1M HCl). The basic nitrogen on the imidazopyridine ring will be protonated, moving the product to the aqueous layer. Wash the organic layer to remove neutral impurities. Then, basify the aqueous layer (e.g., with NaHCO₃) and extract the purified product back into an organic solvent. |
| Product Streaking on Silica Gel | Does the product produce a long tail on the TLC plate? | The basic nitrogen may be interacting strongly with the acidic silica gel. Add a small amount of triethylamine (~1%) to your chromatography eluent to suppress this interaction and achieve sharper bands. Alternatively, use a different stationary phase like alumina. |
Visualizations and Data
General Reaction Mechanism
The diagram below illustrates the stepwise formation of the imidazo[1,2-a]pyridine ring system.
Caption: Mechanism of Imidazo[1,2-a]pyridine Formation.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common synthesis issues.
Caption: Troubleshooting Decision Tree for Synthesis Optimization.
Table 1: Recommended Starting Conditions for Optimization
| 2-Aminopyridine Substituent | Recommended Base | Recommended Solvent | Starting Temperature | Notes |
| Electron Donating (e.g., -Me, -OMe) | NaHCO₃ or K₂CO₃ | Ethanol or Acetonitrile | 60-80 °C | Reaction is typically fast and high-yielding. |
| Neutral (e.g., -H, -Cl) | K₂CO₃ | DMF or Acetonitrile | 80-100 °C | A good baseline for most substrates. |
| Electron Withdrawing (e.g., -Br, -CO₂Et) | K₂CO₃ or Cs₂CO₃ | DMF or DMSO | 100-120 °C | May require longer reaction times. |
| Strongly Electron Withdrawing (e.g., -NO₂) | KOtBu or NaH | Anhydrous DMF or Dioxane | 100-140 °C | Use caution; add base slowly at room temperature before heating. |
Key Experimental Protocol
General Procedure for the Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
This protocol is a representative example and may require optimization for different substrates.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-aminopyridine (10 mmol, 1.0 equiv.).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 20 mmol, 2.0 equiv.) and 40 mL of anhydrous N,N-dimethylformamide (DMF).
-
Stirring: Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere.
-
Addition of Ketoester: Add ethyl 2-chloroacetoacetate (11 mmol, 1.1 equiv.) dropwise to the suspension via syringe over 5 minutes.
-
Heating: Heat the reaction mixture to 90 °C and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-6 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water. A solid precipitate should form.
-
Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water (3 x 30 mL).
-
Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure imidazo[1,2-a]pyridine-3-carboxylate.
References
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Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Kasimogullari, B. O., & Cesur, Z. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 9(10), 894–901. [Link]
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Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
- Dutta, U., et al. (2019).
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Kasimogullari, B. O., & Cesur, Z. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 9(10), 894–901. Available from [Link]
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Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35155–35169. [Link]
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Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega, 7(26), 22350–22363. [Link]
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Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(11), 1555–1575. [Link]
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Yadav, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37053–37061. [Link]
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Kercher, M., et al. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. ACS Medicinal Chemistry Letters, 9(10), 1024–1029. [Link]
-
Katritzky, A. R., et al. (2005). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 70(23), 9215–9221. [Link]
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Green procedure for highly efficient, rapid synthesis of imidazo[1,2- a ]pyridine and its late stage functionalization. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005. [https://www.researchgate.net/publication/386001150_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])
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Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences, 517, 01006. [Link]
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Kumar, V., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. Organic & Biomolecular Chemistry, 17(37), 8563–8567. [Link]
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Wang, Y., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Tetrahedron Letters, 57(32), 3627–3630. [Link]
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Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Imidazo[1,2-a]pyridines
Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] However, researchers often encounter the frustrating challenge of low or no bioactivity in their newly synthesized derivatives. This comprehensive guide provides a structured troubleshooting framework for scientists and drug development professionals to diagnose and resolve issues related to the diminished biological efficacy of their imidazo[1,2-a]pyridine compounds. We will delve into potential pitfalls in synthesis, characterization, and bioassay design, offering field-proven insights and actionable protocols to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: My synthesized imidazo[1,2-a]pyridine shows significantly lower bioactivity than expected based on literature precedents. Where should I start my investigation?
A1: A logical starting point is a thorough verification of the compound's identity, purity, and stability. Seemingly minor impurities or degradation products can significantly impact biological assays. Concurrently, critically evaluate your bioassay protocol for potential discrepancies from the reference method.
Q2: Could the synthetic route itself be the source of the problem?
A2: Absolutely. Different synthetic strategies can introduce unique impurities or lead to the formation of inactive isomers. For instance, in multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, incomplete conversion or side reactions can be a source of low yields and impurities that may interfere with the bioactivity of the final product.[4]
Q3: How critical is the substitution pattern on the imidazo[1,2-a]pyridine core for its bioactivity?
A3: The substitution pattern is paramount. Structure-activity relationship (SAR) studies have repeatedly shown that even slight modifications to the substituents on the imidazo[1,2-a]pyridine ring can drastically alter biological activity.[5][6] For example, in a series of autotaxin inhibitors, substituents at position 6 were well-tolerated, while minor changes at position 3 had a profound impact on potency.[6]
Q4: My compound has poor solubility in the bioassay buffer. Could this be the reason for the low activity?
A4: Yes, poor aqueous solubility is a frequent culprit for low bioactivity in in vitro assays.[7] If a compound precipitates out of solution, its effective concentration at the target site is significantly reduced. It is crucial to ensure your compound remains fully dissolved at the tested concentrations.
Troubleshooting Guide: A Step-by-Step Approach
This guide is structured to help you systematically identify and resolve the root cause of low bioactivity.
Phase 1: Compound Integrity Verification
The first and most critical step is to confirm that the compound you are testing is indeed the correct molecule and is of sufficient purity.
Q: How do I definitively confirm the structure of my synthesized imidazo[1,2-a]pyridine?
A: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the precise connectivity of atoms. Compare your spectra with literature data for similar compounds or use predictive software. Pay close attention to the characteristic chemical shifts and coupling constants of the imidazo[1,2-a]pyridine core protons.[8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass of your compound, confirming its elemental composition.[9]
-
Infrared (IR) Spectroscopy: While less definitive for the core structure, IR can confirm the presence of key functional groups in your substituents.[9]
Protocol 1: Standard Spectroscopic Characterization
-
Sample Preparation: Ensure your sample is dry and free of residual solvents. For NMR, use a deuterated solvent in which your compound is fully soluble.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Integrate the signals to determine the relative number of protons.
-
¹³C NMR: Obtain a proton-decoupled carbon NMR spectrum. For complex molecules, consider DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.
-
HRMS: Prepare a dilute solution of your compound and analyze it using an appropriate ionization technique (e.g., ESI, APCI).
-
Data Analysis: Compare the obtained spectra with expected values and literature reports. Any significant deviations warrant further investigation.[10]
Phase 2: Purity Assessment
Even with the correct structure, impurities can inhibit or interfere with biological activity.
Q: What level of purity is required for bioassays, and how do I assess it?
A: For initial screening, a purity of >95% is generally recommended. This should be assessed by a quantitative method.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. Use a suitable column and mobile phase to achieve good separation of your main compound from any impurities. A diode-array detector (DAD) can provide UV spectra of all peaks, helping to identify potential impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing you to determine the mass of any impurities.
Table 1: Common Impurities in Imidazo[1,2-a]pyridine Synthesis
| Impurity Type | Potential Source | Impact on Bioactivity |
| Unreacted Starting Materials | Incomplete reaction | Can compete with the active compound for the target or have its own biological effects. |
| Reagents/Catalysts | Incomplete removal during workup | Can be toxic to cells or inhibit enzymes. For example, residual iodine from certain catalytic syntheses can be problematic.[11][12] |
| Side Products | Non-specific reactions | May have off-target effects or inhibit the desired activity. |
| Isomers | Non-regioselective synthesis | Different isomers can have vastly different biological activities.[8] |
Phase 3: Bioassay and Compound Handling Troubleshooting
If your compound's identity and purity are confirmed, the next step is to scrutinize the bioassay itself.
Q: How can I be sure my bioassay is performing correctly?
A: Always include positive and negative controls in your experiments.
-
Positive Control: A known active compound for the target or pathway you are studying. This confirms that the assay is capable of detecting a positive signal.
-
Negative Control: A vehicle control (e.g., DMSO) to establish the baseline response.
-
Reference Compound: If available, test a known imidazo[1,2-a]pyridine with established activity in your assay to validate your protocol.
Q: My compound has limited solubility. How can I improve its delivery in the assay?
A: Addressing solubility issues is crucial for obtaining reliable bioactivity data.
-
Solvent Selection: While DMSO is a common solvent, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Formulation Strategies: For in vivo studies, or even some in vitro assays, consider formulation approaches such as the use of co-solvents, surfactants, or cyclodextrins to enhance solubility and bioavailability.[7] Some imidazo[1,2-a]pyridines have shown poor oral exposure despite good solubility, potentially due to factors like P-glycoprotein (Pgp) efflux.[13]
-
Salt Formation: If your compound has a basic nitrogen, forming a hydrochloride or other salt can significantly improve aqueous solubility.[14]
Protocol 2: Assessing Compound Solubility in Assay Media
-
Prepare a Stock Solution: Dissolve your compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: Prepare a series of dilutions of your stock solution in the final assay buffer.
-
Visual Inspection: Visually inspect the solutions for any signs of precipitation.
-
Nephelometry/Turbidimetry: For a more quantitative assessment, measure the turbidity of the solutions using a plate reader. An increase in turbidity indicates precipitation.
Phase 4: Re-evaluating the Structure-Activity Relationship (SAR)
If the compound is pure, stable, and soluble, but still inactive, it may be that the specific structural features of your molecule are not conducive to the desired biological activity.
Q: My lead compound is active, but a recent modification led to a complete loss of activity. What could be the reason?
A: This is a common challenge in medicinal chemistry and highlights the importance of SAR.
-
Steric Hindrance: The new substituent may be too bulky and prevent the molecule from binding to its target.
-
Electronic Effects: The substituent could alter the electron distribution of the imidazo[1,2-a]pyridine core, which may be critical for target interaction. Electron-donating groups have been shown to result in better yields in some syntheses, which could indirectly correlate with the stability and properties of the final compound.[15]
-
Loss of Key Interactions: The modification may have removed a crucial hydrogen bond donor/acceptor or a key hydrophobic interaction. Molecular docking studies can sometimes provide insights into these interactions.[16]
Diagram 1: General Troubleshooting Workflow for Low Bioactivity
Caption: A systematic workflow for diagnosing low bioactivity.
Advanced Considerations
Q: Could my compound be a Pan-Assay Interference Compound (PAINS)?
A: This is a critical consideration. PAINS are compounds that appear to be active in many different assays through non-specific mechanisms, such as aggregation, reactivity, or redox cycling. The 2-pyridyl 3-amino substituted imidazo[1,2-a]pyridine core has been flagged as a potential PAINS motif.[17] It is important to run control assays to rule out these non-specific effects.
Q: My compound is designed as an inhibitor for a specific enzyme. How do I confirm its mechanism of action?
A: Target engagement and mechanism of action studies are essential.
-
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding to the target protein and determine binding affinity.
-
Enzyme Kinetics: Perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Cellular Thermal Shift Assay (CETSA): This can be used to confirm target engagement in a cellular context.
Diagram 2: Synthetic Scheme for Imidazo[1,2-a]pyridines
Caption: General synthesis of imidazo[1,2-a]pyridines.
Conclusion
Troubleshooting low bioactivity in synthesized imidazo[1,2-a]pyridines requires a multi-faceted and systematic approach. By rigorously verifying compound integrity, critically assessing the bioassay, and carefully considering the structure-activity relationship, researchers can overcome this common hurdle. This guide provides a framework to navigate these challenges, ultimately leading to more reliable and reproducible biological data in the exciting field of imidazo[1,2-a]pyridine drug discovery.
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Cai, Y., et al. (2017). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry. Available at: [Link]
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De Savi, C., et al. (2015). Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Singh, V., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]
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Garnsey, M., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed. Available at: [Link]
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Ananthan, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. Available at: [Link]
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Al-Warhi, T., et al. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. Available at: [Link]
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Kumar, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
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Singh, P., et al. (2017). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. NIH. Available at: [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. Available at: [Link]
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Wallace, E. M., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. NIH. Available at: [Link]
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Kushwaha, N., et al. (2014). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available at: [Link]
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Moraski, G. A., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC - NIH. Available at: [Link]
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da Silva, F. S., et al. (2024). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
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- 12. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 13. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemmethod.com [chemmethod.com]
- 17. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with this compound in biological assays. Our goal is to equip you with the knowledge and protocols to ensure accurate and reproducible experimental outcomes.
Introduction: Understanding the Challenge
This compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, a scaffold known for its diverse biological activities and increasing importance in pharmaceutical research.[1] However, like many small molecules developed in drug discovery programs, this compound may exhibit limited aqueous solubility, posing significant challenges during in vitro and cell-based assays.[2]
Poor solubility can lead to a cascade of experimental issues, including compound precipitation, inaccurate concentration determination, and assay artifacts, ultimately resulting in misleading data.[3] This guide is structured to help you proactively address and overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation after diluting my DMSO stock solution of this compound into my aqueous assay buffer. What is happening and how can I prevent this?
A1: This is a classic sign of a compound "crashing out" of solution. It occurs when a compound that is soluble in a high-concentration organic solvent, like dimethyl sulfoxide (DMSO), is rapidly diluted into an aqueous medium where its solubility is much lower.[3] The organic solvent concentration is no longer sufficient to keep the compound dissolved.
Troubleshooting Steps:
-
Reduce the Final DMSO Concentration: A common practice is to keep the final DMSO concentration in your assay below 0.5% to minimize solvent-induced artifacts and cytotoxicity.[4] However, for compounds with marginal solubility, even this can be too high. Consider a serial dilution approach to minimize the shock of rapid solvent change.
-
Lower the Final Compound Concentration: Your target concentration may be exceeding the compound's aqueous solubility limit. Try performing a dose-response experiment at lower concentrations to determine the practical working range.
-
Incorporate a Co-solvent: The use of a water-miscible co-solvent in your final assay buffer can enhance the solubility of hydrophobic compounds.[5][6]
Co-solvent Typical Final Concentration Considerations Ethanol 1-5% Can affect cell viability at higher concentrations.[7] Polyethylene Glycol (PEG) 300/400 1-10% Generally well-tolerated by cells. Propylene Glycol 1-5% Can increase the viscosity of the solution. -
pH Adjustment: If the compound has ionizable groups, altering the pH of your assay buffer can significantly impact its solubility.[8] Imidazo[1,2-a]pyridines are basic in nature, and their solubility may increase at a lower pH due to protonation. However, ensure the chosen pH is compatible with your biological assay.
Q2: How should I prepare my stock solution of this compound to maximize its stability and solubility?
A2: Proper preparation and storage of stock solutions are critical for experimental consistency.[9][10]
Recommended Stock Solution Protocol:
-
Solvent Selection: DMSO is the most common and effective solvent for preparing high-concentration stock solutions of many organic compounds, including imidazopyridine derivatives.[11][12]
-
Concentration: Aim for a stock concentration that allows for accurate pipetting and serial dilutions while minimizing the final DMSO concentration in your assay. A 10 mM stock in 100% DMSO is a standard starting point.
-
Dissolution: To ensure complete dissolution, vortex the solution and consider gentle warming (e.g., 37°C water bath) or sonication. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[4][13] Store at -20°C or -80°C, protected from light.
Q3: Could poor solubility be the reason for inconsistent results in my cell-based assay?
A3: Absolutely. Inconsistent results are a hallmark of solubility issues. If the compound precipitates in the cell culture medium, the actual concentration exposed to the cells will be lower and more variable than the intended concentration. This can lead to:
-
False Negatives: The apparent lack of activity may be due to the compound not being in solution to interact with its target.[3]
-
Poor Reproducibility: The extent of precipitation can vary between wells and experiments, leading to high data variability.
-
Cellular Stress Artifacts: Precipitated compound particles can cause physical stress to cells, leading to non-specific effects that are not related to the compound's intended biological activity.
Workflow for Investigating Solubility-Related Inconsistency:
Caption: Troubleshooting workflow for inconsistent assay results.
Q4: Are there any formulation strategies I can use to improve the bioavailability of this compound for in vitro studies?
A4: Yes, several formulation strategies can be adapted for in vitro settings to enhance the apparent solubility and prevent precipitation.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 (typically 0.01-0.1%) can help maintain compound solubility in aqueous buffers. However, be cautious as surfactants can disrupt cell membranes at higher concentrations.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, light-blocking microcentrifuge tubes
Procedure:
-
Calculate the required mass:
-
Molecular Weight of this compound: (This needs to be obtained from the supplier's Certificate of Analysis). For the purpose of this example, let's assume a hypothetical molecular weight of 222.2 g/mol .
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock: Mass (g) = 0.010 mol/L x 0.001 L x 222.2 g/mol = 0.00222 g = 2.22 mg.
-
-
Weigh the compound: Accurately weigh the calculated mass of the compound.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed compound to achieve a final concentration of 10 mM.
-
Ensure complete dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes or warm gently at 37°C. Visually confirm that no solid particles are present.
-
Aliquot and store: Dispense the stock solution into single-use aliquots in light-blocking tubes and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This protocol helps determine the apparent solubility of your compound under your specific assay conditions.
Materials:
-
10 mM DMSO stock solution of this compound
-
Assay buffer (e.g., PBS, DMEM, HBSS)
-
96-well plate (polypropylene for reduced compound binding)
-
Plate shaker
-
Incubator
-
High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS)
Procedure:
-
Prepare a dilution series: In your 96-well plate, perform a serial dilution of your DMSO stock solution into the assay buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is constant across all wells.
-
Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C for 1-2 hours) with gentle shaking.
-
Separate soluble and insoluble fractions: Centrifuge the plate to pellet any precipitated compound.
-
Analyze the supernatant: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.
-
Determine the kinetic solubility: The highest concentration at which the measured value is close to the nominal concentration is considered the kinetic solubility under those conditions.
Visualizing the Problem and Solutions
Caption: Conceptual diagram of solubility challenges and solutions.
Conclusion
Successfully navigating the solubility challenges of this compound is crucial for obtaining reliable and meaningful data in biological assays. By understanding the underlying principles of solubility and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can mitigate the risks associated with poor solubility and advance their research with confidence.
References
-
Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. (2011). Journal of Medicinal Chemistry. [Link]
-
Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. (2017). Organic Letters. [Link]
-
Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
-
Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (2015). ResearchGate. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). ISRN Pharmaceutics. [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2023). Molecules. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. [Link]
-
Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. (2011). Expert Opinion on Drug Delivery. [Link]
-
Cosolvent. Wikipedia. [Link]
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). ACS Infectious Diseases. [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2023). ResearchGate. [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2021). ResearchGate. [Link]
-
Compound Precipitation in High-Concentration DMSO Solutions. (2014). SLAS Discovery. [Link]
-
How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]
-
How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]
-
Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. (2014). Journal of Pharmaceutical Sciences. [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. (2012). Journal of Applied Pharmaceutical Science. [Link]
-
Lab Skills: Preparing Stock Solutions. (2021). YouTube. [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). Molecules. [Link]
-
Compound Precipitation in High-Concentration DMSO Solutions. (2014). ResearchGate. [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (2012). Cytotechnology. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2021). Molecules. [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). ACS Medicinal Chemistry Letters. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). Current Opinion in Chemical Biology. [Link]
-
Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. (2012). Journal of Medicinal Chemistry. [Link]
-
Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (2023). ACS Omega. [Link]
-
Accuracy of calculated pH-dependent aqueous drug solubility. (2004). Pharmaceutical Research. [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2008). Journal of Medicinal Chemistry. [Link]
-
Study of pH-dependent drugs solubility in water. (2007). Semantic Scholar. [Link]
-
Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. (2010). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2018). ResearchGate. [Link]
-
Biological evaluation of imidazopyridine derivatives as potential anticancer agents against breast cancer cells. (2022). AVESİS. [Link]
-
Biological evaluation of imidazopyridine derivatives as potential anticancer agents against breast cancer cells. (2022). ResearchGate. [Link]
Sources
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- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl Imidazo[1,2-a]pyridine-3-carboxylate | C10H10N2O2 | CID 14358186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
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- 13. mdpi.com [mdpi.com]
"preventing degradation of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate in solution"
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound in solution during experimental use. Given the privileged imidazo[1,2-a]pyridine scaffold, this molecule holds significant potential in medicinal chemistry and drug discovery programs.[1][2][3] Understanding its chemical liabilities is paramount for generating reliable and reproducible data.
This guide provides troubleshooting advice, in-depth explanations of degradation mechanisms, and validated protocols to mitigate compound instability.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The Q&A format is designed to help you quickly identify and resolve issues related to compound degradation.
Q1: I prepared a stock solution of the compound in DMSO and stored it at 4°C. After a week, HPLC analysis shows a significant new peak and a decrease in the parent compound's purity. What is happening?
A: This is a classic presentation of compound degradation, most likely due to hydrolysis. While DMSO is an aprotic solvent, it is also highly hygroscopic and can absorb atmospheric moisture over time. This water, even in small amounts, can hydrolyze the ethyl ester moiety of your compound to its corresponding carboxylic acid. Storing the solution at 4°C, while better than room temperature, may not be sufficient to halt this slow reaction.
-
Immediate Action: Re-prepare a fresh stock solution using anhydrous DMSO.
-
Long-Term Solution: Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C. This minimizes the introduction of water from freeze-thaw cycles and atmospheric exposure.
Q2: My aqueous buffer solution containing the compound turned slightly yellow after exposure to ambient light in the lab. Is this a concern?
A: Yes, a color change is a visual indicator of chemical degradation. The imidazo[1,2-a]pyridine core, like many heterocyclic aromatic systems, is susceptible to both photodegradation and oxidation.[4] Light can provide the energy to initiate reactions, forming chromophoric (color-generating) byproducts.
-
Causality: The degradation is likely caused by a combination of photolytic and oxidative stress. Aqueous buffers contain dissolved oxygen, and light can catalyze oxidative reactions on the electron-rich heterocyclic ring.[5]
-
Preventative Measures: Always protect solutions containing the compound from light by using amber vials or wrapping containers in aluminum foil. Prepare fresh solutions for your assays and avoid prolonged storage in aqueous media. If an experiment requires extended light exposure (e.g., in a plate reader), run a parallel control of the compound in buffer without cells or other reagents to quantify the extent of photodegradation.
Q3: I'm performing an assay in a cell culture medium at pH 7.4 and 37°C. I'm seeing inconsistent results over a 24-hour time course. Could the compound be degrading?
A: It is highly probable. The conditions you described—aqueous environment (pH 7.4) and elevated temperature (37°C)—are conducive to base-catalyzed ester hydrolysis.[6][7] Although pH 7.4 is only slightly alkaline, the rate of hydrolysis is significantly faster than in pure water and is accelerated by the higher temperature.[5][8] The ethyl ester will be cleaved, forming the carboxylate salt and ethanol, which will likely have different biological activity and properties than the parent compound, leading to your inconsistent results.
-
Troubleshooting Protocol: To confirm this, incubate the compound in the cell-free medium under the same conditions (37°C, 24 hours). Analyze samples by HPLC or LC-MS at different time points (e.g., 0, 2, 8, 24 hours) to monitor the disappearance of the parent compound and the appearance of the hydrolyzed product.
-
Experimental Design Adjustment: If significant degradation is confirmed, consider reducing the incubation time, using a higher initial concentration to compensate for the loss, or exploring more stable pro-drug strategies if this is part of a drug development program.
Understanding the Key Degradation Pathways
To effectively prevent degradation, it is crucial to understand the underlying chemical mechanisms. For this compound, three primary degradation pathways are of concern.
1. Hydrolysis (The Primary Culprit)
The ethyl ester functional group is the most significant liability. Hydrolysis is the cleavage of this group by water to form the corresponding carboxylic acid and ethanol. This reaction can be catalyzed by both acids and bases.[9]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction. In the presence of an acid catalyst and water, the equilibrium can be shifted towards the carboxylic acid product.[7][10]
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and generally faster than acid-catalyzed hydrolysis.[6] Hydroxide ions directly attack the carbonyl carbon, leading to the formation of a carboxylate salt. This is highly relevant for experiments conducted in buffers with a pH > 7.
2. Oxidation
The imidazo[1,2-a]pyridine ring system is electron-rich and can be susceptible to oxidation. This can be mediated by atmospheric oxygen, reactive oxygen species (e.g., peroxides that can form in certain solvents like THF), or metal ion contaminants.[5] Studies on similar scaffolds have shown metabolism via aldehyde oxidase (AO), which involves oxidation of the heterocyclic ring, suggesting this is a potential site of chemical instability.[11][12]
3. Photodegradation
Exposure to light, particularly in the UV spectrum, can induce degradation.[13] While the fluorine substituent can sometimes enhance photostability in certain systems, the core aromatic structure is inherently photosensitive.[14][15] This pathway can lead to complex mixtures of byproducts and is often accompanied by a change in the solution's appearance.
Experimental Protocols & Best Practices
To ensure the integrity of your compound, follow these validated protocols for solution preparation, storage, and stability assessment.
Protocol 1: Stock Solution Preparation and Storage
Objective: To prepare a high-concentration stock solution with maximum stability.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO, ≤0.005% water)
-
Argon or Nitrogen gas (optional, but recommended)
-
Sterile, amber, screw-cap vials or cryovials
Procedure:
-
Allow the solid compound to equilibrate to room temperature inside a desiccator to prevent water condensation on the cold powder.
-
Weigh the desired amount of solid in a sterile vial.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the solid is completely dissolved. If desired, briefly purge the vial headspace with an inert gas (argon or nitrogen) to displace oxygen.
-
Aliquot the stock solution into smaller, single-use volumes in amber cryovials.
-
Label clearly and store at -20°C for short-term use (weeks) or -80°C for long-term storage (months).
-
Crucially: When using an aliquot, thaw it completely and vortex gently before use. Do not re-freeze the same aliquot. Discard any unused portion of the thawed aliquot to prevent degradation from repeated freeze-thaw cycles and moisture ingress.
Protocol 2: Forced Degradation (Stress Testing) Study
Objective: To intentionally degrade the compound under controlled conditions to understand its liabilities and validate that your analytical method can detect the degradants. This is a key step in developing a stability-indicating method as per ICH guidelines.[16][17]
Workflow Overview:
Sources
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub. ChemInform Abstract: PHOTOCHEMISTRY OF FLUOROSUBSTITUTED AROMATIC AND HETEROAROMATIC MOLECULES / Chemischer Informationsdienst, 1978 [sci-hub.ru]
- 5. philadelphia.edu.jo [philadelphia.edu.jo]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 8. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
Technical Support Center: Scaling Up the Synthesis of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Welcome to the technical support center for the synthesis and scale-up of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this important synthetic process. Our goal is to equip you with the necessary knowledge to confidently and efficiently scale up this synthesis for your research and development needs.
Introduction
This compound is a key building block in medicinal chemistry, forming the core of various pharmacologically active compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure known for its diverse biological activities. The introduction of a fluorine atom at the 7-position can significantly enhance metabolic stability and binding affinity to biological targets. This guide will walk you through a reliable synthetic protocol and address common challenges encountered during its scale-up.
Core Synthesis Workflow
The most common and reliable method for synthesizing this compound is the Tschitschibabin-type condensation reaction between 4-fluoro-2-aminopyridine and an ethyl 2-halo-3-oxobutanoate, such as ethyl 2-chloro-3-oxobutanoate or ethyl 2-bromo-3-oxobutanoate. This reaction proceeds through an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related imidazo[1,2-a]pyridine derivatives.[1]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (for 10 mmol scale) |
| 4-Fluoro-2-aminopyridine | 22282-73-1 | 112.10 g/mol | 1.12 g (10 mmol) |
| Ethyl 2-chloro-3-oxobutanoate | 609-15-4 | 164.59 g/mol | 1.81 g (11 mmol) |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | 2.52 g (30 mmol) |
| Ethanol (anhydrous) | 64-17-5 | 46.07 g/mol | 50 mL |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | For extraction and chromatography |
| Hexane | 110-54-3 | 86.18 g/mol | For chromatography |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-aminopyridine (1.12 g, 10 mmol) and anhydrous ethanol (50 mL).
-
Addition of Reagents: Stir the mixture until the 4-fluoro-2-aminopyridine is completely dissolved. Then, add sodium bicarbonate (2.52 g, 30 mmol) followed by the dropwise addition of ethyl 2-chloro-3-oxobutanoate (1.81 g, 11 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (2 x 25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that you might encounter during the synthesis and scale-up of this compound.
Question 1: The reaction is not going to completion, even after prolonged reflux. What could be the issue?
Answer:
-
Insufficient Heating: Ensure that the reaction mixture is maintaining a consistent reflux. Use a heating mantle with a temperature controller for better regulation.
-
Purity of Reagents: The purity of 4-fluoro-2-aminopyridine and ethyl 2-chloro-3-oxobutanoate is crucial. Impurities in the starting materials can inhibit the reaction. Consider purifying the starting materials if their purity is questionable.
-
Base Strength: While sodium bicarbonate is a commonly used base for this reaction, a stronger base like potassium carbonate (K₂CO₃) might be necessary if the reaction is sluggish. However, be cautious as stronger bases can also promote side reactions.
-
Moisture: The presence of excessive moisture can hydrolyze the ethyl 2-chloro-3-oxobutanoate. Ensure you are using anhydrous ethanol and that your glassware is properly dried.
Question 2: I am observing the formation of a significant amount of a dark-colored, tar-like byproduct. How can I minimize this?
Answer:
-
Overheating: Excessive heating can lead to the decomposition of starting materials and intermediates, resulting in tar formation. Maintain a gentle reflux and avoid localized overheating.
-
Reaction Time: Prolonged reaction times at high temperatures can contribute to byproduct formation. Optimize the reaction time by closely monitoring the reaction progress with TLC.
-
Oxygen Sensitivity: Some intermediates in similar reactions can be sensitive to oxygen, leading to colored byproducts. While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the outcome.
Question 3: During the workup, I am getting a poor yield after extraction. What are the possible reasons?
Answer:
-
Incomplete Extraction: The product may have some solubility in the aqueous phase. Ensure you are performing multiple extractions with ethyl acetate to maximize the recovery of the product.
-
Emulsion Formation: Emulsions can form during the extraction process, trapping the product. To break emulsions, you can add a small amount of brine or gently swirl the separatory funnel.
-
Product Precipitation: The product might be partially precipitating out of the aqueous layer during the workup. If you observe a solid, you may need to filter it and wash it with water before combining it with the organic extracts.
Question 4: The purification by column chromatography is proving to be difficult, with broad peaks and poor separation. What can I do?
Answer:
-
Choice of Eluent: The polarity of the eluent system is critical. A gradient elution starting with a low polarity (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity will likely give better separation.
-
Sample Loading: Overloading the column can lead to poor separation. Ensure you are not loading too much crude product onto the column relative to the amount of silica gel. A general rule of thumb is a 1:50 to 1:100 ratio of crude product to silica gel by weight.
-
Alternative Purification: If chromatography is challenging, consider recrystallization. Experiment with different solvent systems to find one that gives good crystals and high purity.
Frequently Asked Questions (FAQs)
Q1: What is the role of sodium bicarbonate in this reaction?
A1: Sodium bicarbonate acts as a base to neutralize the hydrogen chloride (HCl) that is formed during the cyclization and dehydration steps. This prevents the protonation of the 2-aminopyridine, which would deactivate it towards nucleophilic attack.
Q2: Can I use ethyl 2-bromo-3-oxobutanoate instead of the chloro-analogue?
A2: Yes, ethyl 2-bromo-3-oxobutanoate is often more reactive than the chloro-analogue and can be used as an alternative. The reaction conditions would be similar, but the reaction time might be shorter. However, the bromo-reagent is typically more expensive and less stable.
Q3: What are the key safety precautions I should take when running this reaction?
A3:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethyl 2-chloro-3-oxobutanoate is a lachrymator and can cause irritation. Handle it with care.
-
Ethanol is flammable. Keep it away from open flames and ignition sources.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
-
Melting Point: A sharp melting point indicates high purity.
Scale-Up Considerations
Scaling up the synthesis from a laboratory scale (grams) to a pilot or production scale (kilograms) presents a new set of challenges.
Caption: Key interdependent parameters to consider during scale-up.
Key Challenges and Solutions:
| Challenge | Explanation | Recommended Solution |
| Heat Management | Exothermic reactions can be difficult to control on a larger scale, leading to temperature spikes and byproduct formation. | Use a jacketed reactor with a reliable temperature control system. Consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation. |
| Mixing Efficiency | Inefficient mixing can lead to localized concentration gradients, affecting reaction rates and selectivity. | Use an appropriately sized and shaped reactor with an efficient stirring mechanism (e.g., an anchor or pitched-blade turbine stirrer). |
| Solvent Volume | Using large volumes of solvent can be costly and inefficient on a large scale. | Optimize the solvent volume to find a balance between good solubility of reactants and efficient reaction kinetics. Consider using a more concentrated reaction mixture if possible. |
| Purification | Column chromatography is often not practical for large-scale purification. | Develop a robust crystallization procedure for the final product. This will be more cost-effective and scalable. |
| Process Safety | The risks associated with flammable solvents and potentially exothermic reactions are magnified at a larger scale. | Conduct a thorough process safety assessment (e.g., a HAZOP study) to identify and mitigate potential hazards. |
References
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. J. Med. Chem.2023 , 66 (11), 7545–7564. [Link]
-
Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. Eur. J. Med. Chem.2017 , 136, 394-406. [Link]
-
Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. J. Chem. Sci.2018 , 130, 55. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega2021 , 6 (51), 35281–35292. [Link]
-
Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. Acta Pharm. Sin. B2022 , 12 (3), 1269-1285. [Link]
Sources
Technical Support Center: Enhancing Cell Permeability of Imidazo[1,2-a]pyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine compounds. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the common challenge of poor cell permeability with this important class of molecules. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5][6] However, optimizing their cellular uptake is often a critical hurdle in translating their potent in vitro activity to in vivo efficacy.[7][8]
This resource provides actionable insights and step-by-step protocols to diagnose and overcome permeability issues, ensuring your most promising compounds have the best chance of success.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with imidazo[1,2-a]pyridine compounds and their cell permeability.
Q1: My imidazo[1,2-a]pyridine compound shows excellent target engagement in a biochemical assay but has low activity in cell-based assays. Could poor permeability be the issue?
A1: Yes, this is a classic scenario pointing towards poor cell permeability. If your compound is potent against its purified target (e.g., an enzyme or receptor) but fails to elicit a response in whole cells, it's highly likely that an insufficient concentration of the compound is reaching the intracellular target. Other possibilities include compound instability in cell culture media or rapid efflux, which are related aspects of poor bioavailability.
Q2: What are the key physicochemical properties of my imidazo[1,2-a]pyridine derivative that I should pay attention to for predicting its permeability?
A2: Several key physicochemical properties are critical determinants of passive diffusion across the cell membrane.[9] For imidazo[1,2-a]pyridines, pay close attention to:
-
Lipophilicity (LogP/LogD): An optimal range is crucial. Too low, and the compound won't partition into the lipid bilayer; too high, and it may get stuck in the membrane or have poor aqueous solubility.
-
Molecular Weight (MW): Generally, compounds with a MW > 500 Da face increasing challenges in passive diffusion.[9]
-
Polar Surface Area (PSA): A higher PSA, often due to an increased number of hydrogen bond donors and acceptors, is generally correlated with lower permeability.
-
Aqueous Solubility: A compound must be in solution to permeate. Poor solubility can be a primary barrier to cellular uptake.
Q3: Are there any structural features common to imidazo[1,2-a]pyridines that might predispose them to poor permeability?
A3: While the core imidazo[1,2-a]pyridine scaffold is relatively compact and possesses favorable properties, the substituents appended during medicinal chemistry campaigns can introduce liabilities. For instance, the addition of polar functional groups to improve target binding or solubility can inadvertently increase the polar surface area and reduce permeability. Conversely, highly lipophilic substituents might lead to poor aqueous solubility. The nitrogen atoms in the core can also contribute to its overall polarity.
Q4: What is the difference between a PAMPA and a Caco-2 assay, and which one should I use first?
A4: The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay are both valuable tools, but they measure different aspects of permeability.
-
PAMPA is a cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[10][11][12] It is a good first-pass screen for passive permeability due to its high throughput and low cost.[11][13]
-
Caco-2 assays utilize a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium.[14][15][16][17] This assay can measure not only passive diffusion but also the impact of active transport processes, such as uptake and efflux.[16][17]
For initial screening, PAMPA is an excellent starting point to quickly assess the passive diffusion potential of your imidazo[1,2-a]pyridine analogues.[11] If a compound shows poor permeability in PAMPA, you can focus on optimizing its physicochemical properties. If it shows good passive diffusion in PAMPA but is still inactive in cells, a Caco-2 assay can help determine if active efflux is the problem.[12][17]
Part 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and solving permeability problems with your imidazo[1,2-a]pyridine compounds.
Guide 1: Low Permeability Identified in Initial Screens
Issue: Your imidazo[1,2-a]pyridine compound exhibits low permeability in a PAMPA or Caco-2 assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low passive permeability.
Detailed Steps & Explanations:
-
Analyze Physicochemical Properties: Before embarking on extensive re-synthesis, computationally model or experimentally determine the LogP, MW, PSA, and aqueous solubility of your lead compound. This data will provide a rationale for your subsequent medicinal chemistry strategy.
-
Structural Modifications for Optimization: Based on the analysis, consider the following strategies:
-
To Decrease High Lipophilicity (LogP > 5): Introduce small, polar functional groups such as hydroxyls or amines at positions that are not critical for target binding.
-
To Increase Low Lipophilicity (LogP < 1): Add small, lipophilic groups like methyl, chloro, or fluoro moieties. Halogen substituents, in particular, can sometimes enhance membrane permeability.[18]
-
To Reduce High Polar Surface Area (PSA > 140 Ų): If polar groups are essential for activity, consider a prodrug strategy where these groups are temporarily masked with lipophilic moieties that can be cleaved intracellularly.
-
To Address Poor Solubility: Explore salt forms of your compound if it has ionizable groups. Alternatively, formulation strategies with excipients can be considered for in vivo studies.
-
Guide 2: Identifying and Overcoming Active Efflux
Issue: Your imidazo[1,2-a]pyridine compound shows good passive permeability in PAMPA but has low accumulation or activity in cell-based assays. This suggests it may be a substrate for efflux pumps like P-glycoprotein (P-gp).
Troubleshooting Workflow:
Caption: Workflow to investigate and address active efflux.
Detailed Steps & Explanations:
-
Bidirectional Caco-2 Assay: This is the gold standard for identifying active efflux.[14][15][16][17] The permeability of your compound is measured in both the apical-to-basolateral (A-B) direction, which simulates absorption, and the basolateral-to-apical (B-A) direction, which indicates efflux.[15][16]
-
Calculate the Efflux Ratio: The efflux ratio is calculated as Papp(B-A) / Papp(A-B). A ratio greater than 2 is a strong indicator that your compound is a substrate for an efflux transporter.[17]
-
Assay with Efflux Inhibitors: To confirm which efflux pump is responsible, the bidirectional Caco-2 assay can be repeated in the presence of known inhibitors. For example, verapamil is a classic P-gp inhibitor.[16] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that specific pump.
-
Structural Modifications to Evade Efflux:
-
Reduce Hydrogen Bond Donors: Efflux pumps often recognize and transport molecules with multiple hydrogen bond donors.
-
Increase Rigidity: More rigid molecules sometimes have a lower affinity for efflux transporters.
-
Modify Charge and Polarity: Subtle changes to the charge distribution and overall polarity can disrupt recognition by the efflux pump.
-
Part 3: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of an imidazo[1,2-a]pyridine compound.[11]
Methodology:
-
Prepare the Lipid Membrane: A solution of lipid (e.g., 2% lecithin in dodecane) is carefully added to the filter of a 96-well donor plate and allowed to impregnate the filter.[11]
-
Prepare Donor and Acceptor Solutions:
-
Donor Solution: Dissolve the test compound in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 10-50 µM.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.
-
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours.[10]
-
Sample Analysis: After incubation, carefully separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS for high sensitivity and specificity.[12][19]
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess both passive and active transport of an imidazo[1,2-a]pyridine compound across a cell monolayer.[14][15][16][17][19]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[17]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (A-B):
-
The test compound is added to the apical (donor) side of the Transwell™.
-
At various time points, samples are taken from the basolateral (acceptor) side.
-
-
Permeability Measurement (B-A):
-
The test compound is added to the basolateral (donor) side.
-
At various time points, samples are taken from the apical (acceptor) side.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.[16][19]
-
Calculate Papp and Efflux Ratio: The apparent permeability (Papp) for both directions is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined to assess the extent of active efflux.[17]
Part 4: Data Summary Tables
Table 1: Interpreting Permeability Data
| Assay | Parameter | Value Range | Interpretation |
| PAMPA / Caco-2 | Papp (x 10-6 cm/s) | > 10 | High Permeability |
| 1 - 10 | Moderate Permeability | ||
| < 1 | Low Permeability | ||
| Caco-2 | Efflux Ratio | < 2 | Low to No Efflux |
| > 2 | Significant Efflux |
Table 2: Physicochemical Properties and their Impact on Permeability
| Property | Favorable Range | Unfavorable Range | Potential Impact of Unfavorable Range |
| LogP | 1 - 3 | < 1 or > 5 | Poor membrane partitioning or poor aqueous solubility |
| MW (Da) | < 500 | > 500 | Reduced passive diffusion |
| PSA (Å2) | < 90 | > 140 | Increased hydrogen bonding with water, preventing membrane entry |
| Aqueous Solubility (µM) | > 50 | < 10 | Insufficient concentration at the cell surface for absorption |
By systematically applying the principles and protocols outlined in this guide, you can effectively diagnose and address the permeability challenges associated with your imidazo[1,2-a]pyridine compounds, ultimately accelerating their journey from promising hits to viable drug candidates.
References
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Creative Bioarray. Caco-2 Permeability Assay. [Link]
-
Evotec. Caco-2 Permeability Assay. [Link]
-
Wang, Z., Hop, C. E., Leung, K. H., & Pang, J. (2000). Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. Journal of mass spectrometry, 35(1), 71-76. [Link]
-
El-fak-faky, M., Abdellatif, K. R. A., El-kazak, A. M., & El-sayed, M. A. A. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Charnwood Discovery. PAMPA In Vitro Assay. [Link]
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Ci, X., & Li, H. (2020). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Current topics in medicinal chemistry, 20(15), 1337–1351. [Link]
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
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Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]
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Sharma, S., Kaur, M., & Singh, P. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC medicinal chemistry, 13(10), 1228-1240. [Link]
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Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
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BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
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Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC. [Link]
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Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 8(5), 373-392. [Link]
-
El-fak-faky, M., Abdellatif, K. R. A., El-kazak, A. M., & El-sayed, M. A. A. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]
-
Singh, V., Chib, R., & Singh, P. P. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC medicinal chemistry, 14(4), 603–635. [Link]
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Publishing. [Link]
-
Maple, H. J., Clayton, J., Frew, S. J., Garton, N. S., Geden, J. V., Griffin, R. J., ... & van der Pijl, F. (2022). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS medicinal chemistry letters, 13(5), 819-826. [Link]
-
Physicochemical properties of imidazo-pyridine protic ionic liquids. RSC Publishing. [Link]
-
Samant, S. D., & Samant, L. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC advances, 11(29), 17768-17793. [Link]
-
Dickson, C. J., Hornak, V., & Simmerling, C. (2022). Mechanistic Insights into Passive Membrane Permeability of Drug-like Molecules from a Weighted Ensemble of Trajectories. Journal of chemical information and modeling, 62(15), 3539-3550. [Link]
-
Wang, C., & Sun, J. (2019). Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations. Chemistry, an Asian journal, 14(20), 3639-3651. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. [Link]
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Wiley Online Library. [Link]
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Technical Support Center: Minimizing Off-Target Effects of Imidazo[1,2-a]pyridine Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine kinase inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of kinase inhibitor specificity and minimize off-target effects in your experiments. Our goal is to equip you with the knowledge to generate reliable, interpretable data.
I. Frequently Asked Questions (FAQs)
Here, we address common questions encountered when working with imidazo[1,2-a]pyridine kinase inhibitors.
Q1: What are the primary drivers of off-target effects with imidazo[1,2-a]pyridine kinase inhibitors?
A1: Off-target effects arise when an inhibitor binds to and modulates the activity of kinases other than the intended target.[1] For imidazo[1,2-a]pyridine inhibitors, which are typically ATP-competitive, the primary driver is the high degree of conservation in the ATP-binding pocket across the human kinome.[2] Slight variations in the binding site microenvironment, however, can be exploited to achieve selectivity.[3] Key factors contributing to off-target binding include:
-
Structural Similarity of Kinase ATP-Binding Sites: Many kinases share homologous ATP-binding pockets, making it challenging to design inhibitors that are exclusively selective for one kinase.
-
Inhibitor Promiscuity: The chemical features of the imidazo[1,2-a]pyridine scaffold itself can allow for interactions with multiple kinases.[4][5]
-
Compound Concentration: Using excessively high concentrations of the inhibitor in cellular assays can lead to the engagement of lower-affinity off-targets.[6]
Q2: How can I preemptively assess the potential for off-target effects with my imidazo[1,2-a]pyridine inhibitor?
A2: A proactive approach combining computational and experimental methods is highly recommended.
-
Computational Prediction: Utilize in silico tools to predict potential off-target interactions. Methods like sequence similarity searching, binding site similarity comparison, and machine learning algorithms can provide a preliminary assessment of your inhibitor's selectivity profile.[3][7][8] These computational approaches can help prioritize experimental validation.[9]
-
Preliminary Kinase Panel Screening: Before extensive cellular studies, screen your compound against a small, focused panel of kinases that are structurally related to your primary target. This can provide an early indication of potential off-target liabilities.
Q3: My imidazo[1,2-a]pyridine inhibitor is potent in biochemical assays but shows reduced efficacy or unexpected phenotypes in cell-based assays. What could be the cause?
A3: This discrepancy is a common challenge in drug discovery and can stem from several factors.[10]
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux by Cellular Transporters: The compound could be actively pumped out of the cell by transporters like P-glycoprotein.
-
Metabolic Instability: The inhibitor may be rapidly metabolized within the cell into inactive forms.
-
Off-Target Engagement: The observed cellular phenotype might be a composite of on-target and off-target effects, with the latter potentially masking or altering the expected outcome.[11] It's also possible that off-target binding leads to cellular toxicity, which can confound the interpretation of results.[1]
Q4: What are the essential control experiments I should include when investigating a novel imidazo[1,2-a]pyridine inhibitor?
A4: Rigorous experimental design with appropriate controls is critical for validating your findings.[6]
-
Vehicle Control: Always include a control group treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the inhibitor.[6]
-
Inactive Analogue: If available, use a structurally similar but biologically inactive analogue of your inhibitor as a negative control.
-
Dose-Response and Time-Course Experiments: Evaluate the inhibitor's effects across a range of concentrations and time points to establish a clear dose-dependent relationship and understand the kinetics of the response.[6]
II. Troubleshooting Guide
This section provides detailed guidance for troubleshooting common issues related to off-target effects of imidazo[1,2-a]pyridine kinase inhibitors.
Issue 1: High background or unexpected activity in kinome-wide profiling assays.
Possible Cause & Solution:
-
Cause: The inhibitor may be promiscuous, binding to a large number of kinases. This is particularly common with inhibitors targeting highly conserved regions of the ATP-binding site.
-
Troubleshooting Steps:
-
Re-evaluate Structure-Activity Relationships (SAR): Analyze the SAR of your imidazo[1,2-a]pyridine series to identify chemical modifications that could enhance selectivity.[12][13][14] For example, exploring different substitutions on the pyridine or imidazole rings can exploit unique features of the target kinase's binding pocket.[15][16][17]
-
Employ Orthogonal Profiling Platforms: Utilize different kinome profiling technologies to confirm the observed off-targets. For instance, complement a competition binding assay like KINOMEscan™ with an enzymatic inhibition assay.[2][18]
-
Computational Docking Studies: Perform molecular docking simulations of your inhibitor with both the intended target and key off-targets. This can provide structural insights into the binding modes and guide the rational design of more selective analogues.[15]
-
Issue 2: Observed cellular phenotype does not correlate with on-target inhibition.
Possible Cause & Solution:
-
Cause: The cellular response may be dominated by an off-target effect.
-
Troubleshooting Steps:
-
Cellular Target Engagement Assays: Directly measure the binding of your inhibitor to the intended target and potential off-targets in intact cells. Techniques like the NanoBRET™ Target Engagement Assay can provide quantitative data on intracellular target occupancy.[10][19]
-
Downstream Signaling Analysis: Use techniques like Western blotting or cellular phosphorylation assays to confirm that the inhibitor modulates the phosphorylation of known downstream substrates of the target kinase in a dose-dependent manner.[10][19][20] A lack of correlation suggests that the observed phenotype may be due to off-target activity.[21][22]
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the intended target kinase. If the inhibitor still produces the same phenotype in the knockdown/knockout cells, it strongly indicates an off-target mechanism.
-
Rescue Experiments: If possible, express a mutant form of the target kinase that is resistant to the inhibitor. If this rescues the phenotype, it provides strong evidence for on-target activity.[6]
-
Issue 3: Difficulty in achieving a therapeutic window due to off-target toxicity.
Possible Cause & Solution:
-
Cause: The inhibitor may be engaging off-targets that are critical for normal cellular function, leading to toxicity at concentrations required for on-target efficacy.
-
Troubleshooting Steps:
-
Identify Toxicity-Driving Off-Targets: Utilize kinome profiling and other proteomics approaches to identify the off-targets that are engaged at concentrations where toxicity is observed.
-
Structure-Based Drug Design: Leverage co-crystal structures of your inhibitor with its target and key off-targets to guide the design of next-generation compounds with improved selectivity. The goal is to introduce modifications that disrupt binding to the off-target(s) while maintaining or improving affinity for the on-target kinase.
-
Consider Allosteric or Substrate-Mimetic Inhibitors: If ATP-competitive inhibition proves to be a persistent challenge for selectivity, exploring alternative mechanisms of inhibition, such as allosteric modulation or the development of peptidomimetic inhibitors that mimic the kinase's substrate, may be a viable strategy.[23][24]
-
III. Experimental Protocols & Data Presentation
To aid in your experimental design and data interpretation, we provide the following protocols and a template for data presentation.
Protocol 1: Kinome-Wide Selectivity Profiling using Competition Binding Assay (e.g., KINOMEscan™)
This protocol outlines the general steps for assessing the selectivity of an imidazo[1,2-a]pyridine inhibitor across a broad panel of kinases.
Objective: To identify the on-target and off-target kinases for a given inhibitor and quantify their binding affinities.
Materials:
-
Test imidazo[1,2-a]pyridine inhibitor
-
KINOMEscan™ screening service or equivalent
-
Appropriate solvents (e.g., DMSO)
Procedure:
-
Prepare a concentrated stock solution of the test inhibitor in 100% DMSO.
-
Submit the compound to a kinome profiling service, specifying the desired screening concentration (a common starting point is 1 µM).
-
The service will perform a competition binding assay where the test inhibitor competes with a proprietary, immobilized ligand for binding to a panel of DNA-tagged kinases.
-
The amount of kinase bound to the immobilized ligand is quantified using qPCR. A lower amount of bound kinase indicates stronger competition by the test inhibitor.
-
The results are typically reported as a percentage of control (% of control), where a lower percentage signifies stronger binding.
Data Interpretation:
-
Primary Target(s): Kinases with very low % of control values (e.g., <10%) are considered high-affinity targets.
-
Off-Targets: Other kinases with significant inhibition (e.g., <35% of control) are identified as potential off-targets.
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
This protocol provides a method for quantifying the binding of an inhibitor to its target kinase within living cells.
Objective: To determine the intracellular potency (IC50) of an imidazo[1,2-a]pyridine inhibitor.
Materials:
-
Cells expressing the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ Kinase Tracer
-
Test imidazo[1,2-a]pyridine inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Culture the cells expressing the NanoLuc®-kinase fusion protein to the appropriate density.
-
Harvest and resuspend the cells in Opti-MEM®.
-
In a white assay plate, add the test inhibitor at various concentrations.
-
Add the NanoBRET™ Tracer to all wells.
-
Add the cell suspension to all wells.
-
Incubate the plate at 37°C in a CO2 incubator for the recommended time (typically 2 hours).
-
Measure the BRET signal using a luminometer.
Data Analysis:
-
Calculate the corrected BRET ratio.
-
Plot the corrected BRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: Comparative Kinome Selectivity Profile
A clear and concise presentation of your kinome profiling data is essential for comparing the selectivity of different inhibitors.
Table 1: Kinase Selectivity Profile of Imidazo[1,2-a]pyridine Inhibitor X and Comparator Compounds.
| Kinase Target | Inhibitor X (% of Control @ 1µM) | Comparator A (Kd in nM) | Comparator B (IC50 in nM) |
| Primary Target(s) | |||
| Kinase A | 5 | 2.1 | 4.8 |
| High-Affinity Off-Targets | |||
| Kinase B | 12 | 35 | 62 |
| Kinase C | 28 | 180 | 250 |
| Low-Affinity/Non-Targets | |||
| Kinase D | 92 | >10,000 | >10,000 |
| Kinase E | 96 | >10,000 | >10,000 |
| ... (additional kinases) ... | ... | ... | ... |
Data presented here is hypothetical and for illustrative purposes.
IV. Visualizing Experimental Workflows and Concepts
Diagrams can be powerful tools for understanding complex experimental workflows and the principles behind them.
Caption: Workflow for characterizing and minimizing off-target effects.
Caption: Troubleshooting logic for unexpected cellular phenotypes.
V. References
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
-
Recent advances in methods to assess the activity of the kinome. PMC. [Link]
-
Computational methods for analysis and inference of kinase/inhibitor relationships. PMC. [Link]
-
Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica. [Link]
-
Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. PubMed. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PMC. [Link]
-
Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. MDPI. [Link]
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. [Link]
-
Computational Modeling of Kinase Inhibitor Selectivity. PMC. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. PMC. [Link]
-
Cell-based test for kinase inhibitors. INiTS. [Link]
-
Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. PubMed. [Link]
-
Application of kinome profiling studies. (A‐C) Determination of kinase... ResearchGate. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Minimizing the off-target reactivity of covalent kinase inhibitors by... ResearchGate. [Link]
-
Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. ResearchGate. [Link]
-
Binding assays to profile target engagement by kinase inhibitors in... ResearchGate. [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PMC. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. [Link]
-
Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. [Link]
-
New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. ResearchGate. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
Sources
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- 4. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridines
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide therapeutic potential.[1][2] Its rigid, planar structure and tunable electronic properties make it an attractive starting point for the design of novel drugs targeting a range of diseases, from cancer to microbial infections. A key strategy in modern drug discovery is the introduction of fluorine atoms into lead compounds to enhance their pharmacological profiles. This guide provides a comprehensive comparison of the biological activities of fluorinated versus non-fluorinated imidazo[1,2-a]pyridines, supported by experimental data, to elucidate the profound impact of this strategic chemical modification.
The Rationale for Fluorination: More Than Just an Atomic Swap
The strategic incorporation of fluorine into a drug candidate is a well-established approach to fine-tune its physicochemical and pharmacokinetic properties.[3] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to several advantageous changes in a molecule's behavior:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the compound's half-life and oral bioavailability.
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.
-
Target Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to stronger interactions with the target protein through hydrogen bonds or dipole-dipole interactions.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits more snugly into the target's binding site.
This guide will explore how these principles translate into tangible differences in the biological activity of imidazo[1,2-a]pyridines.
Comparative Analysis of Biological Activities
The following sections provide a comparative overview of the anticancer and antimicrobial activities of fluorinated and non-fluorinated imidazo[1,2-a]pyridines, with supporting data from the literature.
Anticancer Activity: Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5] Consequently, it has emerged as a prime target for the development of novel anticancer therapies.[6] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, and fluorination has been shown to play a crucial role in enhancing their efficacy.[4][7]
The introduction of a fluorophenyl group, for instance, has been shown to significantly increase the inhibitory activity of imidazo[1,2-a]pyridines against the p110α isoform of PI3K.[7] One study identified 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine as a novel p110α inhibitor with an IC50 of 0.67µM.[7] Further optimization of this lead compound, including the introduction of additional fluorine atoms, led to derivatives with significantly improved potency.[7]
| Compound | Structure | Target | IC50 (µM) | Cell Line | Reference |
| Non-Fluorinated Analog | Imidazo[1,2-a]pyridine core | p110α | >10 | - | [7] |
| Fluorinated Analog 1 | 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine | p110α | 0.67 | - | [7] |
| Fluorinated Analog 2 | Optimized thiazole derivative of Analog 1 | p110α | 0.0028 | - | [7] |
| Fluorinated Analog 2 | Optimized thiazole derivative of Analog 1 | Cell Proliferation | 0.14 | A375 (Melanoma) | [7] |
| Fluorinated Analog 2 | Optimized thiazole derivative of Analog 1 | Cell Proliferation | 0.21 | HeLa (Cervical) | [7] |
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
Imidazo[1,2-a]pyridines typically exert their anticancer effects by binding to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3. This, in turn, inhibits the downstream activation of Akt and mTOR, leading to cell cycle arrest and apoptosis. Fluorination can enhance this activity by increasing the compound's affinity for the ATP-binding pocket through favorable electronic interactions.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by fluorinated imidazo[1,2-a]pyridines.
Antimicrobial Activity
Imidazo[1,2-a]pyridines have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[8][9][10] Fluorination has been shown to be a valuable strategy for enhancing the antimicrobial potency of these compounds. For example, a study on pyridine derivatives containing an imidazo[2,1-b][1][4][11]thiadiazole moiety found that a 4-fluoro substituted compound exhibited the highest antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL, which was twice as potent as the positive control, gatifloxacin.[8]
| Compound | Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| Gatifloxacin (Control) | - | Various | 1.0 | [8] |
| Non-Fluorinated Analog | Pyridine derivative with imidazo[2,1-b][1][4][11]thiadiazole | E. coli | >64 | [9] |
| Fluorinated Analog | 4-Fluoro substituted pyridine derivative with imidazo[2,1-b][1][4][11]thiadiazole | E. coli | 0.5 | [8] |
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for key biological assays are provided below.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: A streamlined workflow for determining the anticancer activity of imidazo[1,2-a]pyridines using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated imidazo[1,2-a]pyridine compounds in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the fluorinated and non-fluorinated imidazo[1,2-a]pyridine compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth is typically assessed by visual inspection for turbidity or by measuring the optical density at 600 nm.
In Vitro PI3K Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the PI3K enzyme.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a kinase buffer, a solution of the PI3K enzyme, a solution of the substrate (e.g., PIP2), and a solution of ATP.
-
Compound Dilution: Prepare serial dilutions of the fluorinated and non-fluorinated imidazo[1,2-a]pyridine compounds in the kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the PI3K enzyme, the test compound, and the substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced (a byproduct of the kinase reaction) or the amount of phosphorylated product (PIP3) formed. This can be done using a variety of methods, including luminescence-based assays (e.g., ADP-Glo™) or ELISA-based assays.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor. The IC50 value can then be determined by plotting the percentage of inhibition against the log of the compound concentration.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the imidazo[1,2-a]pyridine scaffold has consistently demonstrated the potential to significantly enhance biological activity. As evidenced by the comparative data, fluorinated derivatives often exhibit superior anticancer and antimicrobial potency compared to their non-fluorinated counterparts. This is largely attributed to the positive influence of fluorine on key pharmacokinetic and pharmacodynamic properties, including metabolic stability, cell permeability, and target binding affinity.
The PI3K/Akt/mTOR pathway remains a highly promising target for the development of novel anticancer agents, and fluorinated imidazo[1,2-a]pyridines represent a promising class of inhibitors. Further research should focus on elucidating the precise structure-activity relationships to guide the design of next-generation compounds with improved potency and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for the continued evaluation and optimization of these promising therapeutic agents.
References
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Chen, X., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3028–3046. [Link]
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Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]
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Jain, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
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Liu, W., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 13(3), 95-106. [Link]
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Mlostoń, G., et al. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 27(21), 7203. [Link]
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Song, Z., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3028-3046. [Link]
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Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]
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RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13, 36439-36454. [Link]
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Orfi, L., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 108, 443-456. [Link]
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Wang, Y., et al. (2024). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1][4][11]Thiadiazole Moiety. Chemistry & Biodiversity, 21(4), e202400135. [Link]
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Wang, Y., et al. (2024). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][1][4][11]Thiadiazole Moiety. Chemistry & Biodiversity. [Link]
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Wikipedia. (2024). Broth microdilution. [Link]
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Raheem, S. K., et al. (2025). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1][11]benzothiazole motifs. Journal of Molecular Structure. [Link]
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Xu, H., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(18), 4538-4541. [Link]
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Hranjec, M., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3185. [Link]
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Asian Journal of Chemistry. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. [Link]
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Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(7), 6851. [Link]
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Grzelak, K., et al. (2023). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. International Journal of Molecular Sciences, 24(8), 7481. [Link]
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Wang, X., et al. (2019). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 24(19), 3469. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 7-Substituted Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 7-substituted imidazo[1,2-a]pyridines, a class of heterocyclic compounds with significant therapeutic potential. The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of several marketed drugs.[1][2] This guide will objectively compare the performance of various substituents at the 7-position, supported by experimental data, and provide detailed protocols for relevant biological assays.
The Enduring Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that has demonstrated a remarkable range of biological activities, including but not limited to, anticancer, anti-mycobacterial, and kinase inhibitory effects.[1][2] Its rigid, planar structure and the potential for substitution at multiple positions make it an attractive scaffold for the design of targeted therapeutics. The 7-position, in particular, has been identified as a key site for modification to modulate potency, selectivity, and pharmacokinetic properties of these compounds.
Comparative Analysis of 7-Substituted Imidazo[1,2-a]pyridines: A Tale of Two Targets
The nature of the substituent at the 7-position of the imidazo[1,2-a]pyridine ring can have a profound impact on the compound's biological activity. This section compares the effects of different 7-substituents on two distinct therapeutic targets: Mycobacterium tuberculosis and Activin-like Kinase 2 (ALK2).
Anti-Mycobacterial Activity: The Impact of Small Substituents
Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of novel therapeutics.[3] Imidazo[1,2-a]pyridines have emerged as a promising class of anti-mycobacterial agents.[1][3]
A key study directly compared the in vitro activity of 7-methyl and 7-chloro substituted imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis H37Rv. The results, summarized in the table below, demonstrate a clear and critical structure-activity relationship at the 7-position.
| Compound ID | 7-Substituent | MIC (µM)[3] |
| Compound 15 | -CH₃ | 0.19 |
| Compound 16 | -Cl | >200 |
| Data sourced from a study on novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents.[3] |
The data unequivocally shows that a 7-methyl substituent is crucial for potent anti-mycobacterial activity in this particular series, while its replacement with a chloro group leads to a complete loss of activity.[3] This highlights the sensitivity of the biological target to the electronic and steric properties of the substituent at this position, suggesting that a small, lipophilic group may be optimal for binding and inhibitory action.
Kinase Inhibitory Activity: The Advantage of Aromatic Moieties in Targeting ALK2
Activin-like kinase 2 (ALK2) is a serine/threonine kinase implicated in various diseases, including the rare genetic disorder fibrodysplasia ossificans progressiva (FOP) and certain types of cancer.[4] The development of potent and selective ALK2 inhibitors is a significant therapeutic goal.
A series of 7-aryl-imidazo[1,2-a]pyridines has been identified as potent inhibitors of ALK2. The introduction of an aryl group at the 7-position was a key discovery, leading to compounds with nanomolar potency.[4][5]
| Compound ID | 7-Substituent | ALK2 IC₅₀ (nM)[4][5] |
| 11g | 4-fluorophenyl | 15 |
| 11a | 3-pyridyl | 24 |
| Data from a study on 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as ALK inhibitors.[4][5] |
These findings demonstrate that, in contrast to the anti-mycobacterial series, the 7-position in ALK2 inhibitors can accommodate bulky aryl substituents, and that these groups can contribute significantly to inhibitory potency.[4][5] Further exploration of a wider range of aryl and heteroaryl substituents at this position is warranted to fully elucidate the SAR and optimize interactions within the ALK2 active site.
Experimental Protocols: A Practical Guide for the Bench Scientist
The following are detailed protocols for the key biological assays used to evaluate the activity of 7-substituted imidazo[1,2-a]pyridines.
Microplate Alamar Blue Assay (MABA) for Anti-Mycobacterial Activity
This assay is a widely used, reliable, and low-cost method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[1][6]
Principle: Alamar Blue (resazurin) is a redox indicator that is blue in its oxidized state and turns pink when reduced by metabolically active cells. This color change provides a visual or spectrophotometric readout of bacterial growth.[1][6]
Step-by-Step Protocol:
-
Preparation of Mycobacterial Inoculum:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in a 96-well microplate containing 100 µL of 7H9 broth per well. The final volume in each well should be 100 µL.[6]
-
-
Inoculation:
-
Incubation:
-
Addition of Alamar Blue:
-
Reading the Results:
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[6]
-
Results can be read visually or spectrophotometrically by measuring the absorbance at 570 nm and 600 nm.
-
Sources
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A Senior Application Scientist's Guide to the Validation of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate as a PI3K Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate, a novel compound from the promising imidazo[1,2-a]pyridine class, as a potential inhibitor of the Phosphoinositide 3-Kinase (PI3K) pathway. We will navigate the essential experimental stages, from initial biochemical verification to cellular pathway analysis, while objectively comparing its hypothetical performance metrics against established clinical and preclinical PI3K inhibitors, Pictilisib (GDC-0941) and Taselisib (GDC-0032).
Introduction: The Rationale for Targeting the PI3K Pathway
The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that governs fundamental cellular processes, including proliferation, survival, growth, and metabolism.[1][2] Its hyperactivation, often driven by mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a hallmark of numerous human cancers.[3][4] This makes the PI3K enzyme family a highly attractive target for anticancer drug development.[1][5]
PI3K inhibitors are broadly categorized based on their selectivity for the four Class I isoforms (p110α, p110β, p110δ, p110γ).[2] Pan-PI3K inhibitors target all isoforms, while isoform-specific inhibitors offer the potential for improved therapeutic windows and reduced toxicity.[1][4][6] The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against PI3Kα.[7][8][9] Here, we propose a rigorous validation workflow for a novel derivative, this compound, to characterize its potential as a therapeutic agent.
Caption: A streamlined workflow for validating cellular PI3K pathway inhibition.
Experimental Protocol: Western Blotting for p-Akt and Total Akt
This protocol is a standard method for assessing the phosphorylation status of key signaling proteins. [10]
-
Cell Culture and Treatment:
-
Culture cancer cells with a known PI3K pathway dependency (e.g., MCF-7 or T47D, which have activating PIK3CA mutations) to an appropriate confluency (~70-80%).
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours). Include Pictilisib as a positive control.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. The use of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins. [10] * Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. * Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting: [11] * Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-Akt (Ser473) diluted in 5% BSA/TBST, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
-
Stripping and Reprobing:
-
To ensure accurate comparison, the same membrane can be stripped of the p-Akt antibodies and re-probed for Total Akt and a loading control like β-Actin. This validates that equal amounts of protein were loaded in each lane.
-
Comparative Data Table: Cellular Antiproliferative Activity (Hypothetical Data)
Cell viability assays (e.g., CellTiter-Glo®) are performed to link pathway inhibition to a functional cellular outcome.
| Compound | MCF-7 (PIK3CA mut) GI50 (µM) | T47D (PIK3CA mut) GI50 (µM) | MDA-MB-231 (PTEN mut) GI50 (µM) |
| This compound | 0.45 | 0.38 | 0.95 |
| Pictilisib (GDC-0941) | 0.72 [12] | ~0.5 [12] | 0.28 [12] |
| Taselisib (GDC-0032) | ~0.1 | ~0.05 | ~0.2 |
(Note: GI50 values for Taselisib are estimated from preclinical data trends as precise matching cell line data can vary between studies.)
Interpretation: The hypothetical data shows that our candidate compound effectively inhibits the proliferation of cancer cells known to be driven by the PI3K pathway, with potency comparable to the established inhibitor Pictilisib. This functional outcome strongly supports the mechanism of action elucidated by the Western blot analysis.
Conclusion and Future Directions
This guide outlines the foundational validation cascade for a novel PI3K inhibitor. Based on our hypothetical data, this compound demonstrates promising characteristics:
-
Potent Biochemical Inhibition: It directly inhibits PI3K enzymes at low nanomolar concentrations.
-
Favorable Selectivity: It shows selectivity for the therapeutically relevant α and δ isoforms.
-
Confirmed Cellular Activity: It effectively suppresses the PI3K/AKT signaling pathway in cancer cells, leading to a potent antiproliferative effect.
Compared to the pan-inhibitor Pictilisib, our candidate's α/δ selectivity might offer a differentiated safety or efficacy profile. While less potent than the α/δ-dominant Taselisib, its unique chemical scaffold warrants further investigation.
Subsequent steps in a full validation program would include comprehensive kinase panel screening to assess off-target activities, ADME/Tox profiling to evaluate its drug-like properties, and ultimately, in vivo xenograft studies to confirm its efficacy in a preclinical tumor model. [13][14]This structured, evidence-based approach is paramount to advancing novel chemical entities from the laboratory to the clinic.
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PubMed. Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. Available from: [Link]
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Porat, Y.D., et al. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). PubMed Central. Available from: [Link]
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National Center for Biotechnology Information. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. Available from: [Link]
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de Almeida, G.M., et al. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central. Available from: [Link]
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ResearchGate. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Available from: [Link]
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PubMed Central. The PI3K inhibitor pictilisib and the multikinase inhibitors pazopanib and sorafenib have an impact on Rac1 level and migration of medulloblastoma in vitro. Available from: [Link]
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AACR Journals. Cell-based assays for dissecting the PI3K/AKT pathway. Available from: [Link]
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National Cancer Institute. Definition of taselisib. Available from: [Link]
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PubMed Central. Exploring the specificity of the PI3K family inhibitor LY294002. Available from: [Link]
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MDPI. PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. Available from: [Link]
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MDPI. Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. Available from: [Link]
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AACR Journals. Phase I Dose-Escalation Study of Taselisib, an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. Available from: [Link]
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PubMed. Phase I Dose-Escalation Study of Taselisib, an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. Available from: [Link]
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PubMed Central. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Available from: [Link]
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PubMed Central. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available from: [Link]
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PubMed Central. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Available from: [Link]
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A Comparative Guide to the Kinase Cross-Reactivity Profile of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
For researchers, scientists, and drug development professionals, a deep understanding of a small molecule's selectivity is a cornerstone of its evolution from a chemical probe to a therapeutic candidate. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design, demonstrating activity against a wide array of kinases including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and receptor tyrosine kinases like c-Met and FLT3.[1][2][3][4] This guide provides a comparative analysis of the potential cross-reactivity of a representative molecule from this class, Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate, against other kinases.
Given the absence of specific public data for this exact molecule, we will hypothesize its primary activity against Cyclin-Dependent Kinase 2 (CDK2), a common target for this scaffold, to frame our discussion.[1][5] We will compare its hypothetical selectivity profile with established imidazo[1,2-a]pyridine-based inhibitors and other well-characterized kinase inhibitors to provide a practical framework for evaluating novel compounds.
The Imperative of Kinase Selectivity Profiling
The human kinome consists of over 500 kinases that share a highly conserved ATP-binding pocket. This structural similarity is the primary reason for the promiscuity of many kinase inhibitors, leading to off-target effects that can cause toxicity or, in some cases, beneficial polypharmacology.[6] Therefore, early and comprehensive cross-reactivity profiling is not merely a characterization step but a critical, decision-gating process in drug discovery. A highly selective inhibitor is an invaluable tool for dissecting the specific role of a single kinase in complex signaling pathways. Conversely, a well-defined multi-targeting profile can be advantageous in diseases like cancer, where pathway redundancy is common.
This guide will explore the essential methodologies for generating a robust kinase selectivity profile, interpret the data in a comparative context, and provide actionable insights for researchers working with novel imidazo[1,2-a]pyridine derivatives.
Comparative Kinase Inhibition Profiles
To contextualize the potential selectivity of this compound, we will compare its hypothetical inhibitory profile against that of known kinase inhibitors. We have selected Saracatinib (AZD0530), a Src/Abl inhibitor, and a representative imidazo[4,5-b]pyridine Aurora A inhibitor as benchmarks.[2][7]
| Kinase Target | This compound (Hypothetical IC50, nM) | Saracatinib (AZD0530) (IC50, nM) [8] | Imidazo[4,5-b]pyridine 28c (IC50, nM) [2] |
| CDK2/CycE | 10 | >10,000 | >10,000 |
| CDK1/CycB | 150 | >10,000 | >10,000 |
| CDK4/CycD1 | 800 | >10,000 | >10,000 |
| Src | >5,000 | 2.7 | >10,000 |
| Abl | >10,000 | 30 | >10,000 |
| Aurora A | 2,500 | >10,000 | 1.5 |
| Aurora B | >10,000 | >10,000 | 220 |
| FLT3 | 3,000 | >10,000 | 162 |
| ALK2 | >10,000 | Low nM [9] | Not Reported |
Table 1: Comparative IC50 values of this compound (hypothetical data) against selected known kinase inhibitors. The data for Saracatinib and the imidazo[4,5-b]pyridine Aurora A inhibitor are derived from published literature.[2][8][9]
This comparative table highlights the concept of a selectivity window. Our hypothetical compound shows good selectivity for CDK2 over other CDKs and excellent selectivity against unrelated kinases like Src. However, it exhibits some off-target activity on Aurora A and FLT3, a common characteristic for ATP-competitive inhibitors. In contrast, Saracatinib is highly potent against Src and Abl, with known potent off-target activity against ALK2.[7][9] The imidazo[4,5-b]pyridine derivative demonstrates remarkable selectivity for Aurora A over Aurora B.[2]
Experimental Methodologies for Kinase Selectivity Profiling
A multi-faceted approach is essential for a thorough understanding of an inhibitor's cross-reactivity. This typically involves a combination of biochemical assays to determine direct enzyme inhibition and cell-based assays to confirm target engagement in a physiological context.
Workflow for Comprehensive Kinase Inhibitor Profiling
Caption: A typical workflow for kinase inhibitor characterization.
Biochemical Assays: Direct Measurement of Inhibition
These assays utilize purified recombinant kinases to directly measure the inhibitory effect of a compound on enzymatic activity.
This method directly measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a peptide or protein substrate.[10][11] It is considered a gold standard due to its direct measurement of catalytic activity and high sensitivity.
Experimental Protocol:
-
Reaction Mixture Preparation: Prepare a master mix containing kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA), the specific peptide substrate, and the purified recombinant kinase.
-
Inhibitor Dilution: Perform a serial dilution of this compound in DMSO, followed by a further dilution in the reaction buffer. A typical final DMSO concentration should be ≤1%.
-
Reaction Initiation: In a 96-well plate, combine the kinase/substrate mixture with the diluted inhibitor. Initiate the reaction by adding [γ-³³P]ATP (at a concentration near the Kₘ for the specific kinase).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Spotting: Stop the reaction by adding phosphoric acid. Spot an aliquot of each reaction onto a phosphocellulose filter mat (e.g., P81).[10]
-
Washing: Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter mat and quantify the incorporated radioactivity using a phosphorimager or liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12]
This is a high-throughput, non-radioactive method that measures inhibitor binding to the kinase.[13] It relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a europium-labeled anti-tag antibody bound to the kinase and a fluorescently labeled ATP-competitive tracer.
Experimental Protocol:
-
Reagent Preparation: Prepare solutions of the epitope-tagged kinase, a europium (Eu)-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer in the kinase assay buffer.
-
Inhibitor Dilution: Prepare a serial dilution of this compound as described for the radiometric assay.
-
Assay Assembly: In a suitable microplate (e.g., 384-well), add the diluted inhibitor, the kinase/Eu-antibody mixture, and the fluorescent tracer.
-
Incubation: Incubate the plate at room temperature for at least 60 minutes to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., for the donor Eu-chelate and the acceptor tracer).
-
Data Analysis: Calculate the TR-FRET ratio. The displacement of the tracer by the inhibitor leads to a decrease in the FRET signal. Determine the IC₅₀ value by plotting the FRET signal against the log of the inhibitor concentration.[14]
Cell-Based Assays: Confirming Target Engagement
While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to confirm that the compound can penetrate the cell membrane and engage its target in a complex cellular environment.
The NanoBRET™ assay is a powerful method to quantify compound binding to a specific protein target within intact cells.[15] It uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer.
Experimental Protocol:
-
Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Culture the cells to allow for protein expression.[16]
-
Cell Plating: Harvest and plate the transfected cells into a white, 96- or 384-well assay plate.
-
Inhibitor Treatment: Add serially diluted this compound to the cells and incubate under standard cell culture conditions (37°C, 5% CO₂) for a defined period (e.g., 2 hours) to allow the compound to reach equilibrium.
-
Tracer Addition: Add the specific NanoBRET™ tracer to all wells at a predetermined concentration.
-
Substrate Addition and Detection: Add the NanoLuc® substrate to all wells and immediately measure the luminescence at two wavelengths (one for the NanoLuc® donor and one for the tracer acceptor) using a BRET-capable plate reader.[16]
-
Data Analysis: Calculate the BRET ratio. Competitive binding of the inhibitor will displace the tracer, leading to a dose-dependent decrease in the BRET ratio. Determine the cellular IC₅₀ by plotting the BRET ratio against the log of the inhibitor concentration.
Interpreting the Data: Building a Complete Picture
A comprehensive cross-reactivity analysis requires synthesizing data from multiple assay formats.
-
Biochemical vs. Cellular Potency: A significant rightward shift in the IC₅₀ value from a biochemical assay to a cell-based assay may indicate poor cell permeability, efflux by cellular transporters, or competition with high intracellular ATP concentrations.[17]
-
Selectivity Score: A selectivity score can be calculated by dividing the IC₅₀ value for an off-target kinase by the IC₅₀ for the primary target. A higher score indicates greater selectivity.
-
Kinome Tree Visualization: Plotting the inhibition data (% inhibition at a fixed concentration) onto a kinome tree provides a powerful visual representation of the inhibitor's selectivity across the entire kinase family.
Caption: A simplified kinome map illustrating selectivity.
Conclusion
While specific experimental data for this compound is not yet in the public domain, this guide provides a robust framework for its evaluation. Based on the extensive literature on the imidazo[1,2-a]pyridine scaffold, it is reasonable to anticipate potent kinase inhibitory activity. The key to unlocking its potential as a research tool or therapeutic lead lies in a rigorous and systematic evaluation of its cross-reactivity profile.
By employing a combination of direct biochemical assays and confirmatory cell-based target engagement studies, researchers can build a comprehensive understanding of the compound's selectivity. This knowledge is paramount for interpreting experimental results with confidence, anticipating potential off-target effects, and ultimately guiding the rational design of the next generation of selective and effective kinase inhibitors.
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Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8754. Available at: [Link]
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Li, Y., et al. (2021). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European journal of medicinal chemistry, 223, 113645. Available at: [Link]
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[6][7][15]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of medicinal chemistry, 57(18), 7577–7589. Available at: [Link]
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Venkatesan, A. M., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & medicinal chemistry letters, 26(3), 933–939. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a privileged structure due to its prevalence in a wide array of therapeutic agents. Its unique electronic and chemical properties make it a cornerstone for the development of novel drugs. This guide provides an in-depth, objective comparison of the primary synthetic routes to a key derivative, Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate, offering a critical analysis of each methodology's efficiency, practicality, and underlying chemical principles.
The strategic introduction of a fluorine atom at the 7-position and an ethyl carboxylate group at the 3-position of the imidazo[1,2-a]pyridine core can significantly modulate the physicochemical and pharmacological properties of the resulting molecule. Consequently, the efficient and scalable synthesis of this target compound is of paramount importance. This guide will dissect three prominent synthetic strategies: the traditional cyclocondensation reaction, the elegant Groebke-Blackburn-Bienaymé multicomponent reaction, and a modern one-pot, two-step approach.
Synthesis of the Key Precursor: 2-Amino-4-fluoropyridine
A reliable and efficient synthesis of the starting material, 2-amino-4-fluoropyridine, is the gateway to the target molecule. Two primary methods for its preparation are highlighted below.
Route 1: Halogen Exchange from 2-Amino-4-chloropyridine
This direct approach involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by fluoride.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 28 g of 2-amino-4-chloropyridine in 100 ml of N,N-dimethylformamide (DMF).
-
Add 46 g of sodium fluoride to the solution.
-
Heat the reaction mixture to 140°C and maintain this temperature for 5 to 8 hours.
-
Upon completion, cool the mixture to 80°C and remove the DMF by distillation under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated saline solution.
-
Separate the organic phase, evaporate the solvent, and recrystallize the crude product from ethanol to yield 2-amino-4-fluoropyridine as a white solid.[1][2]
Yield: Approximately 90%.[1][2]
Route 2: Hofmann Rearrangement of 4-Fluoropicolinamide
This route begins with the readily available 2-picolinic acid and proceeds through a series of transformations culminating in a Hofmann rearrangement.
Experimental Protocol:
-
Fluorination and Amidation: Convert 2-picolinic acid to 4-fluoropicolinamide in a multi-step process involving fluorination and subsequent amidation.[3]
-
Hofmann Rearrangement: To a solution of sodium hypochlorite (10% mass concentration), add 14 g of 4-fluoropicolinamide in batches.
-
Heat the reaction mixture to 80°C until the starting material is consumed.
-
Cool the reaction to room temperature and extract with dichloromethane.
-
Dry the combined organic phases over anhydrous potassium carbonate, remove the solvent, and recrystallize from ethanol to obtain 2-amino-4-fluoropyridine.[3]
Yield: Approximately 80% for the final step.[3]
Comparative Analysis of Synthetic Routes to this compound
With the key precursor in hand, we can now explore the various pathways to our target molecule.
Route A: Classical Cyclocondensation
This is a traditional and widely used method for the synthesis of the imidazo[1,2-a]pyridine core. It involves the reaction of a 2-aminopyridine with an α-haloketone or a related derivative.
Reaction Scheme:
Caption: Classical cyclocondensation of 2-amino-4-fluoropyridine with ethyl bromopyruvate.
Experimental Protocol:
-
To a solution of 2-amino-4-fluoropyridine (1 mmol) in a suitable solvent such as ethanol or DMF, add a base like sodium bicarbonate (1.5 mmol).
-
Add ethyl bromopyruvate (1.1 mmol) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Discussion: This method is straightforward and utilizes readily available starting materials. The causality behind this reaction lies in the initial nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine on the electrophilic carbon of the ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. The choice of base is crucial to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
Route B: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[4][5][6][7] To obtain the desired 3-carboxylate, a modification of the standard GBB protocol is necessary, potentially utilizing a glyoxylate derivative in place of a simple aldehyde and an isocyanide that can be subsequently removed or transformed.
Reaction Scheme:
Caption: A conceptual pathway for the synthesis via a modified GBB reaction.
Experimental Protocol (Hypothetical):
-
In a reaction vessel, combine 2-amino-4-fluoropyridine (1 mmol), ethyl glyoxalate (1.2 mmol), and a suitable isocyanide (e.g., tert-butyl isocyanide, 1.2 mmol) in a solvent such as methanol or acetonitrile.
-
Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid).[8]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
The initial adduct may require a subsequent oxidative workup or a specific isocyanide may be chosen that facilitates direct aromatization to the desired product.
-
Purify the product by column chromatography.
Discussion: The GBB reaction offers the advantage of high atom economy and convergence, rapidly building molecular complexity in a single step.[6][9] The mechanism involves the formation of a Schiff base between the 2-aminopyridine and the aldehyde (ethyl glyoxalate), which is then attacked by the isocyanide. A subsequent intramolecular cyclization and rearrangement leads to the final product. The key challenge in adapting this reaction for the synthesis of a 3-carboxylate lies in the choice of the aldehyde and isocyanide components to favor the formation of the ester functionality at the 3-position.
Route C: Two-Step, One-Pot Synthesis
This modern approach combines the formation of a key intermediate and its subsequent cyclization in a single reaction vessel, avoiding the isolation and purification of intermediates.[10]
Reaction Scheme:
Caption: Workflow for the two-step, one-pot synthesis.
Experimental Protocol:
-
In a reaction flask, dissolve 2-amino-4-fluoropyridine (1 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2 mmol) in 2 mL of DMF.
-
Stir the solution at 65°C for 2 hours.
-
To the same flask, add sodium bicarbonate (1.5 mmol) and ethyl bromoacetate (1.3 mmol) sequentially.
-
Increase the temperature to 85°C and continue stirring until the reaction is complete (monitored by TLC).
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[10]
Discussion: This one-pot procedure is highly efficient as it minimizes handling and purification steps. The initial reaction with DMF-DMA forms a formamidine intermediate, which activates the 2-amino group. The subsequent addition of ethyl bromoacetate and a base initiates an alkylation followed by an intramolecular cyclization, driven by the good leaving group ability of the dimethylamine moiety, to afford the final product. This method represents a significant improvement in terms of operational simplicity and time efficiency.
Performance Comparison
| Parameter | Route A: Classical Cyclocondensation | Route B: Modified GBB Reaction | Route C: Two-Step, One-Pot Synthesis |
| Number of Steps | 1 | 1 | 1 (operationally) |
| Reaction Time | Several hours | Potentially shorter | 3-4 hours |
| Typical Yield | Moderate to Good | Good to Excellent (expected) | Moderate to High[10] |
| Starting Materials | 2-Amino-4-fluoropyridine, Ethyl bromopyruvate | 2-Amino-4-fluoropyridine, Ethyl glyoxalate, Isocyanide | 2-Amino-4-fluoropyridine, DMF-DMA, Ethyl bromoacetate |
| Reagent Availability | Readily available | Isocyanides can be specialized | Readily available |
| Scalability | Generally scalable | Can be scalable | Good scalability potential |
| Key Advantage | Well-established, reliable | High atom economy, convergent | High operational simplicity, time-efficient |
| Key Disadvantage | May require harsher conditions | Requires specific (potentially costly) reagents | Requires careful control of reaction conditions |
Conclusion
The synthesis of this compound can be approached through several effective strategies.
-
The Classical Cyclocondensation remains a robust and reliable method, particularly for smaller-scale syntheses where the availability of starting materials is a primary consideration.
-
The Groebke-Blackburn-Bienaymé reaction , while requiring further adaptation for this specific target, holds immense promise for rapid library synthesis and the exploration of chemical space due to its convergent nature.
-
The Two-Step, One-Pot Synthesis emerges as a highly attractive option for its operational simplicity and efficiency, making it well-suited for process development and scale-up operations.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost, available equipment, and the desired level of chemical diversity. This guide provides the foundational knowledge and comparative data to make an informed decision, empowering researchers to select the most appropriate pathway for their synthetic endeavors.
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Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]
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Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. ResearchGate. [Link]
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Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
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Riva, R., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1838-1856. [Link]
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Gámez-Montaño, R., et al. (2024). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. MDPI. [Link]
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Rentería-Gómez, M. A., et al. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. [Link]
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Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. [Link]
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Ren, J., et al. (2017). Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. Organic Letters, 19(18), 4726-4729. [Link]
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Rentería-Gómez, M. A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
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Mphahlele, M. J., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances, 10(13), 7753-7764. [Link]
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Li, Y., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 63. [Link]
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Wang, Z., et al. (2017). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 136, 395-406. [Link]
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Reddy, T. S., et al. (2018). Efficient synthesis of indolizines and new imidazo[1,2-a]pyridines via the expected cyclization of aromatic cycloimmonium ylides with electron deficient alkynes and ethyl cyanoformate. ResearchGate. [Link]
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Bouziane, A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 31. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Imidazo[1,2-a]pyridine Regioisomers
Introduction: The Challenge of Regioisomerism in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous marketed drugs like Zolpidem and Alpidem.[1] Its rigid, planar structure and electron-accepting properties make it a versatile building block for developing therapeutics targeting a wide range of conditions, from anxiety to cancer.[1][2]
Synthetic routes to this scaffold, however, can often yield a mixture of regioisomers—molecules with the same chemical formula but different arrangements of substituents.[3] For example, functionalization can occur at the C-2 or C-3 position of the imidazole ring, or at various positions on the pyridine ring (C-5, C-6, C-7, C-8). Since biological activity is exquisitely sensitive to molecular structure, the unambiguous identification and characterization of the correct regioisomer is not merely an academic exercise; it is a critical step in the drug development pipeline.
This guide provides a comprehensive comparison of imidazo[1,2-a]pyridine regioisomers using fundamental spectroscopic techniques. We will move beyond simple data reporting to explain the underlying principles that govern the spectral differences, offering field-proven insights to help researchers confidently distinguish between these closely related compounds.
Visualizing the Core Structure and Key Regioisomers
To understand the spectroscopic differences, we must first visualize the molecule's numbering convention and the positions where substituents can create distinct regioisomers.
Figure 1: Numbering convention of the imidazo[1,2-a]pyridine scaffold and structures of two common regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful tool for differentiating regioisomers due to its sensitivity to the local electronic environment of each nucleus (¹H and ¹³C).
Expertise & Experience: The Causality of Chemical Shifts
The key to distinguishing isomers lies in understanding the predictable electronic effects within the fused ring system. The bridgehead nitrogen (N-4) and the pyrrole-like nitrogen (N-1) exert significant influence on the electron density of the ring carbons and their attached protons.
-
¹H NMR Insights:
-
H-5 Proton: This proton is typically the most deshielded proton on the pyridine ring, often appearing as a doublet around 8.1-8.2 ppm in the unsubstituted parent compound.[4] This is due to the anisotropic effect of the adjacent imidazole ring and the electron-withdrawing nature of the nearby bridgehead nitrogen.
-
H-3 vs. H-2 Protons: In the unsubstituted scaffold, the protons on the imidazole ring, H-2 and H-3, are highly diagnostic. The chemical shifts are influenced by the adjacent nitrogen atoms.
-
Substituent Effects: When a substituent is added, its electronic properties (donating or withdrawing) and its position will cause predictable upfield or downfield shifts for the remaining protons. Comparing the shifts and coupling patterns of the protons on both the imidazole and pyridine rings allows for definitive structural assignment.
-
-
¹³C NMR Insights:
-
The carbon chemical shifts are also highly informative. C-2 and C-3 have distinct chemical shifts, and the position of a substituent will directly impact the carbon it is attached to, as well as adjacent carbons (alpha and beta effects). For example, C-5 is typically found significantly downfield.
-
Comparative Data: 2-Phenyl vs. 3-Substituted Regioisomers
The following table summarizes typical ¹H NMR chemical shift ranges for protons on the imidazo[1,2-a]pyridine core, highlighting the differences observed between regioisomers.
| Proton | 2-Phenyl- Imidazo[1,2-a]pyridine [4][5] | 3-Methyl-2-phenyl- Imidazo[1,2-a]pyridine [5] | Key Differentiating Feature |
| H-3 | ~7.85 ppm (singlet) | N/A (Substituted) | The presence or absence of a signal in this region is the primary indicator of C-3 substitution. |
| H-5 | ~8.10 ppm (doublet) | ~7.91 ppm (doublet) | Remains the most downfield pyridine proton, but its exact shift is modulated by substituents elsewhere. |
| H-6 | ~6.77 ppm (triplet) | ~6.86 ppm (triplet) | Generally found in the most upfield region of the aromatic spectrum. |
| H-7 | ~7.17 ppm (triplet) | ~7.17 ppm (triplet) | Often overlaps with other signals; coupling patterns are key. |
| H-8 | ~7.64 ppm (doublet) | ~7.65 ppm (doublet) | Its position is sensitive to substitution at C-2 and C-3. |
| Substituent | Phenyl: ~7.3-7.5, ~7.95 ppm | Phenyl: ~7.3-7.5, ~7.8 ppm; Methyl: ~2.64 ppm | The methyl singlet at C-3 is an unambiguous marker for this regioisomer. |
Experimental Protocol: Acquiring High-Quality NMR Spectra
This protocol ensures the acquisition of clean, interpretable NMR data for structural validation.
Figure 2: Standard workflow for NMR analysis of imidazo[1,2-a]pyridine regioisomers.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry provides two crucial pieces of information: the exact molecular weight, confirming the elemental composition, and the fragmentation pattern, which can offer structural clues to differentiate isomers.
Expertise & Experience: Decoding Fragmentation Pathways
While regioisomers have identical molecular weights, their fragmentation patterns under techniques like Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) can differ. The fragmentation is dictated by the stability of the resulting ions and neutral losses.
A study on 3-phenoxy imidazo[1,2-a]pyridines revealed that a characteristic fragmentation pathway is the homolytic cleavage of the C3-O bond, leading to the loss of the phenoxy radical.[6] This type of characteristic cleavage, dependent on the substituent and its position, is a key tool for isomer differentiation. For a 2-substituted isomer, fragmentation might be initiated differently, perhaps involving the pyridine ring or the substituent itself.
Figure 3: Simplified fragmentation pathway for a 3-substituted imidazo[1,2-a]pyridine.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation ([M+H]⁺).
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (5-10 µL/min).
-
Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺. Confirm that the observed mass matches the calculated exact mass.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion in the mass analyzer.
-
Collision-Induced Dissociation (CID): Apply collision energy to fragment the isolated ion.
-
Fragment Ion Scan: Acquire the spectrum of the resulting fragment ions.
-
Analysis: Compare the fragmentation patterns of the different regioisomers, looking for unique fragment ions or neutral losses that are diagnostic for each structure.
Optical Spectroscopy (UV-Vis and Fluorescence): Probing the Electronic Structure
UV-Visible absorption and fluorescence spectroscopy probe the electronic transitions within the molecule and are highly sensitive to the extent of π-conjugation, which is directly affected by substituent placement.
Expertise & Experience: Linking Structure to Photophysics
The imidazo[1,2-a]pyridine core is a fluorophore.[7] Its absorption and emission properties are governed by π-π* and intramolecular charge-transfer (ICT) transitions.[8]
-
Effect of Regioisomerism: The position of a substituent alters the electronic distribution and the energy of the frontier molecular orbitals (HOMO and LUMO).
-
A substituent at C-2 that extends conjugation (like a phenyl group) will typically cause a red-shift (shift to longer wavelengths) in both absorption and emission spectra compared to a C-3 substituted isomer where the substituent may be less electronically coupled to the core π-system.[9]
-
Electron-donating or withdrawing groups on a C-2 phenyl ring can further tune these properties, with donating groups generally increasing fluorescence intensity and causing red-shifts.[7]
-
-
Solvent Effects (Solvatochromism): The degree to which the emission wavelength shifts with solvent polarity can also be a clue. Molecules with a significant change in dipole moment upon excitation (i.e., strong ICT character) will exhibit more pronounced solvatochromism. Different regioisomers can have different degrees of ICT character in their excited states.
Comparative Data: Absorption and Emission Maxima
The following table provides representative optical data, illustrating how the core structure and substitution pattern influence the photophysical properties.
| Compound | Absorption λmax (nm) [7][10] | Emission λmax (nm) [7] | Key Differentiating Feature |
| Imidazo[1,2-a]pyridine (Parent) | ~229, ~310 | ~415 | Serves as a baseline for evaluating substituent effects. |
| 2-Phenyl- Imidazo[1,2-a]pyridine | ~247, ~340 | ~438 | The extended conjugation from the C2-phenyl group causes a significant red-shift compared to the parent. |
| 2-(4-Methoxyphenyl)- Imidazo[1,2-a]pyridine | ~226, ~344 | ~434 | The electron-donating methoxy group subtly modulates the absorption and emission properties. |
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble (e.g., methanol, ethanol, acetonitrile). Run a solvent blank first.
-
Sample Preparation: Prepare a dilute stock solution. For UV-Vis, dilute to an absorbance between 0.1 and 1.0 AU. For fluorescence, dilute further until the emission intensity is linear with concentration to avoid inner-filter effects.
-
UV-Vis Absorption: Scan the appropriate wavelength range (e.g., 200-500 nm) and record the wavelengths of maximum absorbance (λmax).
-
Fluorescence Emission: Set the excitation wavelength (λex) to a major absorption band (often the longest wavelength one). Scan the emission monochromator to collect the fluorescence spectrum and identify the emission maximum (λem).
-
Comparative Analysis: Run all regioisomers under identical conditions (solvent, concentration, instrument settings) to ensure a valid comparison of their spectral properties.
Conclusion: An Integrated Approach for Unambiguous Characterization
No single technique tells the whole story. The definitive characterization of imidazo[1,2-a]pyridine regioisomers relies on an integrated approach. The journey begins with Mass Spectrometry to confirm the correct molecular formula. It then proceeds to NMR, the most powerful tool, to definitively establish the connectivity and substitution pattern through the analysis of chemical shifts and coupling constants. Finally, UV-Vis and Fluorescence spectroscopy provide complementary information on the electronic properties of the isomers, which can be correlated back to their structural differences. By understanding the causality behind the spectral data and applying these validated protocols, researchers can confidently navigate the complexities of regioisomerism and accelerate the journey of drug discovery.
References
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One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. National Institutes of Health (NIH). Available from: [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available from: [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available from: [Link]
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Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. Available from: [Link]
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Why Vertically π-expanded imidazo[1,2-a]pyridines Are Weak Fluorescence Emitters: Experimental and Computational Studies. PubMed. Available from: [Link]
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A Comparative Guide to the Selective Cytotoxicity of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate on Cancer vs. Normal Cells
Introduction: The Quest for Selective Anticancer Agents
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities, particularly its anti-tumor properties.[1][2] Compounds based on this core have demonstrated potent growth-inhibitory effects against a variety of cancer cell lines, including those of the lung, liver, breast, and colon.[2][3][4][5][6] A critical challenge in cancer chemotherapy is the development of agents that can selectively eliminate malignant cells while sparing their normal, healthy counterparts. This selectivity minimizes the debilitating side effects commonly associated with cancer treatment. This guide provides an in-depth technical framework for evaluating the selective cytotoxicity of a novel compound, Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate, presenting a comparative analysis of its effects on cancerous versus non-cancerous cells. While direct experimental data for this specific molecule is emerging, we will leverage extensive data from structurally related analogs to inform our experimental design and expected outcomes.[1]
Comparative Cytotoxicity Data: An Illustrative Analysis
The primary measure of a compound's cytotoxic potency is its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth or proliferation. A desirable anticancer agent exhibits a low IC50 value against cancer cells and a significantly higher IC50 value against normal cells. This difference is quantified by the selectivity index (SI), calculated as (IC50 in normal cells) / (IC50 in cancer cells). A higher SI value indicates greater selectivity.
Based on published data for analogous imidazo[1,2-a]pyridine derivatives, we can project the potential selective cytotoxicity of this compound.[6][7] The following table presents illustrative data from a hypothetical experiment designed to assess this compound.
| Cell Line | Cell Type | Origin | Compound IC50 (µM) | Selectivity Index (SI) |
| A549 | Non-Small Cell Lung Cancer | Human | 8.5 | 6.8 |
| HT-29 | Colorectal Adenocarcinoma | Human | 4.2 | 13.8 |
| MCF-7 | Breast Adenocarcinoma | Human | 12.1 | 4.8 |
| NIH/3T3 | Embryonic Fibroblast | Mouse (Normal) | 58.0 | N/A |
This data is illustrative and serves as a template for expected results based on the performance of similar compounds.
Plausible Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting key cell signaling pathways that are often dysregulated in cancer.[1] A prominent mechanism involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[5][8] This pathway is crucial for regulating cell proliferation, growth, survival, and angiogenesis.[8] In many tumors, this pathway is constitutively active, promoting uncontrolled cell division and resistance to apoptosis.
By inhibiting key kinases like PI3K or Akt, this compound can likely trigger a cascade of downstream events, including:
-
Cell Cycle Arrest: Increased levels of cell cycle inhibitors like p21 and p53 halt the cell division process.[5]
-
Induction of Apoptosis: Activation of pro-apoptotic proteins (e.g., Bax, Caspases) leads to programmed cell death.[5][8]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Design and Rationale
A robust experimental design is crucial for obtaining reliable and reproducible data. The following workflow is designed to validate the selective cytotoxicity of a novel compound.
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Benchmarking Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate Against Known Anticancer Drugs: A Comparative Guide
In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is perpetual. The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore, with numerous derivatives demonstrating significant anticancer activity.[1][2] This guide provides a comprehensive framework for benchmarking a novel derivative, Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate, against established anticancer drugs. While specific preclinical data for this exact molecule is not yet widespread, this document will leverage the known biological activities of the imidazo[1,2-a]pyridine class to propose a robust comparative analysis.
The core of this guide is built on the understanding that imidazo[1,2-a]pyridine derivatives frequently exert their anticancer effects through two primary mechanisms: inhibition of the PI3K/Akt/mTOR signaling pathway and disruption of tubulin polymerization.[1][2] Therefore, we will benchmark our target compound against representative drugs from these classes, namely Everolimus , an mTOR inhibitor, and Paclitaxel , a tubulin stabilizer. Standard cytotoxic agents such as Doxorubicin and Cisplatin will also be included to provide a broader context of antiproliferative potency.
Rationale for Benchmark Selection
The choice of benchmark drugs is critical for a meaningful comparative evaluation. The selection of Everolimus and Paclitaxel is based on the mechanistic insights into the broader class of imidazo[1,2-a]pyridine compounds.
-
Everolimus , an inhibitor of the mammalian target of rapamycin (mTOR), is a key therapeutic for various cancers where the PI3K/Akt/mTOR pathway is dysregulated.[3][4][5] Since many imidazo[1,2-a]pyridine derivatives have been shown to modulate this pathway, a direct comparison with Everolimus will provide valuable information on the relative potency and potential for targeted therapy.[2]
-
Paclitaxel , a member of the taxane family, is a widely used chemotherapeutic that functions by stabilizing microtubules, leading to mitotic arrest and apoptosis. Given that some imidazo[1,2-a]pyridines have been identified as tubulin polymerization inhibitors, benchmarking against Paclitaxel is essential to understand their potential as antimitotic agents.[1][2]
-
Doxorubicin and Cisplatin are conventional chemotherapeutic agents with well-characterized cytotoxic profiles across a wide range of cancer types. Their inclusion provides a general reference for the cytotoxic potency of this compound.
In Vitro Comparative Analysis: A Multi-faceted Approach
A comprehensive in vitro evaluation is the foundational step in characterizing a novel anticancer compound. This involves a battery of assays to determine cytotoxicity, and to elucidate the underlying mechanism of action.
Cell Line Panel
A diverse panel of human cancer cell lines should be selected to assess the breadth of activity. Based on the reported activities of imidazo[1,2-a]pyridine derivatives, the following cell lines are recommended:
-
Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (triple-negative), HCC1937[6][7]
-
Lung Cancer: A549 (non-small cell lung cancer)
-
Cervical Cancer: HeLa
-
Melanoma: A375
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of anticancer compounds. The following table presents a hypothetical comparison of IC50 values for this compound against the benchmark drugs. It is crucial to note that experimental IC50 values can vary significantly based on assay conditions and cell line passage number.[8]
| Cell Line | Cancer Type | This compound (µM) | Doxorubicin (µM)[9][10] | Cisplatin (µM)[8] | Paclitaxel (nM)[10][11][12] | Everolimus (nM) |
| MCF-7 | Breast | Hypothetical Data | ~0.02 - 1 | ~5 - 20 | ~1 - 5 | Hypothetical Data |
| A549 | Lung | Hypothetical Data | ~0.1 - 1 | ~2 - 15 | ~5 - 50 | Hypothetical Data |
| HeLa | Cervical | Hypothetical Data | ~0.05 - 0.5 | ~1 - 10 | ~2 - 10 | Hypothetical Data |
| A375 | Melanoma | Hypothetical Data | Variable | Variable | Variable | Variable |
Note: The IC50 values for benchmark drugs are approximate ranges compiled from multiple sources and should be used as a general reference.
Experimental Protocols
Standardized and validated protocols are essential for generating reproducible and comparable data.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound and benchmark drugs for 48 or 72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Caption: Workflow for Determining Compound Cytotoxicity using the MTT Assay.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Caption: Hypothetical Mechanism of Compound-Induced Apoptosis.
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Caption: Workflow for Cell Cycle Analysis.
Mechanistic Deep Dive: Pathway Analysis
To substantiate the proposed mechanisms of action, further experiments are warranted.
PI3K/Akt/mTOR Pathway Inhibition
Western blotting can be employed to assess the phosphorylation status of key proteins in this pathway.
Protocol:
-
Cell Lysis: Treat cells with the compound and lyse them to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate proteins by size and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against total and phosphorylated forms of Akt and mTOR, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
A reduction in the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) would indicate inhibition of the PI3K/Akt/mTOR pathway.
Caption: Putative Inhibition of the PI3K/Akt/mTOR Pathway.
Tubulin Polymerization Inhibition
An in vitro tubulin polymerization assay can directly measure the effect of the compound on microtubule formation.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a microplate.
-
Compound Addition: Add the test compound or a control (Paclitaxel for stabilization, Colchicine for destabilization).
-
Fluorescence Monitoring: Monitor the change in fluorescence over time at 37°C. An increase in fluorescence indicates tubulin polymerization.
Inhibition of the fluorescence increase would suggest that this compound acts as a tubulin polymerization inhibitor.
In Vivo Evaluation: Xenograft Models
Promising in vitro results should be validated in vivo. Human tumor xenograft models in immunodeficient mice are a standard preclinical tool for evaluating the efficacy of new anticancer drugs.
Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549 or MCF-7) into immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Administer the test compound and benchmark drugs to different groups of mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume at regular intervals.
-
Toxicity Assessment: Monitor animal body weight and general health as indicators of toxicity.
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.
Conclusion
This guide outlines a comprehensive strategy for benchmarking this compound against established anticancer drugs. By systematically evaluating its cytotoxicity, elucidating its mechanism of action, and validating its efficacy in vivo, researchers can gain a clear understanding of its therapeutic potential. The imidazo[1,2-a]pyridine scaffold holds considerable promise in the development of novel cancer therapies, and a rigorous, comparative approach is paramount to advancing these promising compounds from the laboratory to the clinic.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
For the dedicated researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate, ensuring the safety of personnel and the protection of our environment.
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, the chemical properties that make these compounds valuable in research also necessitate careful handling and disposal. While specific data for this compound is not extensively documented in public literature, by examining the nature of the parent heterocycle and related pyridine derivatives, we can establish a robust and scientifically sound disposal protocol.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Structurally related compounds, such as other imidazo[1,2-a]pyridine derivatives, are known to cause skin and eye irritation, and may also lead to respiratory irritation.[3] Pyridine and its derivatives are generally classified as hazardous, often exhibiting flammable and toxic properties.[4] Therefore, all waste containing this compound must be treated as hazardous waste.[5]
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. Nitrile gloves may not be sufficient for prolonged contact.[6] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes of the chemical, which can cause serious irritation.[3] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | To avoid inhalation of any vapors or aerosols.[6] |
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to never dispose of it down the drain or in regular trash.[7] It must be handled by a licensed and approved hazardous waste disposal facility.[8] The following steps outline the process for the collection, storage, and preparation of this chemical waste for professional disposal.
1. Waste Identification and Segregation:
-
Designated Waste Container: All waste containing this compound, including residual amounts in original containers, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, gloves), must be collected in a dedicated, compatible, and clearly labeled hazardous waste container.[4][6]
-
Incompatible Materials: Do not mix this waste stream with incompatible materials such as strong oxidizing agents, strong acids, or strong bases to prevent potentially hazardous reactions.[6][9]
2. Waste Collection:
-
Solid Waste: Carefully transfer any solid waste into the designated container. Avoid creating dust.
-
Liquid Waste: For solutions containing the compound, pour the liquid waste carefully into the designated liquid waste container. Use a funnel to prevent spills.
-
Contaminated Materials: Place all contaminated disposable items directly into the solid waste container.
3. Container Management:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste was added.[6]
-
Sealing: Keep the container sealed at all times, except when adding waste. This prevents the release of vapors and protects against spills.[6]
4. Temporary Storage:
-
Location: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[8]
-
Conditions: The storage area should be cool and dry, away from direct sunlight and sources of ignition.[6]
5. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): When the container is full, or if you no longer generate this waste stream, contact your institution's Environmental Health and Safety (EHS) department.
-
Documentation: Follow your institution's specific procedures for completing a chemical collection request form and any required waste manifest documentation.[6]
Disposal Decision Workflow
Caption: A flowchart outlining the key decision points and procedural steps for the safe disposal of this compound waste.
Part 3: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand.[4]
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Contact your institution's EHS department or emergency response team immediately.[4]
-
Conclusion
The responsible management of chemical waste is a fundamental aspect of scientific integrity and laboratory safety. By adhering to these detailed procedures for the disposal of this compound, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safe and sustainable research environment. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for any chemical before handling and disposal.
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GOV.UK. (n.d.). Pyridine: incident management. Retrieved from gov.uk.[26]
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National Institutes of Health. (n.d.). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Retrieved from nih.gov.[27]
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Clinivex. (n.d.). Ethyl 7-Methyl-2-Phenylimidazo[1,2-A]Pyridine-3-Carboxylate. Retrieved from clinivex.com.[28]
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Essential Safety and Operational Protocols for Handling Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazardous properties of the parent imidazo[1,2-a]pyridine core, related pyridine derivatives, and general principles for handling fluorinated heterocyclic compounds.[1][2][3] It is imperative to handle this compound with caution, supplementing these guidelines with a thorough, site-specific risk assessment and strict adherence to your institution's safety protocols.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom can significantly alter the biological and toxicological properties of a molecule.[4][5][6] Therefore, a conservative approach to handling is warranted.
Hazard Identification and Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) plan is your primary defense against potential exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes and potential vapors that can cause serious eye irritation.[1][9][10] |
| Hand Protection | Chemically resistant gloves are required. Butyl rubber or neoprene are recommended for extended contact. If using nitrile gloves, select a pair with a suitable thickness and change them frequently. Always inspect gloves for damage before use.[1][7][9][11] | Provides a barrier against skin absorption, which is a potential route of exposure for pyridine-like compounds.[7] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required. For larger quantities or higher-risk operations, a chemical-resistant apron over the lab coat is recommended. | Protects against skin contact from spills and splashes.[1][9][11] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[7][9] In situations where a fume hood is not feasible or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, based on a formal risk assessment. | Prevents inhalation of the compound, which may cause respiratory irritation.[10][12] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for minimizing risk. The following diagram outlines the logical steps for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation : Before handling the compound, ensure your chemical fume hood is operational and has a current certification.[7][9] Assemble all necessary equipment and reagents.
-
Personal Protective Equipment (PPE) : Before entering the designated work area, don all required PPE as outlined in the table above.
-
Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use spatulas and weighing paper appropriate for the quantity being handled.
-
In Solution : When making solutions, add the solid to the solvent slowly to avoid splashing. Keep the container tightly closed when not in use.[7]
-
Storage : Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][11] The container must be clearly labeled.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9] |
| Skin Contact | Wash the affected area immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[9][13] |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[9][13] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
| Spill | For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the waste in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.[11] |
The following flowchart details the decision-making process in an emergency.
Caption: Emergency response decision flowchart for incidents involving this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization : All unused material, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and spill cleanup materials must be treated as hazardous chemical waste.
-
Containment : Collect all waste in a designated, leak-proof, and clearly labeled container. The label should include "Hazardous Waste" and the full chemical name.
-
Disposal Route : Dispose of the hazardous waste through a licensed and certified hazardous waste disposal contractor.[1] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in regular trash.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Benchchem. Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
- Washington State University.
- Safety Data Sheet. (2023, February 1). Pyridine,6551E-3.
- J.T. Baker.
- Sigma-Aldrich. (2025, August 5).
- Fisher Scientific. (2025, December 20).
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- National Center for Biotechnology Information.
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- Zhuravlev, V. (2014). Fluorine in heterocyclic chemistry.
- CymitQuimica.
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- Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
